2-Methylimidazo[1,2-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZXPZQTJFSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860258-05-5 | |
| Record name | 2-methylimidazo[1,2-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylimidazo[1,2-a]pyridin-6-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methylimidazo[1,2-a]pyridin-6-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of the imidazo[1,2-a]pyridine scaffold. This document delves into the core chemical properties, synthesis, reactivity, and characterization of this molecule, offering field-proven insights into its utility.
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics have led to its incorporation into several marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[1] Derivatives of this scaffold exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a crucial building block, providing multiple reactive sites for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents.
Core Physicochemical and Computational Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its solubility, stability, and pharmacokinetic potential.
| Property | Value | Source |
| CAS Number | 860258-05-5 | [3] |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [3] |
| Appearance | Solid (form) | [4] |
| Solubility | Slightly soluble in water | [5] |
| Storage Conditions | 4°C, protect from light | [3] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | [3] |
| LogP (calculated) | 1.22 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Note: An alternative CAS number, 97990-19-7, is also associated with this compound, potentially from a different supplier or registration.[6]
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and robust method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[7] This reaction, often referred to as a variation of the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
General Synthetic Pathway
The synthesis of this compound typically starts with 2,6-diaminopyridine. The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the aminopyridine attacks the α-carbon of chloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. The choice of a mild acid catalyst facilitates the dehydration step.
Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Example Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for forming the imidazo[1,2-a]pyridine scaffold.[8]
-
Materials:
-
2,6-Diaminopyridine (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Ethanol (as solvent)
-
Acetic Acid (catalytic amount, ~30 drops for a 0.3 mol scale)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve 2,6-diaminopyridine in ethanol.
-
To this solution, add chloroacetone dropwise while stirring.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected data can be reliably predicted based on analysis of closely related analogues.[7][9]
| Technique | Expected Observations |
| ¹H NMR | ~2.4-2.6 ppm (s, 3H): Singlet for the C2-methyl protons. ~6.5-7.5 ppm (m): Aromatic protons on the pyridine ring. The exact shifts and coupling patterns depend on the electronic effects of the amine group. ~7.5-8.0 ppm (s, 1H): Singlet for the C3-proton on the imidazole ring. Amine Protons: A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | ~14-16 ppm: C2-methyl carbon. ~105-145 ppm: Aromatic carbons of the fused ring system. The carbon bearing the amine group (C6) would be significantly upfield. ~140-150 ppm: Quaternary carbons of the ring junction. |
| LC-MS (ESI+) | Expected [M+H]⁺ peak at m/z ≈ 147.18 . |
Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. For detailed structural elucidation, 2D-NMR experiments (COSY, HSQC, HMBC) are recommended.[10]
Chemical Reactivity and Drug Design Insights
The reactivity of this compound is governed by the interplay between the electron-rich imidazo[1,2-a]pyridine core and the functional groups attached to it.
Key Reactive Sites
-
C3 Position: The C3 position of the imidazole ring is highly nucleophilic and is the primary site for electrophilic substitution. This is a well-documented characteristic of the imidazo[1,2-a]pyridine scaffold.[2] Reactions such as the aza-Friedel–Crafts reaction, Vilsmeier-Haack formylation, and Mannich reaction readily occur at this position, allowing for the introduction of diverse substituents.[2][8]
-
6-Amino Group: The primary amine at the C6 position is a key handle for derivatization. It can readily undergo acylation, sulfonylation, alkylation, or be used in coupling reactions to build more complex molecules. This functional group is critical for modulating the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets.
Caption: Key reactive sites on the this compound scaffold.
Applications in Research and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications.
-
Antituberculosis Agents: The scaffold is present in compounds that show significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some acting as Cyclin-Dependent Kinase (CDK) inhibitors.[8][11]
-
Neurodegenerative Diseases: The structural properties of imidazo[1,2-a]pyridines make them suitable for designing ligands that can cross the blood-brain barrier. They have been used to develop imaging agents for β-amyloid plaques implicated in Alzheimer's disease.[9]
-
Antimicrobial Agents: The fusion of the imidazo[1,2-a]pyridine core with other heterocyclic systems has yielded compounds with moderate to good activity against bacteria such as S. aureus and E. coli.[7]
This compound is a valuable starting material for exploring all these applications, providing a robust platform for generating novel chemical entities with tailored pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methylimidazo[1,2-a]pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. parchem.com [parchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-6-amine (CAS 860258-05-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Methylimidazo[1,2-a]pyridin-6-amine, a heterocyclic amine belonging to the medicinally significant imidazo[1,2-a]pyridine class of compounds. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of numerous marketed drugs and clinical candidates.[1][2][3] This document will detail the chemical properties, plausible synthetic routes, spectral characterization, and potential applications of this compound as a key building block in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered immense interest in medicinal chemistry due to its diverse pharmacological activities.[4][5] This scaffold is present in a variety of therapeutic agents with applications including, but not limited to:
-
Antituberculosis agents [8]
-
Anti-inflammatory and analgesic agents [9]
-
Antiviral compounds [10]
-
Central Nervous System (CNS) active agents , such as anxiolytics and hypnotics (e.g., Zolpidem)[10]
The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This compound, with its reactive primary amine, serves as a valuable synthon for the elaboration of this privileged scaffold, offering a key vector for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 860258-05-5 | [3] |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | [3] |
| logP (calculated) | 1.22 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis Strategies
Route 1: Nitration and Subsequent Reduction
This two-step approach is a common strategy for introducing an amino group onto an aromatic ring.
Caption: Synthetic pathway via nitration and reduction.
Step 1: Nitration of 2-Methylimidazo[1,2-a]pyridine
The first step involves the nitration of the 2-methylimidazo[1,2-a]pyridine core to yield 2-methyl-6-nitroimidazo[1,2-a]pyridine (CAS 13212-83-4).[][12] This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to favor nitration at the 6-position.
Step 2: Reduction of the Nitro Group
The nitro intermediate is then reduced to the corresponding amine. Standard reduction methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), are expected to be effective for this transformation.[13]
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9][14][15] This approach would involve the cross-coupling of a halogenated precursor with an ammonia equivalent.
Caption: Synthetic pathway via Buchwald-Hartwig amination.
This one-step process would utilize 6-bromo-2-methylimidazo[1,2-a]pyridine as the starting material. The reaction would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. A variety of ammonia sources can be employed in this reaction. This method often offers high yields and good functional group tolerance.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of related imidazo[1,2-a]pyridine structures, the expected spectral data can be predicted.[2][16][17][18]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methyl group, and the amino group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
Aromatic Protons: Signals for the protons at the 3, 5, 7, and 8 positions are expected in the aromatic region (typically δ 6.5-8.5 ppm).
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position would likely appear in the upfield region (around δ 2.5 ppm).
-
Amino Protons: A broad singlet for the two protons of the amino group at the 6-position is anticipated, and its chemical shift would be solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the carbon atoms of the fused ring system are expected in the downfield region (typically δ 110-150 ppm).
-
Methyl Carbon: A signal for the methyl carbon at the 2-position would appear in the upfield region (around δ 15-25 ppm).
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 147.18 g/mol .
-
Fragmentation Pattern: The fragmentation of imidazo[1,2-a]pyridines often involves the loss of small molecules such as HCN and C₂H₂N from the parent ion.[19] The fragmentation pattern can provide valuable structural information.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group at the 6-position provides a convenient handle for further chemical modifications.
Caption: Applications in chemical synthesis.
Synthesis of Amide and Sulfonamide Libraries
The amino group can readily react with a wide range of carboxylic acids, sulfonyl chlorides, and their derivatives to form corresponding amides and sulfonamides. This allows for the rapid generation of a diverse library of compounds for screening against various biological targets.
N-Alkylation and N-Arylation
The nitrogen atom of the amino group can be alkylated or arylated to introduce different substituents. These modifications can significantly impact the compound's solubility, lipophilicity, and biological activity.
Precursor for Further Heterocycle Synthesis
The amino group can participate in cyclization reactions to form more complex fused heterocyclic systems, further expanding the chemical space for drug discovery.
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for various enzymes, such as kinases, and modulators of G-protein coupled receptors.[20] Therefore, derivatives of this compound are promising candidates for screening in these and other therapeutic areas.
Safety and Handling
Specific safety data for this compound is limited. However, based on the safety information for related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its reactive amino group provides a versatile point for chemical diversification. The well-documented therapeutic potential of the imidazo[1,2-a]pyridine scaffold makes this compound a valuable starting material for the discovery and development of novel drugs targeting a wide range of diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buy 5-Methyl-6-nitroimidazo[1,2-a]pyridine [smolecule.com]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. 2-Methyl-6-nitroimidazo[1,2-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 13. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 20. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases.[4] This versatile framework is present in several marketed drugs, including the sedative-hypnotic zolpidem (Ambien), the anxiolytic alpidem, and the cardiotonic olprinone, underscoring its clinical significance.[1][2][5][6] The inherent drug-like properties of the imidazo[1,2-a]pyridine system, coupled with its synthetic tractability, have fueled extensive research, leading to the discovery of potent anticancer, antitubercular, antiviral, and neuroactive agents.[4][7][8][9] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this remarkable scaffold, offering insights for the continued development of innovative therapeutics.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern on the bicyclic core.
One of the most established and versatile methods is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone.[10] This reaction typically proceeds under basic conditions and provides a straightforward entry to a wide array of substituted imidazo[1,2-a]pyridines.[11]
Another prominent approach is the three-component coupling reaction , which offers a more convergent and efficient synthesis. For instance, the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides direct access to diverse imidazo[1,2-a]pyridine derivatives.[10] More recent advancements have focused on developing environmentally benign and catalyst-free methods. For example, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at moderate temperatures without the need for a catalyst or solvent.[10]
Representative Synthetic Protocol: Catalyst-Free Synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines
This protocol is based on the work of Dong-Jian Zhu and colleagues, highlighting a simple and efficient catalyst- and solvent-free approach.[10]
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel, combine the substituted 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 60°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-methyl-2-arylimidazo[1,2-a]pyridine.
Caption: General scheme for the catalyst-free synthesis of imidazo[1,2-a]pyridines.
Medicinal Applications: A Scaffold of Diverse Bioactivity
The imidazo[1,2-a]pyridine core has demonstrated a remarkable range of biological activities, making it a highly sought-after scaffold in drug discovery.[4][9]
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have exhibited potent anticancer activity against various cancer cell lines.[9][12] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes such as kinases (e.g., PI3K, EGFR), topoisomerase II, and microtubule polymerization.[5] For example, 2-(2-nitrophenyl)imidazo[1,2-a]pyridine analogs have shown promising in vitro anticancer activity against breast, colon, and melanoma cancer cell lines.[12]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast) | 30.88 ± 14.44 | [12] |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 4.15 ± 2.93 | [12] |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | B16F10 (Melanoma) | 64.81 ± 15.78 | [12] |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anti-TB drugs.[8][13] Notably, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent in vitro activity against drug-susceptible and MDR-Mtb strains.[8] Some of these compounds target the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[8][13]
Antiviral and Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown significant promise as antiviral and antimicrobial agents.[2][14] Their broad spectrum of activity encompasses various viruses and bacteria, highlighting the versatility of this scaffold in combating infectious diseases.
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine core is a key feature of several CNS-active drugs.[15] The most well-known example is zolpidem, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[15] Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[15] The development of imidazo[1,2-a]pyridine-based ligands for detecting β-amyloid plaques, which are implicated in Alzheimer's disease, further demonstrates the potential of this scaffold in addressing neurological disorders.[11]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
For instance, in the development of ligands for β-amyloid plaques, it was observed that the N,N-dimethylaminophenyl group is a critical structural component for good binding affinity.[11] Modifications to other parts of the imidazo[1,2-a]pyridine ring generally led to a decrease in binding affinity, suggesting that highly selective substitutions are required at specific locations.[11]
Similarly, in the context of antituberculosis agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at a specific position resulted in nanomolar potency.[8]
Caption: Key substitution points on the imidazo[1,2-a]pyridine core influencing biological activity.
Conclusion: A Scaffold with a Bright Future
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in marketed drugs, coupled with the ongoing discovery of novel derivatives with diverse and potent biological activities, ensures its prominence in future drug development efforts. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to meet specific therapeutic needs. As our understanding of disease biology deepens, the rational design of new imidazo[1,2-a]pyridine-based molecules holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Zolpidem - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Theorized Mechanisms of Action of 2-Methylimidazo[1,2-a]pyridin-6-amine
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is the foundation for approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem, as well as a plethora of investigational agents with activities spanning from anticancer and anti-inflammatory to antiviral and antitubercular.[2][3] The specific compound, 2-Methylimidazo[1,2-a]pyridin-6-amine, while not extensively characterized in publicly available literature, belongs to this versatile class. This guide, therefore, synthesizes the established and emerging mechanisms of action for the broader imidazo[1,2-a]pyridine family to propose and elaborate on the most probable mechanistic theories for this specific molecule. Our intended audience—researchers, scientists, and drug development professionals—will find a detailed exploration of these theories, grounded in the structure-activity relationships (SAR) of analogous compounds and supported by robust experimental protocols to facilitate further investigation.
Primary Mechanism Theory: Modulation of GABA-A Receptors
The most prominent and well-documented mechanism of action for many imidazo[1,2-a]pyridine derivatives is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is mediated through the GABA-A receptor, a ligand-gated chloride ion channel.[5] Enhancement of GABAergic neurotransmission results in neuronal hyperpolarization and a decrease in neuronal excitability, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[5][6]
The Benzodiazepine Binding Site and Subtype Selectivity
Imidazo[1,2-a]pyridines, like the classical benzodiazepines, do not bind to the GABA binding site itself but to a distinct allosteric site known as the benzodiazepine (BZ) binding site.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[5]
A critical aspect of this mechanism is the heterogeneity of the GABA-A receptor, which is a pentameric assembly of subunits (typically two α, two β, and one γ).[5] The specific α subunit isoform (α1, α2, α3, or α5) within the receptor complex dictates the pharmacological response to a BZ-site ligand.[5][6]
-
α1-subunits are primarily associated with sedative and hypnotic effects.[5]
-
α2/α3-subunits are linked to anxiolytic and anticonvulsant properties.[5][6]
-
α5-subunits are involved in learning and memory.[5]
Many imidazo[1,2-a]pyridines exhibit selectivity for certain α-subtypes, which refines their therapeutic profile. For instance, zolpidem's potent hypnotic effects are attributed to its high affinity for α1-containing GABA-A receptors.[4] Conversely, compounds with higher affinity for α2/α3 subtypes are explored as non-sedating anxiolytics.[6]
Structure-Activity Relationship (SAR) for GABA-A Receptor Modulation
For the imidazo[1,2-a]pyridine scaffold, specific structural features are known to govern the affinity and selectivity for the BZ binding site.[4][8] Based on analogs like zolpidem and alpidem, we can infer the potential roles of the substituents on this compound:
-
Imidazo[1,2-a]pyridine Core: This bicyclic system is the essential pharmacophore for binding.
-
2-Methyl Group: The substitution at the 2-position is common and generally well-tolerated.
-
6-Amine Group: The nature and position of substituents on the pyridine ring are crucial for affinity and selectivity. A 6-substituted amine introduces a key functional group that can participate in hydrogen bonding within the receptor pocket. Studies on related compounds have shown that the electronic properties and steric bulk at this position significantly influence binding.[8]
The specific placement of the amine at the 6-position on this compound suggests it could be a key determinant of its potential GABA-A receptor subtype selectivity and overall pharmacological profile.
Signaling Pathway and Experimental Workflow
Caption: GABA-A receptor positive allosteric modulation pathway.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the GABA-A receptor BZ site.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of [³H]-Flunitrazepam or another suitable BZ-site radioligand (final concentration ~1 nM).
-
50 µL of either buffer (for total binding), a high concentration of a known BZ-site ligand like Diazepam (10 µM, for non-specific binding), or varying concentrations of this compound.
-
50 µL of the prepared membrane homogenate (200-300 µg protein).
-
-
Incubate the plate for 60 minutes at 4°C.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester, followed by three quick washes with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Mechanism Theory: Translocator Protein (TSPO) Ligand Activity
Another well-established target for the imidazo[1,2-a]pyridine class is the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor.[9][10] TSPO is located on the outer mitochondrial membrane and is ubiquitously expressed, with higher levels in steroid-producing tissues and activated glial cells in the central nervous system.[10][11]
Role of TSPO in Steroidogenesis and Neuroinflammation
TSPO is implicated in several key cellular functions:[10][11]
-
Steroidogenesis: It plays a role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids, including neurosteroids.[9][11]
-
Neuroinflammation: TSPO expression is significantly upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammatory conditions.[11][12]
-
Mitochondrial Respiration and Apoptosis: TSPO is part of the mitochondrial permeability transition pore and can influence cell survival and death pathways.[10][11]
Ligands for TSPO can act as agonists or antagonists, either stimulating or inhibiting these processes.[9] The anxiolytic effects of some imidazo[1,2-a]pyridines, like alpidem, have been partly attributed to their interaction with TSPO and the subsequent modulation of neurosteroid production.[9]
Structure-Activity Relationship (SAR) for TSPO Ligands
The SAR for TSPO binding among imidazo[1,2-a]pyridine derivatives has been investigated.[1][9][13] Key findings include:
-
Lipophilicity: Increased lipophilicity in some series has been correlated with antagonistic activity at TSPO, inhibiting steroidogenesis.[9]
-
Substituents on the Phenyl Ring: For 2-phenyl-imidazo[1,2-a]pyridine derivatives, substituents at the para position of the phenyl group are critical for activity and can determine whether a compound acts as an agonist or antagonist.[9]
-
Substituents on the Imidazopyridine Core: Modifications at the 6 and 8 positions of the imidazo[1,2-a]pyridine nucleus can significantly alter binding affinity and functional activity.[9]
For this compound, the 6-amino group would be a critical feature influencing its potential interaction with TSPO. Its hydrogen-bonding capability and electronic nature could be key determinants of its binding affinity and functional outcome (agonist vs. antagonist).
TSPO Experimental Workflow
Caption: Workflow for evaluating a compound's activity at TSPO.
Experimental Protocol: TSPO Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for TSPO.
-
Mitochondrial Fraction Preparation:
-
Homogenize tissue (e.g., rat kidneys or specific brain regions) in an appropriate isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction. Typically, a low-speed spin to remove nuclei and debris is followed by a high-speed spin to pellet mitochondria.
-
Wash the mitochondrial pellet and resuspend in the assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
Use a TSPO-selective radioligand such as [³H]PK 11195 or [³H]Ro5-4864.
-
In a 96-well plate, add in triplicate: assay buffer, radioligand (final concentration ~0.5-1 nM), either buffer (total binding), a high concentration of unlabeled PK 11195 (10 µM, non-specific binding), or varying concentrations of the test compound.
-
Add the mitochondrial preparation (50-100 µg protein).
-
Incubate for 90 minutes at 4°C.
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in polyethylenimine to reduce non-specific binding.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and determine the IC50 and Ki values as described in the GABA-A receptor binding assay protocol (Section 1.4).
-
Emerging Mechanism Theories
Beyond the well-trodden paths of GABA-A and TSPO modulation, the imidazo[1,2-a]pyridine scaffold has shown promise in targeting other critical cellular pathways, particularly in the context of oncology and inflammation.
Kinase Inhibition: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[14] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway, specifically targeting the p110α isoform of PI3K.[15]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets, Akt and mTOR.[14]
-
SAR: The SAR for PI3K inhibition is distinct from that for GABA-A or TSPO binding. For example, specific substitutions at the 3-position of the imidazo[1,2-a]pyridine ring have been shown to be critical for potent PI3Kα inhibitory activity.[15] The 2-methyl and 6-amino groups of our target compound would need to be evaluated in this context to predict its potential as a kinase inhibitor.
Modulation of Inflammatory Pathways: NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[16][17][18] Chronic activation of NF-κB is associated with inflammatory diseases and cancer. Recent studies have demonstrated that some imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by suppressing this pathway.
-
Mechanism: Inhibition can occur at various points, such as preventing the degradation of the IκBα inhibitor, which would block the nuclear translocation of the active p65/p50 NF-κB dimer.[16] This leads to the downregulation of pro-inflammatory genes like iNOS and COX-2.[16]
-
SAR: The structural requirements for NF-κB inhibition are still being elucidated but appear to involve specific substitution patterns that allow for interaction with key proteins in the signaling cascade.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis
This protocol assesses the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, A375) to 70-80% confluency.[15]
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-proteins to their respective total proteins and to a loading control (e.g., β-actin or GAPDH) to determine the inhibitory effect of the compound.[14][19]
-
Quantitative Data Summary
The following table summarizes representative binding affinity data for well-known imidazo[1,2-a]pyridine derivatives at their primary targets. This data provides a benchmark for contextualizing future experimental results for this compound.
| Compound | Target | Assay Type | Affinity (Ki, nM) | Primary Effect |
| Zolpidem | GABA-A (α1 subtype) | Radioligand Binding | ~15-50 | Sedative/Hypnotic |
| Alpidem | GABA-A (BZ site) | Radioligand Binding | ~1-5 | Anxiolytic |
| Alpidem | TSPO | Radioligand Binding | ~1-3 | Anxiolytic/Steroidogenic |
| Saripidem | GABA-A (ω1 subtype) | Radioligand Binding | ~1.1-4.6 | Anxiolytic/Sedative |
| PIK-75 Analog | PI3Kα | Enzyme Inhibition (IC50) | 1.8 | Anticancer |
Note: Affinity values are approximate and can vary based on experimental conditions.
Conclusion and Future Directions
The mechanistic landscape of the imidazo[1,2-a]pyridine scaffold is both well-established and continually expanding. For this compound, the most probable mechanisms of action are modulation of the GABA-A receptor and/or interaction with the translocator protein (TSPO), given the strong precedent set by numerous structural analogs. The presence of the 2-methyl and 6-amino substituents provides a unique chemical entity whose specific affinities and functional activities at these targets require empirical determination.
Furthermore, the emerging roles of imidazo[1,2-a]pyridines as potent kinase and inflammatory pathway inhibitors cannot be overlooked. A comprehensive investigation into the biological activity of this compound should therefore employ a multi-pronged approach. The experimental protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to systematically test these primary and emerging theories. Elucidating the precise mechanism of action will be paramount to understanding the therapeutic potential of this compound and guiding its future development.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
In-Depth Technical Guide to the Therapeutic Targeting of 2-Methylimidazo[1,2-a]pyridin-6-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This versatile structure interacts with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological effects.[2] Derivatives of imidazopyridine have shown therapeutic potential in treating central nervous system disorders, cancers, and infectious diseases.[3][4] Notably, approved drugs such as zolpidem, alpidem, and saripidem feature this core structure, highlighting its clinical significance.[3]
2-Methylimidazo[1,2-a]pyridin-6-amine is a specific derivative within this class that holds considerable promise for novel drug development. Its unique substitution pattern suggests the potential for selective interactions with various biological targets. This guide provides an in-depth exploration of potential therapeutic targets for this compound, detailing the underlying rationale, experimental validation strategies, and future research directions.
Potential Molecular Targets and Signaling Pathways
The broad bioactivity of the imidazo[1,2-a]pyridine scaffold suggests that this compound could modulate several key cellular pathways. Based on the activities of related compounds, the following target classes represent the most promising avenues for investigation.
Kinase Inhibition
Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Specific kinases that could be targeted by this compound include:
-
Cyclin-Dependent Kinases (CDKs): Some quinoline-substituted 2-aminopyrimidine derivatives containing the 2-methylimidazo[1,2-a]pyridine scaffold have shown inhibitory activity against CDK1/CycA and CDK2/CycB.[5]
-
Phosphoinositide 3-Kinase (PI3K): Imidazo[1,2-a]pyridine analogues have been synthesized as inhibitors of PI3K, a key enzyme in cell growth and survival pathways.[5]
-
Mitogen-Activated Protein Kinase (MEK): This kinase is another potential target for imidazopyridine derivatives in the context of cancer therapy.[3]
G-Protein Coupled Receptors (GPCRs)
Imidazopyridine derivatives are known to interact with various GPCRs, particularly those in the central nervous system.[3] This suggests a potential role for this compound in modulating neurotransmission. Potential GPCR targets include:
-
Serotonin Receptors (5-HT): Several imidazopyridine-based ligands are known to modulate 5-HT3, 5-HT4, and 5-HT6 receptors.[3]
-
Dopamine Receptors (D4): The D4 receptor is another CNS target for this class of compounds.[3]
-
Histamine H3 Receptors: Modulation of this receptor by imidazopyridine derivatives has been reported.[3]
-
Adenosine A2A Receptors: These receptors are also potential targets within the CNS.[3]
Ion Channels
-
GABA-A Receptors: The imidazopyridine core is a well-established positive modulator of GABA-A receptors, which is the mechanism of action for drugs like zolpidem.[1][3] This interaction is a key area of investigation for new anxiolytic and hypnotic agents.
Other Enzymes
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is involved in the degradation of endocannabinoids and is a target for imidazopyridine-based ligands in the context of neurological and psychiatric disorders.[3]
-
β-secretase and γ-secretase: These enzymes are involved in the production of amyloid-beta peptides and are targets for Alzheimer's disease therapy.[3]
-
DNA Topoisomerase: Some imidazopyridine derivatives have shown activity against this enzyme, suggesting a potential application in cancer treatment.[3]
-
Pantothenate Synthetase (PS): 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) pantothenate synthetase, indicating a potential antibacterial application.[6]
-
Respiratory bc1 complex: Certain imidazopyridine derivatives have been shown to target this complex in Mtb, highlighting a potential mechanism for antitubercular activity.[7]
-
Peptide Deformylase: Chromene-based imidazopyridine derivatives have been reported as potent inhibitors of this bacterial enzyme.[7]
Anticancer Mechanisms
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anticancer activity through various mechanisms.[3] Some 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines by inducing apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[8] Additionally, some derivatives have exhibited cytotoxic activity against breast cancer cells.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][9]
Signaling Pathway Visualization
The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on the known targets of the imidazopyridine scaffold.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows for Target Identification and Validation
A systematic approach is crucial for identifying and validating the specific molecular targets of this compound. The following experimental workflow outlines a comprehensive strategy.
Phase 1: Initial Screening and Target Identification
-
Phenotypic Screening:
-
Objective: To identify the biological systems and cellular processes affected by the compound.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., breast, colon, lung) and bacterial strains (e.g., S. aureus, E. coli).
-
Treat the cells/bacteria with a range of concentrations of this compound.
-
Assess cell viability (e.g., using MTT or CellTiter-Glo assays) and bacterial growth (e.g., by measuring optical density) to determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
-
-
Causality: A potent effect in a specific cell line or bacterial strain suggests a higher likelihood of a relevant target being present and active in that system.
-
-
Affinity-Based Target Identification:
-
Objective: To directly identify proteins that bind to the compound.
-
Methodology:
-
Synthesize a derivative of this compound with a linker for immobilization onto a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysates.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: This method provides direct evidence of a physical interaction between the compound and its potential targets.
-
-
Computational Target Prediction:
-
Objective: To predict potential targets based on the chemical structure of the compound.
-
Methodology:
-
Utilize in silico tools and databases (e.g., SwissTargetPrediction, PharmMapper) that employ ligand-based or structure-based approaches.
-
Compare the structure of this compound to known active compounds or dock it into the binding sites of known protein structures.
-
-
Causality: This approach leverages existing knowledge of structure-activity relationships to narrow down the list of potential targets.
-
Phase 2: Target Validation and Mechanism of Action Studies
-
Biochemical Assays:
-
Objective: To confirm the direct interaction and inhibitory activity of the compound against the identified target.
-
Methodology:
-
Obtain the purified recombinant target protein.
-
Perform in vitro activity assays in the presence of varying concentrations of this compound (e.g., kinase assays, enzyme activity assays, receptor binding assays).
-
Determine the IC50 or binding affinity (Kd).
-
-
Trustworthiness: These assays provide quantitative data on the potency and specificity of the compound for its target.
-
-
Cell-Based Target Engagement Assays:
-
Objective: To confirm that the compound interacts with its target in a cellular context.
-
Methodology:
-
Utilize techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.
-
Alternatively, use target-specific reporter assays to measure the downstream effects of target modulation.
-
-
Causality: Demonstrating target engagement in live cells is a critical step in linking the biochemical activity of the compound to its cellular effects.
-
-
Genetic Approaches:
-
Objective: To validate the identified target's role in the observed phenotype.
-
Methodology:
-
Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene.
-
Assess whether the depletion of the target protein phenocopies the effect of the compound or leads to resistance.
-
-
Trustworthiness: Genetic validation provides strong evidence for the on-target mechanism of action.
-
Experimental Workflow Visualization
Caption: A comprehensive workflow for therapeutic target identification and validation.
Data Summary
The following table summarizes the potential therapeutic targets for this compound based on the known activities of the imidazo[1,2-a]pyridine scaffold.
| Target Class | Specific Examples | Associated Disease Area |
| Kinases | CDK, PI3K, MEK | Cancer |
| GPCRs | 5-HT Receptors, D4 Receptor, H3 Receptor, A2A Receptor | CNS Disorders |
| Ion Channels | GABA-A Receptor | CNS Disorders (Anxiety, Insomnia) |
| Other Enzymes | FAAH, β/γ-Secretase, DNA Topoisomerase, Pantothenate Synthetase, Respiratory bc1 complex, Peptide Deformylase | CNS Disorders, Cancer, Infectious Diseases |
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a well-validated pharmacophore with a proven track record in drug discovery. The systematic approach to target identification and validation outlined in this guide, combining phenotypic screening, affinity-based methods, and rigorous biochemical and cell-based assays, will be instrumental in elucidating the precise mechanism of action of this compound and unlocking its full therapeutic potential. Further investigation into the structure-activity relationships of this compound and its analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapies for a range of diseases.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
Navigating the Physicochemical Landscape of 2-Methylimidazo[1,2-a]pyridin-6-amine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – January 6, 2026 – In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds, this data forms the bedrock of formulation, toxicology, and ultimately, clinical efficacy. This in-depth technical guide focuses on a promising scaffold, 2-Methylimidazo[1,2-a]pyridin-6-amine, providing a comprehensive overview of the methodologies to determine its aqueous and organic solubility, as well as its stability under various stress conditions. While specific experimental data for this compound is not publicly available, this guide serves as a robust framework for its characterization, grounded in established scientific principles and regulatory expectations.
Introduction to this compound
This compound belongs to the imidazopyridine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing for potential interactions with a variety of biological targets.[1] The physicochemical properties of imidazopyridine derivatives, such as solubility and stability, are critical determinants of their therapeutic potential, influencing everything from oral bioavailability to shelf-life. The strategic placement of the methyl and amine groups on the imidazo[1,2-a]pyridine core is expected to modulate these properties, making a detailed investigation essential.
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. A compound must possess adequate solubility in physiological fluids to be effectively absorbed. The following sections detail the experimental approaches to thoroughly characterize the solubility of this compound.
Theoretical Physicochemical Properties
A preliminary in silico assessment can provide valuable insights into the expected solubility behavior of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | --INVALID-LINK--[2] |
| Molecular Weight | 147.18 g/mol | --INVALID-LINK--[2] |
| LogP | 1.22492 | --INVALID-LINK--[2] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | --INVALID-LINK--[2] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[2] |
Table 1: Computed physicochemical properties of this compound.
Experimental Solubility Determination
It is crucial to experimentally determine both the kinetic and thermodynamic solubility to obtain a comprehensive profile.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early discovery to flag potential solubility issues.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[3][4]
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation when the solid and solution phases are in equilibrium. This is a more time- and resource-intensive measurement but provides definitive solubility data crucial for later-stage development.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and various organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][5]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each solvent system.
Expected Solubility Profile
Based on the presence of the basic amine and the imidazopyridine nitrogen, the aqueous solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH due to protonation. A structurally similar compound, 2-methylimidazo[1,2-a]pyridine, is described as being slightly soluble in water.[6]
| Solvent System | Expected Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 500 - 1000 |
| Acetate Buffer (pH 4.5) | 100 - 500 |
| Phosphate Buffer (pH 6.8) | 50 - 100 |
| Phosphate-Buffered Saline (pH 7.4) | < 50 |
| Water | Slightly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetonitrile | Sparingly Soluble |
| Acetone | Sparingly Soluble |
Table 2: Hypothetical thermodynamic solubility data for this compound.
Figure 1: The expected relationship between pH and the aqueous solubility of this compound.
Stability Assessment
Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][7][8][9][10] Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[11][12] This helps to elucidate degradation pathways and the intrinsic stability of the molecule.
Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values.
Experimental Protocol: Hydrolytic Degradation
-
Sample Preparation: Prepare solutions of the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative degradation can occur through various mechanisms. Hydrogen peroxide is commonly used as a stressing agent in these studies.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Stress Conditions: Store the solution at room temperature, protected from light, for a specified duration.
-
Analysis: Analyze aliquots at different time points using the stability-indicating HPLC method.
Thermal stability is assessed to understand the impact of temperature on the compound in its solid state and in solution.
Experimental Protocol: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate it at an elevated temperature (e.g., 60°C).
-
Analysis: At specified time points, dissolve the solid sample or analyze an aliquot of the solution using the stability-indicating HPLC method.
Photostability testing determines the compound's sensitivity to light exposure, which is crucial for packaging and storage recommendations.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples using the stability-indicating HPLC method.
Figure 2: A typical workflow for forced degradation studies of a new chemical entity.
Long-Term Stability Studies
Following forced degradation, long-term stability studies are conducted under ICH-recommended storage conditions to establish a re-test period for the drug substance.
| Storage Condition | Testing Frequency |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate: 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Table 3: ICH recommended storage conditions and testing frequency for long-term stability studies.[1][9]
Analytical Methodologies
A validated stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Key attributes of a stability-indicating method:
-
Specificity: The ability to resolve the parent compound from its degradation products and any matrix components.
-
Linearity: The method should provide a linear response over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its progression as a potential therapeutic agent. This technical guide outlines the essential experimental framework for determining these critical physicochemical parameters. By following these established protocols, researchers and drug development professionals can generate the robust data necessary to make informed decisions, optimize formulations, and satisfy regulatory requirements, ultimately paving the way for the successful development of new and effective medicines.
References
- 1. database.ich.org [database.ich.org]
- 2. chemscene.com [chemscene.com]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. 2-Methylimidazo[1,2-a]pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Imidazo[1,2-a]pyridine Core: A Journey from Chemical Curiosity to Privileged Medicinal Scaffold
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is marked by the recurring appearance of certain molecular frameworks that demonstrate an exceptional ability to interact with a wide array of biological targets. These "privileged scaffolds" serve as foundational blueprints for drug discovery. Among them, the imidazo[1,2-a]pyridine ring system—a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring—has carved out a significant niche. Its journey from a topic of early 20th-century synthetic exploration to a cornerstone of modern therapeutics, including blockbuster drugs and promising clinical candidates, is a testament to its structural versatility and pharmacological relevance. This guide provides a comprehensive overview of the discovery, history, and evolving applications of this remarkable scaffold.
Foundational Discovery: The Tschitschibabin Synthesis
The story of the imidazo[1,2-a]pyridine core begins in 1925 with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). He reported the first synthesis of this bicyclic system through the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1][2] This method, now known as the Tschitschibabin reaction, became the classical and most fundamental route to this scaffold.
Initially, the reaction required harsh conditions, such as heating the reactants in a sealed tube at temperatures between 150-200°C, which often resulted in modest yields.[1] Subsequent refinements, including the addition of a mild base like sodium bicarbonate (NaHCO₃), allowed the reaction to proceed under more controlled conditions, significantly improving its efficiency and accessibility.[2]
The underlying mechanism involves two key steps:
-
N-Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl to form an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration, to form the fused imidazole ring, yielding the final imidazo[1,2-a]pyridine product.
Caption: The Tschitschibabin Reaction Mechanism.
For decades, the imidazo[1,2-a]pyridine scaffold remained largely a subject of academic and synthetic interest. However, this changed dramatically with the discovery of its profound effects on the central nervous system.
The Breakthrough: Rise of the "Z-Drugs" and CNS Applications
The 1980s marked a pivotal turning point for the imidazo[1,2-a]pyridine scaffold, catapulting it into the pharmaceutical spotlight. Researchers at the French company Synthélabo Recherche, seeking safer alternatives to benzodiazepines for treating insomnia and anxiety, synthesized a series of imidazo[1,2-a]pyridine derivatives.[3] This work led to the development of the now-famous "Z-drugs."
Zolpidem (Ambien®)
First synthesized in the early 1980s and approved by the U.S. FDA in 1992, zolpidem became a first-line treatment for insomnia.[3] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, zolpidem exhibits a high affinity for the benzodiazepine (BZ) site on GABA-A receptors containing the α1 subunit.[3][4] The GABA-A receptor is the primary inhibitory neurotransmitter channel in the central nervous system.[5] By positively modulating this receptor, zolpidem enhances the inhibitory effects of GABA, leading to sedation.[5] Its selectivity for the α1 subunit is believed to be responsible for its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to traditional benzodiazepines.[4]
Caption: Zolpidem's selective action on the GABA-A receptor.
Alpidem and Saripidem
Following the success of zolpidem, other related compounds were developed. Alpidem was introduced in France in 1991 as an anxiolytic.[6][7] Like zolpidem, it is an imidazopyridine that modulates the GABA-A receptor.[6] However, its clinical use was short-lived due to rare but severe cases of hepatotoxicity, leading to its market withdrawal.[7] Saripidem was also developed as a sedative and anxiolytic, noted for its high selectivity for the α1-containing GABA-A receptor subtype.[8][9]
The development of these "Z-drugs" firmly established imidazo[1,2-a]pyridine as a "drug prejudice" scaffold and catalyzed a surge in research, leading to the development of more diverse and efficient synthetic methodologies.[10][11]
The Synthetic Renaissance: Modern Methodologies
The growing importance of the imidazo[1,2-a]pyridine core spurred chemists to devise more versatile and efficient synthetic routes beyond the classic Tschitschibabin reaction. These modern methods often feature milder conditions, higher yields, greater functional group tolerance, and alignment with the principles of green chemistry.
| Synthetic Strategy | Key Features | Typical Reactants | Advantages | Reference |
| Tschitschibabin Reaction | Foundational condensation reaction. | 2-Aminopyridine, α-Haloketone | Simple, direct route. | [1] |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants. | 2-Aminopyridine, Aldehyde, Alkyne/Isonitrile | High efficiency, atom economy, rapid library generation. | [1][12] |
| Copper-Catalyzed Coupling | Aerobic oxidative coupling or dehydrogenative cyclization. | 2-Aminopyridine, Ketones/Ketoxime Esters | Milder conditions, broad substrate scope. | [13] |
| Iodine-Catalyzed Reactions | Lewis acid-catalyzed three-component condensation. | 2-Aminopyridine, Aldehyde, Isonitrile | Cost-effective, room temperature conditions. | [14] |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Various (e.g., 2-aminopyridine, in-situ generated α-bromoketones) | Drastically reduced reaction times, improved yields. | [10][15] |
| Catalyst/Solvent-Free Methods | Reactions conducted at moderate temperatures without catalysts or solvents. | 2-Aminopyridine, α-Haloketone | Environmentally friendly, simplified workup. | [1] |
These advanced synthetic tools have made a vast chemical space accessible, allowing researchers to fine-tune the scaffold's properties for a wide range of biological targets far beyond the central nervous system.
Expanding Therapeutic Horizons
The true measure of a privileged scaffold is its ability to serve as a foundation for drugs targeting diverse disease areas. In recent decades, research has revealed the immense potential of imidazo[1,2-a]pyridine derivatives in oncology, infectious diseases, and inflammatory conditions.
Antitubercular Agents
One of the most significant modern applications of the imidazo[1,2-a]pyridine scaffold is in the fight against tuberculosis (TB), a disease that claims over a million lives annually.[10] A class of compounds known as imidazo[1,2-a]pyridine-3-carboxamides has emerged as highly potent agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[10][16]
A leading clinical candidate from this class is Telacebec (Q203) , which targets QcrB, a subunit of the cytochrome bcc oxidase complex essential for cellular respiration in Mtb.[10][16] This discovery has opened a new front in TB drug development, leveraging a novel mechanism of action to combat resistant strains.[10] The development of these agents represents a renaissance in TB drug discovery.[10][16]
Anticancer Agents
The imidazo[1,2-a]pyridine core is a prominent feature in the design of small-molecule kinase inhibitors for cancer therapy.[17][18] Its structure is well-suited to fit into the ATP-binding pocket of various kinases. Derivatives have been developed as potent inhibitors of:
-
Platelet-Derived Growth Factor Receptor (PDGFR): Important in tumor angiogenesis and fibrosis.[19]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[18]
-
c-Met: A receptor tyrosine kinase often implicated in tumor metastasis and resistance.[18]
Beyond kinase inhibition, these compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tubulin polymerization.[18][20] They also exhibit anti-inflammatory effects by modulating key signaling pathways like STAT3 and NF-κB, which are deeply intertwined with cancer progression.[21]
Other Therapeutic Applications
The scaffold's versatility extends further, with reports of significant antiviral, antifungal, and anthelmintic activities, highlighting its broad biological relevance.[2][22][23]
Caption: The historical evolution of imidazo[1,2-a]pyridine applications.
Experimental Protocol: A Modern One-Pot Synthesis
To illustrate the practical synthesis of this scaffold, the following protocol describes a modern, copper-catalyzed, three-component reaction, which offers significant advantages over the classical Tschitschibabin method.
Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine via a one-pot reaction.[13]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Toluene (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and Copper(I) Iodide (19 mg, 0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Add phenylacetylene (122 mg, 1.2 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 110 °C.
-
Stir the reaction mixture vigorously under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylimidazo[1,2-a]pyridine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation: This protocol is self-validating through rigorous monitoring and characterization. The progress is tracked by TLC, ensuring the reaction goes to completion. The final purification by column chromatography isolates the desired product, and its identity and purity are unequivocally confirmed by spectroscopic methods, ensuring the integrity of the experimental outcome.
Conclusion
From its initial synthesis by Tschitschibabin to its current status as a privileged scaffold in drug discovery, the imidazo[1,2-a]pyridine core has had a remarkable journey. Its story is one of synergy between synthetic chemistry and pharmacology; the discovery of potent biological activity in the "Z-drugs" fueled the development of innovative synthetic methods, which in turn unlocked the scaffold's potential against a host of other diseases, including tuberculosis and cancer. For researchers and drug development professionals, the imidazo[1,2-a]pyridine system remains a fertile ground for discovery, offering a structurally versatile and biologically validated framework for creating the next generation of therapeutics.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 6. Alpidem - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Saripidem - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Saripidem - Wikipedia [en.wikipedia.org]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.waocp.org [journal.waocp.org]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide to the Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridin-6-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the molecule 2-Methylimidazo[1,2-a]pyridin-6-amine (CAS No. 860258-05-5).[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Consequently, unambiguous structural confirmation and purity assessment are critical for researchers in drug discovery and development. This document details the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the title compound. The interpretation is grounded in established principles and data from related structures, offering field-proven insights into the relationship between molecular structure and spectral output. Detailed, self-validating experimental protocols are provided to ensure data integrity and reproducibility.
Molecular Structure and Overview
This compound is a bicyclic heteroaromatic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] Its structure features a fused imidazole and pyridine ring, with a methyl group at position 2 and a primary amine at position 6. These functional groups impart distinct and predictable spectroscopic characteristics that are essential for its identification.
References
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous clinically significant drugs.[1] This application note provides a comprehensive, field-proven guide for the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine, a valuable intermediate for drug discovery and development. The described two-step synthetic pathway begins with the condensation of a commercially available substituted 2-aminopyridine with chloroacetone, followed by a robust reduction. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical safety information to ensure a reliable and reproducible synthesis.
Introduction and Synthetic Strategy
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological profiles, including anti-cancer, analgesic, and anxiolytic properties.[1] The synthesis of specifically substituted analogues is crucial for developing new therapeutic agents.
This document outlines a reliable and efficient two-step synthesis for this compound starting from 2-amino-6-nitropyridine. The strategic selection of this starting material is pivotal; introducing the nitrogen functionality at the C6-position of the pyridine ring before constructing the imidazole ring circumvents challenges related to regioselectivity that would arise from attempting to functionalize the pre-formed imidazo[1,2-a]pyridine core.
The overall synthetic workflow is as follows:
-
Step 1: Cyclocondensation. A classic acid-catalyzed condensation reaction between 2-amino-6-nitropyridine and chloroacetone to construct the 2-methyl-6-nitroimidazo[1,2-a]pyridine intermediate.
-
Step 2: Nitro Group Reduction. A chemoselective reduction of the nitro group to the corresponding primary amine using tin(II) chloride, yielding the final target compound.
Part 1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
Mechanistic Rationale
The formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-haloketone is a well-established and powerful transformation in heterocyclic chemistry.[2][3] The mechanism proceeds through two key stages:
-
SN2 Alkylation: The endocyclic nitrogen of the 2-aminopyridine ring, being more nucleophilic than the exocyclic amino group, initiates a nucleophilic attack on the α-carbon of chloroacetone. This displaces the chloride leaving group and forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly attached side chain. The resulting hemiaminal intermediate readily undergoes dehydration under the acidic reaction conditions to form the aromatic imidazole ring.
// Reactants
reactants [label=<

// Pyridinium Salt Intermediate
intermediate1 [label=<
Pyridinium Salt Intermediate
// Hemiaminal Intermediate
intermediate2 [label=<
Hemiaminal Intermediate
// Product
product [label=<
Aromatized Product
// Arrows and Labels reactants -> intermediate1 [label="S N 2 Alkylation", color="#4285F4"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization", color="#EA4335"]; intermediate2 -> product [label="Dehydration\n(-H₂O)", color="#34A853"]; } caption [label="Fig 2: Reaction mechanism for the cyclocondensation step.", fontsize=12, fontcolor="#5F6368"]
Materials and Equipment
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Purity |
| 2-Amino-6-nitropyridine | 4215-00-1 | 139.11 | 5.00 g | 35.9 mmol | >97% |
| Chloroacetone | 78-95-5 | 92.52 | 3.65 g (3.1 mL) | 39.5 mmol | >95% (stabilized) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - | >99.5% |
| Sodium Bicarbonate | 144-55-6 | 84.01 | As needed | - | Reagent Grade |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, rotary evaporator, Buchner funnel and flask.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-6-nitropyridine (5.00 g, 35.9 mmol) and absolute ethanol (100 mL). Stir the mixture at room temperature to achieve a suspension.
-
Reagent Addition: Carefully add chloroacetone (3.1 mL, 39.5 mmol, 1.1 eq) to the suspension.
-
Expert Insight: A slight excess of the α-haloketone ensures complete consumption of the limiting aminopyridine. Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.[4]
-
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using an oil bath. Maintain reflux for 12-16 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be significantly less polar than the starting aminopyridine.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the product hydrochloride salt will form.
-
Neutralization and Filtration: Cool the mixture in an ice bath for 30 minutes. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is neutral to slightly basic (pH ~7-8). This neutralizes the HCl byproduct and precipitates the free base of the product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.
-
Drying: Dry the bright yellow solid under vacuum to a constant weight. The product, 2-methyl-6-nitroimidazo[1,2-a]pyridine, is typically obtained in high purity (>95%) without further purification. Expected yield: 70-80%.
Part 2: Synthesis of this compound
Mechanistic Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this conversion. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium, ultimately leading to the desired amine after a basic work-up. This method is particularly advantageous as it is tolerant of many other functional groups.
Materials and Equipment
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Purity |
| 2-Methyl-6-nitroimidazo[1,2-a]pyridine | 148906-81-6 | 177.15 | 4.50 g | 25.4 mmol | From Part 1 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 28.6 g | 127 mmol | >98% |
| Hydrochloric Acid (Conc., 37%) | 7647-01-0 | 36.46 | 30 mL | - | Reagent Grade |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 75 mL | - | >99.5% |
| Sodium Hydroxide (50% w/v aq. soln.) | 1310-73-2 | 40.00 | As needed | - | Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Reagent Grade |
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator.
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 2-methyl-6-nitroimidazo[1,2-a]pyridine (4.50 g, 25.4 mmol) in absolute ethanol (75 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (28.6 g, 127 mmol, 5.0 eq) to the suspension.
-
Acidification: Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (30 mL) dropwise. The reaction is exothermic. After the addition is complete, remove the ice bath.
-
Expert Insight: Using a significant excess of SnCl₂ ensures the reaction goes to completion. The reduction is highly effective in the strongly acidic environment provided by concentrated HCl.
-
-
Reduction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The solution should become homogeneous and its color will lighten. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up - Basification: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice (approx. 200 g). Place the beaker in an ice bath and, with vigorous stirring, carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). A thick, white precipitate of tin hydroxides will form.
-
Safety Precaution: The neutralization is highly exothermic. Add the NaOH solution slowly and ensure efficient cooling.
-
-
Extraction: Transfer the slurry to a large separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, this compound, as a crystalline solid. Expected yield: 75-90%.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.8-8.0 (d, 1H), ~7.3-7.5 (s, 1H), ~7.1-7.3 (d, 1H), ~6.5-6.7 (dd, 1H), ~5.5-5.8 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks for 8 unique carbons. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₉N₃: 148.08. Found: ~148.1. |
| Purity (HPLC) | >97% |
Note: Exact NMR shifts can vary depending on the solvent and concentration.
Safety and Handling
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chloroacetone: [4][5] Is a potent lachrymator (tear gas agent) and is toxic. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Acids and Bases: Concentrated hydrochloric acid and 50% sodium hydroxide are highly corrosive. Handle with care, avoiding contact and inhalation. The neutralization step is highly exothermic and requires careful, slow addition and cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: A Detailed Protocol for Researchers
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] This fused bicyclic system is a key pharmacophore in numerous commercially available drugs, exhibiting a wide range of biological activities including antiviral, anticancer, anti-inflammatory, and hypnotic properties.[4][5][6][7] The development of efficient and sustainable synthetic methodologies to access structurally diverse imidazo[1,2-a]pyridine derivatives is therefore a critical endeavor for drug discovery and development professionals.
Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution, offering a streamlined approach to complex molecule synthesis by combining multiple reaction steps in a single flask without isolating intermediates.[1][2] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[8][9][10]
This application note provides a detailed, field-proven one-pot protocol for the synthesis of substituted imidazo[1,2-a]pyridines, focusing on the widely applicable Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[4][5][6] We will delve into the causality behind the experimental choices, provide a step-by-step methodology, and discuss the underlying reaction mechanism.
The Groebke–Blackburn–Bienaymé Reaction: A Powerful One-Pot Strategy
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a cornerstone of MCRs for the synthesis of N-fused heterocycles.[4][6] It involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate diverse imidazo[1,2-a]pyridines.[7][11] The power of this reaction lies in its convergence and atom economy, allowing for the creation of molecular complexity from simple, readily available starting materials in a single synthetic operation.
Why Choose the GBB Reaction?
-
High Convergence: Three components are combined in a single step, dramatically shortening the synthetic sequence.
-
Diversity-Oriented: A wide variety of commercially available aldehydes and isocyanides can be employed, enabling the rapid generation of large compound libraries for screening.
-
Operational Simplicity: The reaction is typically easy to set up and perform, often under mild conditions.
-
Green Chemistry Alignment: One-pot nature reduces solvent usage and purification steps, minimizing environmental impact.[6][8]
Experimental Protocol: One-Pot Synthesis via the Groebke–Blackburn–Bienaymé Reaction
This protocol details a representative microwave-assisted GBB reaction for the synthesis of a substituted imidazo[1,2-a]pyridine. Microwave irradiation is frequently employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4][8][12][13]
Materials and Equipment
-
Reagents:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) or another suitable Lewis acid catalyst[1]
-
Methanol (5 mL)
-
-
Equipment:
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition: Add methanol (5 mL) to the vial.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 15-30 minutes). The optimal temperature and time should be determined by TLC monitoring.
-
Reaction Monitoring: After the initial irradiation period, cool the reaction mixture to room temperature and spot a small aliquot on a TLC plate to check for the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted imidazo[1,2-a]pyridine.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
Caption: A streamlined workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Understanding the "Why": Causality in Experimental Choices
-
The Catalyst: A Lewis acid catalyst like Scandium(III) triflate is crucial for activating the aldehyde component towards nucleophilic attack by the 2-aminopyridine, thereby facilitating the formation of the initial iminium intermediate.[1] Other Lewis acids such as In(OTf)₃ or Cu(OTf)₂ can also be effective.[1]
-
The Solvent: Methanol is a common solvent for the GBB reaction as it effectively dissolves the reactants and is suitable for microwave heating.
-
Microwave Assistance: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve yields by overcoming activation energy barriers more efficiently than conventional heating.[4][8][12]
Reaction Mechanism
The generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction proceeds through a series of well-defined steps:
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive N-acyliminium ion intermediate.
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the iminium ion.
-
Intramolecular Cyclization: This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the newly formed electrophilic center.
-
Aromatization: The final step involves a tautomerization or elimination to afford the stable, aromatic imidazo[1,2-a]pyridine product.
Visualizing the Mechanism
Caption: Proposed mechanism for the Groebke–Blackburn–Bienaymé reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted imidazo[1,2-a]pyridines using one-pot methods, compiled from the literature. This data is intended to be representative and actual results may vary.
| Entry | 2-Aminopyridine | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Sc(OTf)₃ | MeOH, MW, 80°C, 20 min | 85-95 | [1] |
| 2 | 2-Amino-5-bromopyridine | 4-Chlorobenzaldehyde | CuI | Toluene, reflux, 12h | 82 | [14] |
| 3 | 2-Aminopyridine | Furfural | NH₄Cl | Water, sonication, 60°C | 86 | [6] |
| 4 | 2-Aminopyridine | Acetophenone | I₂ | Cyclohexane, reflux | High | [10] |
| 5 | 2-Aminopyridine | Nitroolefin | CuBr | DMF, 80°C, air | up to 90 | [15][16][17] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Poor quality reagents- Insufficient reaction time/temperature | - Use fresh or newly purchased catalyst and reagents.- Increase microwave power/temperature or reaction time.- Screen alternative Lewis acid catalysts. |
| Formation of Side Products | - Competing reaction pathways- Decomposition of starting materials or product | - Lower the reaction temperature.- Reduce the reaction time.- Optimize the stoichiometry of the reactants. |
| Difficulty in Purification | - Product co-elutes with impurities- Product is highly polar | - Try a different eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
One-pot multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, represent a highly efficient and versatile strategy for the synthesis of substituted imidazo[1,2-a]pyridines. This approach offers significant advantages in terms of operational simplicity, speed, and alignment with green chemistry principles. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively leverage this powerful tool to accelerate the discovery and development of novel therapeutic agents and functional materials.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Application Note: A Luminescence-Based Biochemical Assay for Screening Imidazo[1,2-a]pyridine Inhibitors of PI3Kα
Abstract
The phosphatidylinositol 3-kinase alpha (PI3Kα) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most frequent oncogenic events in human cancers.[1] This makes PI3Kα a highly attractive target for the development of novel cancer therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for potent and selective PI3K inhibitors.[2][3] This document provides a detailed protocol for a robust, high-throughput biochemical assay to determine the inhibitory activity of imidazo[1,2-a]pyridine derivatives against the PI3Kα enzyme. The protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[4][5]
Introduction: The PI3Kα Signaling Pathway in Cancer
The PI3K signaling cascade is a central pathway that translates signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), into a wide range of cellular responses.[1][6] PI3Kα, a heterodimer composed of the p110α catalytic subunit and the p85 regulatory subunit, is a key effector in this pathway.[1] Upon activation, PI3Kα phosphorylates the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 then recruits downstream proteins, most notably the kinase AKT, to the plasma membrane, initiating a cascade that promotes cell survival, growth, and proliferation, hallmarks of cancer.[7][8]
Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are among the most common genetic alterations in solid tumors, leading to constitutive activation of the pathway.[7][9] Consequently, significant effort has been dedicated to developing inhibitors that specifically target PI3Kα.[10][11] Imidazo[1,2-a]pyridine derivatives have been identified as a potent class of ATP-competitive inhibitors of PI3K, demonstrating efficacy in preclinical cancer models.[2][3][12] Evaluating the potency and selectivity of these compounds requires a reliable and sensitive biochemical assay.
Below is a diagram illustrating the canonical PI3K/AKT signaling pathway.
Figure 1: The PI3Kα Signaling Pathway and Point of Inhibition.
Assay Principle
This protocol employs the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform for measuring kinase activity.[13] The assay quantifies the amount of adenosine diphosphate (ADP) produced during the PI3Kα-catalyzed phosphorylation of its lipid substrate, PIP2. The amount of ADP generated is directly proportional to the kinase activity.[14]
The assay is performed in two steps:
-
PI3Kα Reaction & ATP Depletion: The PI3Kα enzyme, lipid substrate (PIP2), ATP, and the test inhibitor (imidazo[1,2-a]pyridine derivative) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining unconsumed ATP.[5] This step is crucial because the high background of ATP would otherwise interfere with the sensitive detection of the newly formed ADP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial amount of ADP.[15] The inhibition of PI3Kα by a test compound results in a decrease in ADP production and, consequently, a lower luminescent signal.[4]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage Temperature |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| Recombinant Human PI3Kα (p110α/p85α) | Promega | V1231 | -80°C |
| PI3K Lipid Substrate (PIP2:PS) | Echelon | P-3908 | -20°C |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temperature |
| Tris-HCl, 1M Solution, pH 7.5 | Thermo Fisher | AM9855G | Room Temperature |
| MgCl₂, 1M Solution | Thermo Fisher | AM9530G | Room Temperature |
| Bovine Serum Albumin (BSA), 10% Solution | Thermo Fisher | AM2616 | 4°C |
| Solid white, low-volume 384-well assay plates | Corning | 3572 | Room Temperature |
| Nunc™ Sealing Tapes | Thermo Fisher | 232701 | Room Temperature |
| Alpelisib (Positive Control Inhibitor) | Selleckchem | S2814 | -20°C |
Note: Catalog numbers are provided as examples and may vary. Ensure reagents are of the highest purity suitable for biochemical assays.
Detailed Step-by-Step Protocol
The following protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
Reagent Preparation
-
1X Kinase Reaction Buffer: Prepare a fresh buffer containing 50 mM Tris-HCl (pH 7.5), 3 mM MgCl₂, and 1 mM DTT. Rationale: This buffer provides the optimal pH, divalent cations (Mg²⁺ is a critical cofactor for kinase activity), and reducing environment (DTT prevents enzyme oxidation) for PI3Kα activity.
-
Enzyme Working Solution: Thaw the PI3Kα enzyme on ice. Dilute the enzyme to a final concentration of 2 ng/µL in 1X Kinase Reaction Buffer. Prepare enough for 2 µL per well. Keep on ice. Rationale: The enzyme concentration is optimized to ensure the reaction operates within the linear range of the assay, typically targeting 10-30% ATP consumption for the uninhibited control.
-
Substrate/ATP Working Solution: Dilute the PIP2:PS lipid substrate and ATP in 1X Kinase Reaction Buffer to final concentrations of 50 µM and 25 µM, respectively. Prepare enough for 2 µL per well. Rationale: The ATP concentration is set near the Km value for many kinases, which provides good sensitivity for detecting ATP-competitive inhibitors. The lipid substrate is in excess to ensure the reaction rate is dependent on enzyme activity.
-
Compound Dilution Series:
-
Prepare a 10 mM stock solution of each imidazo[1,2-a]pyridine derivative in 100% DMSO.
-
Create a serial dilution series in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a 1 mM concentration.
-
From this DMSO series, perform an intermediate dilution into 1X Kinase Reaction Buffer to create a 4X final concentration working stock. This minimizes the final DMSO concentration in the assay to ≤1%. Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping the final concentration low and consistent across all wells, including controls, is critical for data integrity.
-
Assay Workflow
Figure 2: Experimental workflow for the PI3Kα inhibition assay.
Plate Setup and Reaction
-
Compound Addition: Add 1 µL of the 4X compound dilutions (or controls) to the wells of a solid white 384-well plate.
-
Test Wells: 1 µL of imidazo[1,2-a]pyridine derivative dilution.
-
Positive Control: 1 µL of 4X Alpelisib (a known PI3Kα inhibitor).
-
Negative Control (0% Inhibition): 1 µL of 1X Kinase Reaction Buffer with equivalent DMSO concentration.
-
Background Control (100% Inhibition): 1 µL of 1X Kinase Reaction Buffer (no enzyme will be added to these wells).
-
-
Enzyme Addition: Add 2 µL of the PI3Kα enzyme working solution to all wells except the "Background Control" wells.
-
Initiate Reaction: Add 2 µL of the Substrate/ATP working solution to all wells. The final reaction volume is 5 µL.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
Signal Detection
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Seal and incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Seal and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).
Data Analysis and Interpretation
The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor where the response is reduced by half.[16]
Calculation of Percent Inhibition
First, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (RLUTest Well - RLUBackground) / (RLU0% Inhibition - RLUBackground))
Where:
-
RLUTest Well: Signal from the well with the test compound.
-
RLUBackground: Average signal from wells with no enzyme.
-
RLU0% Inhibition: Average signal from wells with enzyme and DMSO vehicle only.
IC₅₀ Determination
The IC₅₀ value is determined by fitting the percent inhibition data to a dose-response curve.[17]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the data.[18][19] This can be performed using software such as GraphPad Prism.[20]
-
The software will calculate the IC₅₀ value from the curve fit.
The equation for the four-parameter variable slope model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Example Data Presentation
The potency of different imidazo[1,2-a]pyridine derivatives can be compared by their IC₅₀ values.
| Compound ID | Description | PI3Kα IC₅₀ (nM) |
| Alpelisib | Positive Control | 5.2 ± 0.8 |
| IZP-001 | Parent Scaffold | 850 ± 45 |
| IZP-002 | R1 = -Cl, R2 = -H | 150 ± 12 |
| IZP-003 | R1 = -F, R2 = -CH₃ | 45 ± 5.1 |
| IZP-004 | R1 = -OCH₃, R2 = -H | 220 ± 21 |
Table 1: Example IC₅₀ data for a series of hypothetical imidazo[1,2-a]pyridine (IZP) derivatives against PI3Kα. Lower IC₅₀ values indicate higher potency. Data are represented as mean ± standard deviation from n=3 independent experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | 1. Inactive enzyme.2. Insufficient incubation time.3. Incorrect buffer components. | 1. Use a fresh aliquot of enzyme; verify activity with a known activator if possible.2. Optimize kinase reaction time (e.g., 30-90 min).3. Check pH and concentration of all buffer components. |
| High Well-to-Well Variability | 1. Pipetting errors.2. Incomplete mixing.3. Edge effects in the plate. | 1. Use calibrated pipettes; consider using an automated liquid handler.2. Gently mix the plate after adding reagents.3. Avoid using the outer wells of the plate or fill them with buffer. |
| IC₅₀ Curve Does Not Reach 100% | 1. Compound insolubility at high concentrations.2. Non-specific inhibition mechanism. | 1. Check compound solubility in assay buffer.2. The compound may not be a simple competitive inhibitor; further mechanistic studies may be required. |
| IC₅₀ Curve Does Not Plateau at 0% | 1. Insufficient top concentration of inhibitor.2. Weak inhibitor. | 1. Extend the concentration range of the inhibitor.2. If potency is very low, the compound may not be a viable candidate. |
Conclusion
This application note provides a comprehensive, field-proven protocol for assessing the inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα. The luminescence-based ADP-Glo™ assay offers a sensitive, reliable, and high-throughput compatible method for determining compound potency (IC₅₀). Adherence to this protocol, including proper reagent preparation, careful execution, and robust data analysis, will enable researchers to accurately rank and select promising PI3Kα inhibitors for further development in the oncology drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K pathway in cancer (Chapter 13) - Systems Biology of Cancer [cambridge.org]
- 9. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. eastport.cz [eastport.cz]
- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GraphPad Prism 10 Curve Fitting Guide - Equation: Absolute IC50 [graphpad.com]
- 17. m.youtube.com [m.youtube.com]
- 18. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Investigating 2-Methylimidazo[1,2-a]pyridin-6-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, derivatives of this scaffold have garnered significant attention as potential anticancer agents due to their ability to modulate key cellular pathways implicated in cancer progression.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling cascades like the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[1][3][4]
This document provides a comprehensive guide for the investigation of a specific IP derivative, 2-Methylimidazo[1,2-a]pyridin-6-amine (herein referred to as IMP-6) , in cancer cell line studies. While extensive research has been conducted on the broader IP class, this guide offers a structured approach to elucidating the specific anticancer potential of IMP-6. The protocols and methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Compound Details:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 860258-05-5[5] |
| Molecular Formula | C₈H₉N₃[5] |
| Molecular Weight | 147.18 g/mol [5] |
| Structure | SMILES: CC1=CN2C=C(C=CC2=N1)N[5] |
Part 1: Foundational In Vitro Assessment of Anticancer Activity
The initial phase of investigation focuses on determining the cytotoxic and antiproliferative effects of IMP-6 across a panel of cancer cell lines. This allows for the identification of sensitive cell lines and the determination of the compound's potency.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for quantifying the effect of IMP-6 on cancer cell proliferation and survival. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, HepG2 liver cancer, MDA-MB-231 breast cancer, HeLa cervical cancer)[3][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
IMP-6 (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the IMP-6 stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest IMP-6 concentration) and a positive control for cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of IMP-6.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the IMP-6 concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome and Interpretation: A dose-dependent decrease in cell viability is expected for an active compound. The IC50 values will allow for the ranking of sensitivity across different cell lines.
Hypothetical Data Summary:
| Cell Line | Cancer Type | Hypothetical IC50 of IMP-6 (µM) after 48h |
| A549 | Lung Cancer | 15.2 |
| HepG2 | Liver Cancer | 25.8 |
| MDA-MB-231 | Breast Cancer | 8.5 |
| HeLa | Cervical Cancer | 12.1 |
Workflow for Initial Screening
Caption: Workflow for determining the IC50 of IMP-6.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of IMP-6 is established, the next critical step is to investigate its mechanism of action. Based on the known activities of the imidazo[1,2-a]pyridine class, key areas of investigation include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, based on hypothetical IC50)
-
6-well cell culture plates
-
IMP-6
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with IMP-6 at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the percentage of Annexin V-positive cells with increasing concentrations of IMP-6 indicates the induction of apoptosis.
Cell Cycle Analysis
Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
IMP-6
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with IMP-6 as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Data Interpretation: The DNA content histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) following IMP-6 treatment suggests cell cycle arrest at that checkpoint.[3]
Part 3: Investigating the Molecular Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. It is frequently dysregulated in cancer, making it a prime target for anticancer drugs.[1][3] Given that many imidazo[1,2-a]pyridine derivatives inhibit this pathway, it is a logical starting point for investigating the molecular mechanism of IMP-6.[3][4]
Western Blotting for Key Pathway Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation state of signaling pathways.
Materials:
-
Cancer cell line of interest
-
IMP-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with IMP-6 at the desired concentrations and time points.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Interpretation: A decrease in the levels of phosphorylated (activated) Akt and mTOR in IMP-6-treated cells compared to the control would suggest inhibition of the PI3K/Akt/mTOR pathway.[3] Concurrently, an increase in the levels of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and cell cycle inhibitors (e.g., p53, p21) would further support the findings from the apoptosis and cell cycle assays.[3][4]
Proposed Signaling Pathway of IMP-6
Caption: Hypothesized signaling pathway of IMP-6 action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and key signaling pathways will enable a thorough characterization of its in vitro activity. Positive findings from these studies would warrant further investigation, including but not limited to:
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's absorption, distribution, metabolism, and excretion.
-
Toxicology studies to assess the safety profile of the compound.
-
Structure-activity relationship (SAR) studies to potentially optimize the compound for improved potency and selectivity.
The systematic application of these methodologies will provide a robust dataset to support the continued development of this compound as a novel therapeutic candidate for the treatment of cancer.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. chemscene.com [chemscene.com]
- 6. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the C-H Functionalization of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous marketed drugs and clinical candidates due to its diverse biological activities.[1][2] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification and diversification of this important heterocycle, circumventing the need for pre-functionalized starting materials. This guide provides a comprehensive overview and detailed protocols for three key C-H functionalization methodologies: Palladium-Catalyzed C-3 Arylation, Photoredox-Catalyzed C-5 Alkylation, and Radical C-3 Trifluoromethylation. Each section is designed to offer deep mechanistic insights and field-proven, step-by-step procedures to empower researchers in the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of C-H Functionalization on Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory activities.[1] The development of efficient synthetic methods to access novel analogues is therefore of paramount importance. Traditional synthetic approaches often rely on multi-step sequences, which can be time-consuming and generate significant waste. In contrast, direct C-H functionalization offers a more streamlined and sustainable approach to introduce molecular complexity.[1]
The imidazo[1,2-a]pyridine ring system possesses several C-H bonds amenable to functionalization. The C-3 position is the most electron-rich and sterically accessible, making it a common site for electrophilic and radical attack. Functionalization at other positions, such as C-2, C-5, and C-7, is also achievable and provides access to a broader range of structurally diverse compounds. This guide will focus on providing robust and reproducible protocols for some of the most impactful C-H functionalization reactions developed to date.
General Experimental Workflow
The following diagram illustrates a general workflow for the C-H functionalization of imidazo[1,2-a]pyridines, from reaction setup to product characterization.
Caption: General workflow for C-H functionalization.
Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines
Scientific Rationale: The introduction of an aryl moiety at the C-3 position of imidazo[1,2-a]pyridines is a common strategy in drug design to modulate biological activity and physicochemical properties. Palladium-catalyzed direct C-H arylation provides a powerful method to forge this C-C bond, avoiding the synthesis of organometallic reagents.
Mechanistic Overview
The palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines is generally believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. This pathway is favored for electron-rich heterocycles and avoids the formation of discrete organometallic intermediates of the heterocycle.
Caption: Putative catalytic cycle for Pd-catalyzed C-3 arylation.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: While some reactions can proceed without a ligand, phosphine ligands like tricyclohexylphosphine (PCy₃) can improve catalyst stability and reactivity, especially for less reactive aryl bromides.[3]
-
Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the deprotonation step in the CMD mechanism and to neutralize the acid generated during the reaction.[3]
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) is often used to ensure solubility of the reagents and to allow for the higher temperatures typically required for C-H activation.[3]
Detailed Experimental Protocol: C-3 Arylation with Aryl Bromides
This protocol is adapted from established procedures for the direct arylation of heterocycles.[3][4]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
N,N-Dimethylacetamide (DMA), anhydrous (to make a 0.3 M solution)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and PivOH.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyridine.
Self-Validation: The protocol's success can be validated by the isolation of the C-3 arylated product, confirmed by NMR and mass spectrometry. The regioselectivity should be high for the C-3 position.
Representative Data
| Entry | Imidazo[1,2-a]pyridine | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 4-Bromotoluene | 2-Phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | 85 |
| 2 | 7-Methylimidazo[1,2-a]pyridine | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | 90 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-2-phenylimidazo[1,2-a]pyridine | 78 |
Photoredox-Catalyzed C-5 Alkylation of Imidazo[1,2-a]pyridines
Scientific Rationale: The functionalization of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is less common than C-3 functionalization but provides access to unique chemical space. Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling novel C-H functionalization reactions at positions that are not easily accessible by traditional methods.[1][2]
Mechanistic Overview
The visible-light-induced C-5 alkylation of imidazo[1,2-a]pyridines with N-hydroxyphthalimide (NHP) esters proceeds via a radical decarboxylative coupling pathway.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Analytical Characterization of 2-Methylimidazo[1,2-a]pyridin-6-amine
Introduction
2-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic amine containing the imidazo[1,2-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules, including anti-inflammatory, antiviral, and anti-cancer agents.[1][2] The precise and accurate characterization of this compound is paramount for ensuring its quality, purity, and stability in research and pharmaceutical applications.
This comprehensive guide provides detailed analytical methods and protocols for the characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. The protocols are grounded in established analytical principles for aromatic amines and heterocyclic compounds, adapted to the specific properties of the target molecule.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₉N₃ | Sigma-Aldrich |
| Molecular Weight | 147.18 g/mol | Sigma-Aldrich |
| CAS Number | 860258-05-5 | Sigma-Aldrich |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile compounds, while Gas Chromatography (GC) can be employed, often with derivatization.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For this compound, a reverse-phase C18 column is effective, separating the analyte from potential impurities based on hydrophobicity.
Rationale for Method Selection: This HPLC method is adapted from established procedures for imidazo[1,2-a]pyridine derivatives and other aromatic amines.[3][4] The use of a C18 column provides excellent retention and resolution for this class of compounds. The mobile phase composition is chosen to ensure adequate retention and sharp peak shapes. UV detection is suitable due to the aromatic nature of the molecule, which imparts strong UV absorbance.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% trifluoroacetic acid (TFA) to improve peak shape. The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Method Validation Parameters (Typical Ranges):
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | >0.99 | [5] |
| Accuracy (% Recovery) | 80 - 120% | [6] |
| Precision (%RSD) | < 5% | [5] |
| Limit of Detection (LOD) | Analyte dependent, µg/L range | [5] |
| Limit of Quantification (LOQ) | Analyte dependent, µg/L range | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. Due to the polarity of the amine group, derivatization is often necessary to improve the chromatographic properties of this compound.
Rationale for Method Selection: GC-MS is a powerful technique for the identification of unknown impurities and for quantification at trace levels. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent is a common strategy to reduce the polarity and increase the volatility of amines, leading to improved peak shape and thermal stability.[7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. This program should be optimized based on the observed separation.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine or dimethylformamide (DMF) to dissolve the sample.[7]
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals for the methyl group, the aromatic protons on the pyridine and imidazole rings, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the imidazo[1,2-a]pyridine ring system. Based on data for related compounds, the methyl protons should appear as a singlet, and the aromatic protons will exhibit characteristic splitting patterns.[8][9]
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon. Data from similar structures can be used to predict the approximate chemical shifts.[8][9][10]
Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for this type of compound as it can solvate the molecule well and the amine protons are more likely to be observed.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.
Expected FTIR Spectral Features: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic rings, and N-H bending.[11]
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Predicted Characteristic FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400-3200 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (methyl) | 2975-2850 |
| C=C and C=N Stretch (aromatic) | 1650-1450 |
| N-H Bend (amine) | 1650-1580 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the ESI source, such as methanol or acetonitrile/water.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [C₈H₉N₃ + H]⁺ is 148.18.
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. While specific parameters may require optimization based on the available instrumentation and sample matrix, these protocols offer a robust starting point for reliable and accurate analysis in a research and drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Identification of Novel Imidazo[1,2-a]pyridine-Based Antitubercular Agents
Abstract
The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a privileged structure in antitubercular drug discovery, with several candidates demonstrating potent activity against both replicating and non-replicating Mtb.[1][2][3] This document provides a detailed, field-proven guide for researchers engaged in the screening of IPA libraries for antitubercular activity. We present a comprehensive experimental workflow, from initial library preparation and primary whole-cell screening to hit confirmation, cytotoxicity assessment, and secondary validation assays. The protocols herein are designed to be robust, scalable, and self-validating, ensuring the generation of high-quality, reproducible data to accelerate the identification of promising new drug leads.
Introduction: The Rationale for Targeting Mtb with Imidazo[1,2-a]pyridines
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[3] The current standard of care is lengthy and can be associated with significant side effects, contributing to non-compliance and the development of resistance. The imidazo[1,2-a]pyridine core is a synthetically tractable scaffold that has yielded potent antitubercular agents.[1][4] Notably, compounds from this class, such as Q203 (Telacebec), have advanced into clinical trials, validating their potential.[1] Many IPAs exert their antimycobacterial effect by targeting the cytochrome bcc complex, specifically the QcrB subunit, which is essential for cellular respiration and ATP homeostasis in Mtb.[4][5] This mechanism is distinct from many first- and second-line drugs, making IPAs promising candidates for treating drug-resistant TB.
This guide outlines a systematic, high-throughput screening (HTS) cascade designed to efficiently identify and validate novel, potent, and selective IPA-based compounds from large chemical libraries. The workflow is structured to maximize efficiency by employing a sensitive primary assay to identify all potential hits, followed by a series of stringent secondary assays to eliminate false positives and prioritize the most promising candidates for lead optimization.
The Antitubercular Screening Cascade: An Overview
The successful identification of lead compounds from a chemical library is a multi-step process. A robust screening cascade is designed as a funnel, starting with a broad, high-throughput primary screen to identify initial "hits." These hits are then subjected to progressively more rigorous and specific assays to confirm their activity, determine their potency and selectivity, and provide initial insights into their mechanism of action.
Figure 1: High-Throughput Screening Cascade for Antitubercular Drug Discovery.
Phase 1: Primary High-Throughput Screening
The objective of the primary screen is to rapidly and cost-effectively assess a large library of imidazo[1,2-a]pyridines to identify compounds that inhibit the growth of M. tuberculosis at a single, relatively high concentration. The Resazurin Microtiter Assay (REMA) is an ideal method for this purpose due to its simplicity, low cost, and reliability.[2][6][7] It utilizes the redox indicator resazurin, which is blue and non-fluorescent, but is reduced by metabolically active cells to the pink, fluorescent resorufin. Inhibition of bacterial growth is therefore indicated by the absence of a color change.
Protocol 3.1: Primary Screening using the Resazurin Microtiter Assay (REMA)
Rationale: This whole-cell assay directly measures the metabolic activity of Mtb and is highly amenable to the 384-well format required for HTS.[8] The use of the virulent Mtb H37Rv strain ensures that hits are active against a pathogenic reference strain. All manipulations involving live Mtb must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase) (7H9-S).[2][6]
-
Imidazo[1,2-a]pyridine library compounds dissolved in 100% DMSO.
-
Rifampicin (positive control), dissolved in DMSO.
-
Resazurin sodium salt solution: 0.02% (w/v) in sterile distilled water, filter-sterilized.[9]
-
Sterile, black, clear-bottom 384-well microplates.
-
Automated liquid handling system.
-
Plate reader (absorbance or fluorescence).
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds from the imidazo[1,2-a]pyridine library into the 384-well plates to achieve a final screening concentration of 10 µM.
-
The final DMSO concentration should not exceed 1%, as higher concentrations can affect mycobacterial growth.
-
Include control wells on every plate:
-
Negative Control (100% growth): Wells containing Mtb inoculum and 1% DMSO.
-
Positive Control (0% growth): Wells containing Mtb inoculum and a high concentration of Rifampicin (e.g., 2 µg/mL).
-
Sterility Control: Wells containing medium only.
-
-
-
Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9-S broth to mid-log phase (OD
600of 0.4-0.8). -
Adjust the culture turbidity to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9-S broth to prepare the final inoculum.[2]
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the prepared Mtb inoculum into each well containing the test compounds and controls.
-
Seal the plates (e.g., with breathable seals) and place them in a humidified incubator at 37°C.
-
Incubate for 7 days.[2]
-
-
Assay Readout:
-
After incubation, add 10 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates at 37°C for 16-24 hours.
-
Determine results either by visual inspection (Blue = Inhibition, Pink = Growth) or by measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) with a plate reader.
-
-
Data Analysis & Hit Selection:
-
Calculate the percentage of growth inhibition for each compound relative to the plate controls: % Inhibition = 100 x (Signal
pos- Signaltest) / (Signalpos- Signalneg) -
Validate the quality of each plate by calculating the Z'-factor. A Z' > 0.5 is considered excellent for an HTS assay.
-
Compounds demonstrating ≥90% inhibition are selected as primary "hits" for further confirmation.[8]
-
Phase 2: Hit Confirmation and Selectivity Profiling
Primary hits must be validated through a series of secondary assays to confirm their activity, determine their potency (IC50), and assess their selectivity by measuring cytotoxicity against a mammalian cell line.
Protocol 4.1: Dose-Response and IC50 Determination
Rationale: A single-point screen can produce false positives. Confirming activity across a range of concentrations and determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency. The REMA protocol is adapted for a dose-response format.
Procedure:
-
Prepare serial dilutions (e.g., 10-point, 2-fold dilutions) of the primary hit compounds, typically starting from 50 µM.
-
Perform the REMA assay as described in Protocol 3.1 with the serially diluted compounds.
-
Calculate the % inhibition at each concentration.
-
Plot the % inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC
50value.
Protocol 4.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Rationale: A critical step in early drug discovery is to ensure that the compound's activity is specific to the pathogen and not due to general toxicity. The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[5] HepG2 (human liver carcinoma) cells are commonly used as they can provide an early indication of potential hepatotoxicity.
Materials:
-
HepG2 cell line (or other relevant mammalian cell line, e.g., Vero, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Hit compounds dissolved in DMSO.
-
Doxorubicin (positive control for cytotoxicity).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4^ cells/well in 100 µL of complete medium.[3]
-
Incubate overnight at 37°C, 5% CO
2to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds, mirroring the concentrations used in the Mtb dose-response assay.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the diluted compounds.
-
Incubate for 48-72 hours at 37°C, 5% CO
2.[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Readout:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle (DMSO) control.
-
Determine the cytotoxic IC
50(concentration that reduces cell viability by 50%) by plotting viability against compound concentration, as described for the Mtb IC50.
-
Data Presentation: Prioritizing Hits
All quantitative data should be summarized in a structured table to facilitate the comparison and prioritization of hits. The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of cytotoxic IC50 to antitubercular IC50. A higher SI value is desirable, indicating greater selectivity for the mycobacterium.
| Compound ID | Mtb H37Rv IC | HepG2 IC | Selectivity Index (SI) |
| IPA-001 | 0.25 | >50 | >200 |
| IPA-002 | 5.2 | >50 | >9.6 |
| IPA-003 | 0.18 | 2.5 | 13.9 |
| IPA-004 | 12.5 | 15.0 | 1.2 |
| Rifampicin | 0.05 | >100 | >2000 |
Table 1: Example data summary for confirmed hits. Compounds with high potency (low Mtb IC50) and a high Selectivity Index (e.g., SI > 10) are prioritized for the next phase of testing.
Phase 3: Secondary and Lead Progression Assays
Promising, selective hits undergo further characterization to build a more comprehensive profile of their therapeutic potential.
Figure 2: Workflow for Secondary Assays and Lead Candidate Selection.
-
Activity against Drug-Resistant Strains: Hits should be tested against a panel of clinical MDR and XDR Mtb isolates to confirm their efficacy against strains resistant to current drugs. The REMA protocol (4.1) can be directly applied to these strains.
-
Intracellular Activity: Mtb is an intracellular pathogen that primarily resides within macrophages. An effective drug must be able to penetrate the host cell and kill the bacteria within this environment. This is typically assessed using an Mtb-infected macrophage model (e.g., using THP-1 or RAW 264.7 cell lines), followed by enumeration of surviving bacteria by counting colony-forming units (CFU).
-
Mechanism of Action (MoA) Studies: While not strictly part of screening, early MoA studies are invaluable. For IPAs, a common approach is to generate resistant mutants by plating Mtb on agar containing the compound. Whole-genome sequencing of these mutants can identify mutations in the drug's target, which for many IPAs is expected to be qcrB.[4]
-
Broad-Spectrum Activity: To assess specificity, hits can be tested against a panel of other bacteria (Gram-positive and Gram-negative) and fungi. For a dedicated antitubercular agent, narrow-spectrum activity against Mtb is often preferred to minimize disruption of the patient's microbiome.
Conclusion
The experimental framework detailed in these application notes provides a comprehensive and robust strategy for the screening of imidazo[1,2-a]pyridine libraries for antitubercular activity. By progressing from a high-throughput primary screen to rigorous hit confirmation, cytotoxicity profiling, and in-depth secondary assays, researchers can efficiently identify and validate promising lead candidates. This systematic approach, grounded in established and reliable methodologies, enhances the probability of discovering novel agents that can contribute to the development of shorter, safer, and more effective treatment regimens for tuberculosis.
References
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Application Note & Protocol: Multicomponent Synthesis of 6-Substituted Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction
This document provides a detailed guide for the synthesis of 6-substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] These structures are central to a range of pharmaceuticals, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-tuberculosis agent telacebec (Q203).[2][3] Our focus is on the application of the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful isocyanide-based multicomponent reaction (IMCR) that enables the efficient, one-pot assembly of these valuable molecules from simple, readily available precursors.[4][5]
This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for procedural choices, and the broad applicability of this methodology, ensuring both scientific rigor and practical utility.
The Groebke-Blackburn-Bienaymé Reaction: Principles & Mechanism
The GBB reaction stands out as one of the most efficient methods for synthesizing 3-aminoimidazo[1,2-a]annulated heterocycles.[5][6] It is a three-component condensation involving a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide.[7] The reaction's power lies in its convergence and atom economy, rapidly building molecular complexity and allowing for the introduction of multiple points of diversity in a single synthetic operation.[8]
To achieve the target 6-substituted imidazo[1,2-a]pyridines, the key strategic consideration is the choice of the starting aminopyridine. The substituent desired at the 6-position of the final product must be present at the 5-position of the initial 2-aminopyridine.
Causality of the Mechanism
The reaction proceeds through a well-established cascade of events, typically catalyzed by a Brønsted or Lewis acid.[9] The catalyst's primary role is to activate the initially formed Schiff base, rendering it susceptible to nucleophilic attack by the isocyanide.
The mechanistic pathway unfolds as follows:
-
Schiff Base Formation: The 2-aminopyridine and the aldehyde undergo condensation to form a reactive Schiff base (iminium ion precursor).[10]
-
Iminium Ion Activation: The acid catalyst protonates the imine nitrogen, forming a highly electrophilic iminium ion.[5]
-
Nucleophilic Attack: The isocyanide, acting as a potent carbon-based nucleophile, attacks the iminium ion. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step occurs when the endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the electrophilic nitrilium ion.[9] This regioselective cyclization is highly favorable and drives the reaction forward.
-
Deprotonation/Rearomatization: A final deprotonation step results in the formation of the stable, aromatic imidazo[1,2-a]pyridine scaffold.
This elegant mechanism allows for the seamless construction of the bicyclic core with concomitant installation of three different substituents, derived from each of the starting components.
Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.
Protocol: One-Pot Synthesis of a 6-Chloro-Imidazo[1,2-a]pyridine Derivative
This protocol provides a robust and validated method for the synthesis of N-cyclohexyl-6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, a representative 6-substituted imidazo[1,2-a]pyridine. The procedure is adapted from established green chemistry principles, utilizing an efficient catalyst and straightforward workup.[8]
Objective
To synthesize a 6-substituted imidazo[1,2-a]pyridine via a one-pot GBB three-component reaction.
Materials and Equipment
-
Reagents: 2-Amino-5-chloropyridine, Furfural, Cyclohexyl isocyanide, Ammonium chloride (NH₄Cl), Methanol (MeOH), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 mmol, 1.0 eq), furfural (1.0 mmol, 1.0 eq), and ammonium chloride (0.1 mmol, 10 mol%).
-
Solvent Addition: Add methanol (10 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until most solids have dissolved. Causality Note: Methanol is an excellent solvent for this reaction as it effectively dissolves the starting materials and the catalyst, facilitating the initial Schiff base formation.
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 1.0 eq) to the stirring solution dropwise over 1 minute. Safety Note: Isocyanides are malodorous and should be handled in a well-ventilated fume hood.
-
Reaction Execution: Place a reflux condenser on the flask and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes/EtOAc mobile phase). The consumption of the limiting starting material (typically the aminopyridine) and the appearance of a new, UV-active spot for the product indicates reaction progression. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Causality Note: The bicarbonate wash neutralizes the acidic catalyst and any acidic impurities, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification & Characterization
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure product is typically isolated as an oil or solid.[8]
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For the title compound, the expected HRMS (ESI-TOF) m/z calculated for C₁₆H₁₇ClN₃O⁺ [M+H]⁺ is 302.1055.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; low reaction temperature; poor quality reagents. | Use a fresh batch of NH₄Cl or try an alternative catalyst like p-toluenesulfonic acid (p-TsOH). Ensure the reaction temperature is maintained. Verify the purity of starting materials, especially the aldehyde, which can oxidize. |
| Multiple Spots on TLC | Side reactions; decomposition of starting materials or product. | Ensure dropwise addition of the isocyanide. Consider running the reaction at a lower temperature for a longer period. |
| Difficult Purification | Streaking on silica gel column due to the basicity of the 3-amino group. | Pre-treat the silica gel with a 1% triethylamine solution in the eluent to neutralize acidic sites and improve chromatographic resolution. |
Experimental Workflow and Substrate Scope
The true utility of the GBB reaction is its tolerance for a wide variety of functional groups on each of the three components. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical task in drug discovery.[11]
Caption: A generalized workflow for the GBB synthesis and product validation.
Data Presentation: Representative Substrate Scope
The following table summarizes the synthesis of various 6-substituted imidazo[1,2-a]pyridines, demonstrating the versatility of the GBB reaction. By simply changing one of the three core components, structurally diverse products can be obtained in good to excellent yields.
| Entry | 5-Substituted-2-aminopyridine (R¹) | Aldehyde (R²) | Isocyanide (R³) | Product | Yield (%) | Reference |
| 1 | 5-Chloro | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | 89 | [9] |
| 2 | 5-Bromo | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 6-bromo-N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 85 | [7] |
| 3 | 5-Methyl | Heptanal | tert-Butyl isocyanide | N-tert-butyl-2-hexyl-6-methylimidazo[1,2-a]pyridin-3-amine | 76 | [10] |
| 4 | 5-Chloro | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [8] |
| 5 | 5-Azido | 2-Azidobenzaldehyde | tert-Butyl isocyanide | 2-(2-azidophenyl)-6-azido-N-tert-butylimidazo[1,2-a]pyridin-3-amine | 82 | [12] |
Conclusion
The Groebke-Blackburn-Bienaymé reaction provides an exceptionally powerful and versatile platform for the synthesis of 6-substituted imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high efficiency make it an indispensable tool for medicinal chemists and drug development professionals. By leveraging this multicomponent strategy, research teams can rapidly access diverse chemical libraries, accelerating the discovery of novel therapeutics targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2][3] Recognized as a "privileged structure," this scaffold is a key component in numerous biologically active molecules and marketed pharmaceuticals, including the well-known drugs Zolpidem, Alpidem, and Olprinone.[1][4][5] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer,[6][7] antituberculosis,[8] anti-inflammatory, anticonvulsant, and analgesic properties.[1][6] The unique electronic and structural features of the imidazo[1,2-a]pyridine system also lend themselves to applications in photophysical materials.[2]
The growing importance of this scaffold necessitates the development of efficient, versatile, and sustainable synthetic methodologies.[9][10] Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and practical tool for the construction of the imidazo[1,2-a]pyridine ring system.[11][12] Copper catalysts offer several advantages, including low cost, abundance, and unique reactivity in promoting C-N and C-C bond formations through various mechanisms.[11]
This guide provides an in-depth exploration of several key copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights to aid researchers in the successful application of these powerful synthetic tools.
I. Mechanistic Overview: The Role of Copper Catalysis
Copper catalysts, typically in the +1 or +2 oxidation state, facilitate the synthesis of imidazo[1,2-a]pyridines through several distinct mechanistic pathways. The choice of starting materials and reaction conditions dictates the operative mechanism.
A. Three-Component Cascade Reactions
One of the most atom-economical approaches involves the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[3][13] This method, often referred to as an A³ coupling (alkyne-aldehyde-amine), followed by cyclization, is efficiently catalyzed by copper salts.
The proposed mechanism for this transformation is depicted below:
Figure 1: General mechanism for the copper-catalyzed three-component synthesis.
Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then reacts with the imine, formed in situ from the condensation of the 2-aminopyridine and the aldehyde, to generate a propargylamine intermediate. Subsequent intramolecular 5-exo-dig cyclization, followed by tautomerization, affords the aromatic imidazo[1,2-a]pyridine product.[14] The efficiency of this process is often enhanced by the use of ligands and occurs under relatively mild conditions.
B. Oxidative C-H Functionalization and C-N Bond Formation
Another powerful strategy involves the intramolecular cyclization of N-(2-pyridinyl)enaminones, which leverages copper's ability to catalyze C-H functionalization and C-N bond formation.[4] This approach offers a direct route to multi-substituted imidazo[1,2-a]pyridines.
Figure 2: Proposed pathway for C-H functionalization/C-N coupling.
In this pathway, the N-(2-pyridinyl)enaminone substrate coordinates to the copper center. Subsequent C-H activation at the enamine double bond, followed by reductive elimination, forges the critical C-N bond to form the five-membered imidazole ring. An oxidant, often molecular oxygen from the air, is typically required to regenerate the active copper catalyst.[11][15] The use of ligands like 1,10-phenanthroline can stabilize the copper catalyst and improve reaction efficiency.[4]
C. Ullmann-Type C-N Coupling
The classic Ullmann condensation, a copper-promoted C-N bond formation, can be applied intramolecularly to construct the imidazo[1,2-a]pyridine scaffold.[16][17] This method is particularly useful when starting with pre-functionalized precursors. The mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond.[15][17] Ligand-free protocols for this type of reaction have been developed, simplifying the procedure.[18]
II. Experimental Protocols
The following protocols are provided as representative examples of robust and versatile copper-catalyzed methods for synthesizing imidazo[1,2-a]pyridine derivatives.
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from a copper-catalyzed A³-coupling reaction, which is highly efficient for generating a diverse library of compounds.[19][20]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a dry round-bottom flask, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and CuI (0.05 mmol).
-
Add toluene (5 mL) to the flask.
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Causality and Insights:
-
Catalyst: CuI is a common and effective catalyst for A³-coupling reactions. Other copper sources like CuBr or Cu(OTf)₂ can also be used.
-
Solvent: Toluene is a suitable high-boiling solvent for this reaction. Other solvents like DMF or DMSO can be employed, potentially at lower temperatures.
-
Atmosphere: While some reactions can be run open to air, a nitrogen atmosphere is recommended to prevent the oxidation of the Cu(I) catalyst and potential side reactions.
-
Substrate Scope: This method is generally tolerant of a wide range of functional groups on both the aldehyde and alkyne components.
Protocol 2: Synthesis via C-H Functionalization of N-(2-Pyridinyl)enaminones
This protocol provides a route to multi-substituted imidazo[1,2-a]pyridines and is based on the work of Goggiamani et al.[4]
Materials:
-
N-(2-pyridinyl)enaminone (0.5 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Lithium Carbonate (Li₂CO₃) (1.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add the N-(2-pyridinyl)enaminone (0.5 mmol), CuI (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and Li₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.
Causality and Insights:
-
Ligand: 1,10-Phenanthroline is crucial for this transformation. It forms a stable complex with copper, which is believed to be the active catalytic species that facilitates the C-H activation and C-N bond formation.[4]
-
Base: Li₂CO₃ is an effective base for this cyclization. Other bases like K₂CO₃ or Cs₂CO₃ may also be effective.
-
Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reagents and catalyst.
-
Functional Group Tolerance: This method has been shown to tolerate a variety of functional groups, including ethers, nitriles, and halogens, making it a versatile tool for late-stage functionalization.[4]
III. Data Presentation: Substrate Scope and Yields
The following tables summarize typical results for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of these methods.
Table 1: Representative Yields for the Three-Component Synthesis (Protocol 1)
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Product | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 2,3-Diphenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 5-Methyl-2-(4-chlorophenyl)-3-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | 1-Hexyne | 2-(4-Methoxyphenyl)-3-butylimidazo[1,2-a]pyridine | 78 |
| 4 | 2-Amino-4-chloropyridine | Furan-2-carbaldehyde | Phenylacetylene | 7-Chloro-2-(furan-2-yl)-3-phenylimidazo[1,2-a]pyridine | 75 |
Yields are representative and may vary based on specific reaction conditions and purification.
Table 2: Representative Yields for the C-H Functionalization Method (Protocol 2)
| Entry | Substituent (R¹) | Substituent (R²) | Substituent (R³) | Yield (%) |
| 1 | H | Phenyl | Methyl | 92 |
| 2 | 5-Cl | 4-Fluorophenyl | Methyl | 88 |
| 3 | H | 4-Methoxyphenyl | Phenyl | 85 |
| 4 | 5-Br | Thien-2-yl | Methyl | 79 |
Yields are based on published data and demonstrate the good to excellent efficiency of this method.[4]
IV. Conclusion and Future Outlook
Copper-catalyzed reactions represent a cornerstone in the synthesis of imidazo[1,2-a]pyridine derivatives. The methodologies highlighted in this guide—three-component reactions and oxidative C-H functionalization—offer researchers powerful, versatile, and often straightforward routes to this privileged heterocyclic scaffold. The operational simplicity, broad substrate scope, and the increasing adoption of green chemistry principles (e.g., using air as an oxidant or employing aqueous media) ensure that copper catalysis will continue to be a major driver of innovation in this field.[9][21][22] Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of reusable heterogeneous catalysts and flow chemistry setups, further expanding the accessibility and utility of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science.[5][11]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An Update on the Recent Green Synthetic Approaches for Imidazo[1,...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 22. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for In Vitro Efficacy Testing of 2-Methylimidazo[1,2-a]pyridin-6-amine against Colon Cancer Cells
Introduction: Targeting Colon Cancer with Novel Imidazo[1,2-a]pyridine Scaffolds
Colon cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and selectivity. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Specifically, compounds bearing this heterocyclic system have shown promising cytotoxic and pro-apoptotic activity against various cancer cell lines, including those of colorectal origin like HT-29 and Caco-2.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methylimidazo[1,2-a]pyridin-6-amine , a representative compound of this class, against colon cancer cells. The protocols detailed herein are designed to establish a robust preclinical data package, elucidating the compound's cytotoxic potential, its mechanism of action, and its effects on key cancer cell behaviors such as proliferation, apoptosis, and migration.
The experimental framework is built upon a logical progression, starting from broad cytotoxicity screening to more detailed mechanistic studies. Each protocol is presented with an emphasis on scientific integrity, explaining the rationale behind key steps to ensure the generation of reliable and reproducible data.
I. Foundational Assays: Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, robust, and colorimetric method for this purpose. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.
Selection of Colon Cancer Cell Lines: A Rationale
The choice of cell lines is critical for the relevance of in vitro findings. A panel of well-characterized human colon adenocarcinoma cell lines is recommended to account for the heterogeneity of the disease.
-
HT-29: A human colon adenocarcinoma cell line that can differentiate to form mature colonocytes. It is a robust and commonly used line in colon cancer research.[4]
-
Caco-2: This line is known for its ability to spontaneously differentiate into a polarized monolayer of enterocytes, making it a valuable model for intestinal absorption and barrier function studies, in addition to cytotoxicity.[5]
-
HCT-116: A human colon carcinoma cell line that is microsatellite unstable and has a mutation in the KRAS oncogene, representing a specific subtype of colon cancer.[4]
-
Normal Cell Line (Control): To assess selectivity, a non-cancerous cell line, such as a human fibroblast line (e.g., MRC-5) or an immortalized normal colon epithelial line (e.g., NCM460), should be included. This allows for the determination of a therapeutic window.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected colon cancer cell lines (e.g., HT-29, Caco-2, HCT-116) and a normal control cell line.
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and assess viability (e.g., using Trypan Blue). Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4][6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.[7]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines and time points.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HT-29 | Value | Value | Value |
| Caco-2 | Value | Value | Value |
| HCT-116 | Value | Value | Value |
| Normal (e.g., MRC-5) | Value | Value | Value |
II. Mechanistic Insights: Unraveling the Mode of Action
Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Studies on other imidazo[1,2-a]pyridines suggest the involvement of caspase activation and mitochondrial pathways in colon cancer cells.[3]
Experimental Workflow for Mechanistic Studies
The following diagram illustrates the workflow for investigating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine
Welcome to the technical support guide for the synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a key building block in pharmaceutical research, achieving a high-yield, high-purity synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles to help you overcome common challenges in the laboratory.
The Foundational Synthesis: Mechanism and Protocol
The most direct and widely adopted method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone.[1][2][3] For our target molecule, this compound, this involves the reaction of Pyridine-2,6-diamine with Chloroacetone .
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
S_N2 Alkylation: The endocyclic nitrogen of the pyridine ring (the most nucleophilic nitrogen) attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group at the C2 position then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Fig 1. Reaction mechanism for this compound synthesis.
General Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization based on your specific laboratory conditions and observations is encouraged.
Materials:
-
Pyridine-2,6-diamine
-
Chloroacetone (Caution: Lachrymator)
-
Ethanol (or other suitable solvent, see Troubleshooting)
-
Sodium bicarbonate (or other suitable base, see Troubleshooting)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2,6-diamine (1.0 eq) and ethanol to form a solution or a fine suspension (approx. 0.2 M concentration).
-
Base Addition: Add sodium bicarbonate (2.0 eq). While some protocols proceed without a base, its inclusion is recommended to neutralize the HCl generated during the reaction, which can prevent the formation of unwanted side products.[2]
-
Chloroacetone Addition: Add chloroacetone (1.1 eq) dropwise to the mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol (9:1). The starting 2-aminopyridine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.[4]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What should I check?
Answer: Low yield is a frequent problem that can be traced back to several factors. Systematically investigate the following points.
Caption: Fig 2. Troubleshooting workflow for low yield.
-
Starting Material Integrity:
-
Pyridine-2,6-diamine: This compound can degrade over time, especially if exposed to air and light. Confirm its purity by ¹H NMR and melting point. Impurities can inhibit the reaction.
-
Chloroacetone: This reagent is unstable and a lachrymator. It can polymerize or decompose. Use freshly opened or distilled chloroacetone for best results. Ensure it is not discolored (should be colorless to light yellow).
-
-
Reaction Conditions: The reaction conditions are paramount. If the baseline protocol fails, consider the following optimizations. Many modern syntheses of imidazo[1,2-a]pyridines utilize different catalysts and conditions to improve yields.[5][6]
Table 1: Reaction Condition Optimization
Parameter Standard Condition Alternative 1 Alternative 2 Rationale Solvent Ethanol Acetonitrile[1] DMF[2] Solvent polarity can influence reaction rates. DMF is a high-boiling polar aprotic solvent that can accelerate S_N2 reactions. Temperature Reflux (~78°C) Room Temperature 100-120°C (in DMF) Some reactions proceed well at RT over a longer period, while others require more thermal energy. Base NaHCO₃ (weak) K₂CO₃ (moderate) None A stronger base can accelerate the final cyclization/dehydration step. Some protocols report success without any base.[2] | Catalyst | None | CuI (Copper Iodide) | Acetic Acid | Copper catalysts can facilitate oxidative C-N bond formation, potentially improving yield.[5] A catalytic amount of acid can protonate the carbonyl, activating it for nucleophilic attack. |
-
Moisture: The dehydration step is critical. Ensure you are using dry solvents and a dry reaction atmosphere (e.g., under nitrogen or with a drying tube) to drive the equilibrium towards the product.
Q2: My TLC shows multiple spots, and the crude NMR is messy. What are the likely side products?
Answer: The presence of two primary amine groups and a reactive pyridine ring in the starting material can lead to side reactions.
-
Isomer Formation: While the endocyclic pyridine nitrogen is generally more nucleophilic, reaction at the exocyclic amino groups can occur, leading to isomeric impurities that can be difficult to separate.
-
Double Alkylation: Chloroacetone can potentially react with both the pyridine nitrogen and the 6-amino group, leading to complex mixtures.
-
Polymerization: Chloroacetone can self-polymerize, especially under basic conditions or upon prolonged heating. This often results in an intractable baseline material on the TLC plate.
-
Incomplete Cyclization: The intermediate N-phenacylpyridinium salt may be present if the cyclization/dehydration step is slow or incomplete. This species is often highly polar and may streak on the TLC plate.
Caption: Fig 3. Potential side reactions and byproducts.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of chloroacetone, but avoid a large excess which promotes side reactions.
-
Temperature Control: Add chloroacetone at a lower temperature before heating to reflux to control the initial alkylation step.
-
Use a Base: A base helps to prevent the buildup of HCl, which can catalyze unwanted side reactions.
Q3: My crude product is an oil or a sticky solid that is very difficult to purify by column chromatography. What can I do?
Answer: Purification challenges are common with nitrogen-containing heterocycles due to their basicity, which can cause streaking on silica gel.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. For a DCM/MeOH system, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide can significantly improve peak shape by neutralizing the acidic silica surface.
-
Acid/Base Extraction: Before chromatography, perform an acid/base extraction. Dissolve the crude material in a nonpolar solvent like DCM. Extract with dilute aqueous HCl (e.g., 1M). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ to pH > 9 and re-extract the product back into DCM. This is a highly effective purification step.
-
Salt Recrystallization: Convert the freebase product into a salt, such as the hydrobromide or hydrochloride, which are often crystalline and can be purified by recrystallization.[7] To do this, dissolve the purified or semi-pure freebase in a solvent like isopropanol or ether and bubble dry HBr or HCl gas through it, or add a solution of HCl in ether. Collect the resulting precipitate by filtration.
Frequently Asked Questions (FAQs)
Q: Which solvent is best for this reaction? A: Ethanol is a good starting point as it is inexpensive, has a convenient boiling point, and dissolves the reactants reasonably well. However, if yields are low, switching to acetonitrile or DMF is a common and effective optimization strategy.[1][2]
Q: Can I use bromoacetone instead of chloroacetone? A: Yes. Bromoacetone is more reactive than chloroacetone due to bromide being a better leaving group. This can lead to faster reaction times but may also increase the rate of side reactions. If using bromoacetone, you may be able to run the reaction at a lower temperature.
Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques is required:
-
¹H NMR: This will confirm the overall structure. Expect to see a singlet for the methyl group (~2.4 ppm), signals for the three aromatic protons on the imidazopyridine core, and a broad singlet for the -NH₂ group.
-
¹³C NMR: This will show the correct number of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight (147.18 g/mol for the freebase). High-resolution MS (HRMS) can confirm the elemental formula.[8]
-
TLC: A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
- 7. 1240528-67-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of Imidazo[1,2-a]pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This class of N-heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1] However, the fused bicyclic ring system, a common feature in many modern drug candidates, often leads to physicochemical challenges, most notably high lipophilicity and low aqueous solubility.[2]
This guide is designed to provide you with a logical, in-depth framework for diagnosing and overcoming solubility-related issues in your assays. We will move from fundamental compound handling practices to advanced formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Diagnosis & Best Practices
Q1: I just diluted my DMSO stock of an imidazo[1,2-a]pyridine derivative into my aqueous assay buffer, and it immediately turned cloudy or I saw visible precipitate. What happened?
This is a very common and frustrating issue known as "solvent shock" or precipitation upon dilution.[3] Your compound was comfortably dissolved in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent. When you introduced this solution into an aqueous environment (your buffer or cell culture media), you created a dramatic and rapid shift in solvent polarity. The compound, which is poorly soluble in water, crashed out of the supersaturated state created upon dilution.[4][5]
Many imidazo[1,2-a]pyridine cores are planar, aromatic structures that are energetically stable in a crystalline state (often referred to as "brick-dust" molecules), making them inherently difficult to dissolve in water.[6] The key is to work below the compound's thermodynamic solubility limit in the final assay buffer.
Q2: What are the absolute best practices for preparing and storing my initial DMSO stock solutions to prevent problems downstream?
Proper stock solution management is the foundation of reliable and reproducible assay data. Errors at this stage can lead to inaccurate concentration calculations and precipitation issues.[7]
Protocol 1: Preparation and Storage of a 10 mM Compound Stock in DMSO
-
Pre-dissolution Steps:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation on the powder.
-
Use only high-purity, anhydrous DMSO (stored over molecular sieves, if possible) to avoid introducing water, which can lower the solubility of hydrophobic compounds.[3]
-
-
Dissolution:
-
Accurately weigh the compound and add the calculated volume of DMSO to achieve your target concentration (e.g., 10 mM).
-
Vortex the vial thoroughly for 1-2 minutes.[8]
-
Visually inspect for any undissolved particulates. If the compound is slow to dissolve, use a bath sonicator for 5-15 minutes.[9]
-
Gentle warming (e.g., 37°C water bath) can be used cautiously, but be aware that heat can degrade some compounds.[8][9]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly-sealed tubes (e.g., cryovials).[10]
-
Crucially, this minimizes freeze-thaw cycles , which can cause the compound to fall out of solution over time and lead to inaccurate concentrations in subsequent experiments.[9]
-
Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to a year).[8][10]
-
Part 2: Assay & Buffer Optimization
Q3: My compound still precipitates at my desired test concentration. How can I systematically determine its actual solubility limit in my specific assay buffer?
You need to perform a solubility measurement under your exact assay conditions. A kinetic solubility assay is most relevant for early-stage discovery as it mimics the process of diluting a DMSO stock into buffer.[5][11][12] This measurement identifies the concentration at which a compound begins to precipitate from a supersaturated solution.
Protocol 2: A Practical Kinetic Solubility Assessment
-
Prepare Compound Plate: In a 96-well plate (polypropylene is preferred to reduce non-specific binding), perform a serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in 100% DMSO.
-
Dilute into Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate into a corresponding well of a clear 96-well plate containing your final assay buffer (e.g., 99-198 µL). This ensures the final DMSO concentration remains low and consistent (e.g., 0.5-1%).
-
Incubate: Shake the plate for 1-2 hours at the temperature of your biological assay (e.g., room temperature or 37°C).[11]
-
Detect Precipitation: Measure the turbidity or light scattering in each well using a plate-based nephelometer or a UV/Vis spectrophotometer (reading absorbance at a wavelength outside the compound's absorbance, e.g., 650-750 nm).[4]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering compared to the buffer/DMSO control is your kinetic solubility limit. This is the maximum concentration you should use in your assays.
Q4: The imidazo[1,2-a]pyridine core is basic. Can I leverage pH to improve solubility?
Absolutely. The imidazo[1,2-a]pyridine system contains a basic nitrogen atom. The pKa of a specific derivative has been measured at 9.3, indicating it will be protonated at physiological or acidic pH.[13] By lowering the pH of your buffer, you can increase the proportion of the protonated (salt) form of the compound, which is typically much more soluble in aqueous media than the neutral form.
-
Henderson-Hasselbalch Relationship: pH = pKa + log([Base]/[Acid])
-
When pH < pKa, the protonated (acid) form dominates, favoring solubility.
-
When pH > pKa, the neutral (base) form dominates, reducing solubility.
Caution: Before changing your assay buffer's pH, you must validate that this change does not negatively impact your biological target (e.g., enzyme activity, receptor binding, or cell viability).
Caption: Impact of pH on the ionization and solubility of a basic imidazo[1,2-a]pyridine compound.
Q5: Are there other "tricks" I can use to improve solubility without changing the compound itself?
Yes, several formulation strategies can be employed, though each requires careful validation to ensure it doesn't interfere with the assay.
-
Co-solvents: While your stock is in DMSO, you can sometimes include a small percentage of a water-miscible organic co-solvent in the final assay buffer.[5] This slightly reduces the overall polarity of the medium, helping to keep hydrophobic compounds in solution.
-
Excipients: These are inactive substances used to deliver a drug. For in vitro assays, certain excipients can act as solubilizing agents.
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic core and a hydrophilic exterior. Your imidazo[1,2-a]pyridine can nestle inside the hydrophobic core, forming an "inclusion complex" that is soluble in water.[14][15]
-
Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween 80) can form micelles that encapsulate the insoluble compound.[16][17] This is a common strategy but requires careful control, as surfactants can denature proteins or disrupt cell membranes at higher concentrations.
-
| Strategy | Mechanism of Action | Typical Starting Concentration (in final buffer) | Key Consideration |
| pH Adjustment | Increases ionization of basic/acidic compounds | Adjust to be >1 pH unit away from pKa | Must not affect assay target or compound stability. |
| Co-solvents (e.g., PEG-400, Ethanol) | Reduces overall solvent polarity | 1-5% | Must be tolerated by the biological system (cells, enzymes). |
| Cyclodextrins (e.g., HP-β-CD) | Forms soluble inclusion complexes | 0.5-2% w/v | Can sometimes reduce the free concentration of the compound. |
| Surfactants (e.g., Tween 80) | Forms micelles to encapsulate compound | 0.01-0.1% | Can interfere with assay components (proteins, cells). |
Part 3: Understanding the "Why": A Deeper Dive into Solubility
Q6: I've heard the terms "kinetic" and "thermodynamic" solubility. What is the difference, and which one should I care about?
Understanding this distinction is critical for interpreting your results and planning your research.[18]
-
Kinetic Solubility: Measures the point at which a compound precipitates when added from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a measure of how quickly a compound falls out of a supersaturated solution. This is most relevant for typical in vitro screening assays. [12][19]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[20] This is the gold standard for lead optimization and formulation development , as it represents the maximum concentration achievable under equilibrium, which is more relevant to in vivo absorption.[11][18]
Kinetic solubility values are almost always higher than thermodynamic solubility values because the compound can remain in a temporary, supersaturated state.[12][18] Relying solely on a high kinetic solubility value can be misleading, as the compound may precipitate over the longer incubation times of a cell-based assay.
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Starting Material | Compound in DMSO stock solution | Solid (crystalline) compound |
| Process | Measures precipitation from a supersaturated state | Measures true equilibrium between solid and solution |
| Incubation Time | Short (e.g., 1-4 hours) | Long (e.g., 24-48 hours) |
| Typical Value | Overestimates true solubility | Represents true, stable solubility |
| Primary Use Case | High-throughput screening, early discovery | Lead optimization, formulation, predicting oral absorption |
Troubleshooting Workflow
The following diagram provides a decision-making framework to systematically address solubility issues with your imidazo[1,2-a]pyridine compounds.
Caption: Decision tree for troubleshooting imidazo[1,2-a]pyridine compound precipitation in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ovid.com [ovid.com]
- 19. inventivapharma.com [inventivapharma.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimization of Suzuki Coupling for Imidazo[1,2-a]pyridine Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions on the imidazo[1,2-a]pyridine scaffold. This versatile fused N-heterocycle is a cornerstone in medicinal chemistry, and its efficient functionalization is paramount.[1][2] However, the unique electronic properties of this ring system can present challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from general principles to specific troubleshooting scenarios.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting any issues. The reaction is a complex interplay of steps, and failure at any point can lead to low yields or side product formation.[3] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.
Caption: The Suzuki-Miyaura catalytic cycle for imidazo[1,2-a]pyridine functionalization.
Frequently Asked Questions (FAQs)
Q: Which position on the imidazo[1,2-a]pyridine ring is most reactive for Suzuki coupling?
A: The reactivity generally depends on the nature of the halogen and the electronic environment. C3-iodo and C3-bromo positions are highly activated and typically undergo coupling under mild conditions.[1][4] Halogens at the C6, C7, and C8 positions on the pyridine ring are also commonly used, though they may require more forcing conditions or carefully selected catalyst systems depending on substituents at other positions.[5][6][7] The order of halide reactivity is a critical factor, following the standard trend: I > Br > OTf >> Cl.[8]
Q: I am starting a new project. What is a good "go-to" set of starting conditions for this scaffold?
A: A reliable starting point for many halo-imidazo[1,2-a]pyridines is Pd(PPh₃)₄ as the catalyst with an inorganic base like K₂CO₃ or Na₂CO₃.[1][9] A common solvent system is a mixture of an aprotic organic solvent and water, such as Dioxane/H₂O, Toluene/Ethanol/H₂O, or DME/H₂O.[1][9][10] Microwave irradiation can often significantly shorten reaction times and improve yields.[5][9]
Q: My imidazo[1,2-a]pyridine boronic acid seems unstable. Is this common?
A: Yes, heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid group (like a 2-pyridyl motif), can be notoriously unstable and prone to protodeboronation (hydrolysis).[11] If you suspect instability, consider synthesizing and using the corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, which are significantly more robust and shelf-stable.[12][13]
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific experimental problems.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Problem: Low to No Product Yield
Q: My reaction is clean, but the conversion is very low. What are the primary causes related to the imidazo[1,2-a]pyridine scaffold?
A: Low conversion with this scaffold often points to catalyst inhibition or deactivation. The nitrogen atoms in the imidazo[1,2-a]pyridine ring, especially the N1 atom, possess lone pairs that can coordinate to the palladium center, effectively poisoning the catalyst and stalling the cycle.[14][15]
-
Causality: This coordination occupies sites on the palladium that are necessary for oxidative addition or other key steps. Electron-donating groups on the ring can exacerbate this issue.
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (see Table 1). Ligands like SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium center, which disfavors coordination by the heterocycle while still allowing the smaller aryl halide to access the metal for oxidative addition.[16][14][17] Using modern palladium pre-catalysts (e.g., Buchwald G2, G3, or G4 pre-catalysts) can also provide a more active and stable Pd(0) species in solution.
Q: I've tried different ligands, but my yield is still poor. Could my base or solvent be the issue?
A: Absolutely. The base and solvent are not passive components; they are critical to the reaction's success, particularly for the transmetalation step.[10]
-
Causality: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation. If the base is too weak or poorly soluble, this step becomes rate-limiting. The solvent must solubilize all components and be compatible with the chosen base.
-
Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[18] Research on 3-iodoimidazo[1,2-a]pyridines has shown that strong bases like NaOH or Ba(OH)₂ in solvents like DME can lead to optimized yields and faster reactions.[1][4] If solubility is an issue, consider a different solvent system. Aprotic polar solvents like Dioxane, THF, or DMF are common choices.
Problem: Significant Side Product Formation
Q: I am observing a significant amount of a byproduct with a mass corresponding to my imidazo[1,2-a]pyridine halide minus the halogen (Ar-H). What is happening?
A: You are observing dehalogenation (or hydrodehalogenation). This is a common side reaction where the halide is replaced by a hydrogen atom.[3]
-
Causality: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[3][18] Reductive elimination of Ar-H from the Ar-Pd-H intermediate then competes with the desired cross-coupling pathway. N-heterocyclic halides can be particularly susceptible to this issue.[18]
-
Solutions:
-
Change Solvent: Avoid alcohol co-solvents if dehalogenation is severe. Switch to strictly aprotic solvents like dioxane, toluene, or THF.[18]
-
Optimize Base: Strong alkoxide bases can be a source of hydrides. Consider switching to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base.[18]
-
Ligand Choice: Using bulky, electron-rich ligands can accelerate the rate of reductive elimination for the desired Ar-R product, making it outcompete the dehalogenation pathway.
-
Q: My main byproduct is a dimer of my boronic acid coupling partner (R-R). How do I prevent this?
A: This is homocoupling of the boronic acid. It is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[3][19]
-
Causality: If your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[3] Alternatively, if the active Pd(0) catalyst is oxidized by residual air (oxygen) in the flask, the resulting Pd(II) can drive the homocoupling reaction.[19][20]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before heating. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[18][19]
-
Use a Pd(0) Pre-catalyst: Using a source like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the Pd(0) state, can minimize the initial homocoupling required for catalyst activation.
-
Data & Reagent Selection Tables
Table 1: Catalyst & Ligand Selection Guide for Imidazo[1,2-a]pyridine Coupling
| Catalyst/Ligand | Type | Key Characteristics & Use Cases |
| Pd(PPh₃)₄ | Pd(0) Pre-catalyst | Workhorse Catalyst: Good starting point for activated halides (iodides, bromides).[1][9] Can be sensitive to air and heat. |
| PdCl₂(dppf) | Pd(II) Pre-catalyst | Robust & Versatile: The dppf ligand provides good stability. Effective for a range of substrates. Requires in-situ reduction.[21] |
| Pd(OAc)₂ + Ligand | Pd(II) Source | Modular Approach: Allows for screening of various ligands. Requires in-situ reduction, which can sometimes lead to homocoupling. |
| SPhos / XPhos | Buchwald Ligands | For Challenging Substrates: Bulky and electron-rich. Excellent for overcoming catalyst inhibition by N-heterocycles and for coupling less reactive chlorides.[18][16][20] |
| N-Heterocyclic Carbenes (NHCs) | Ligand Class | Highly Active: Form very stable palladium complexes. Can be effective at low catalyst loadings and for difficult couplings.[22] |
Table 2: Base & Solvent Compatibility Matrix
| Base | Common Solvents | Comments & Best Practices |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O, MeCN/H₂O | Standard Choice: Mild, inexpensive, and effective for many systems.[1][9][21] Requires water for solubility and activity. |
| Cs₂CO₃ | Dioxane, Toluene, THF | Stronger Carbonate: More soluble in organic solvents than K₂CO₃. Can be effective where other carbonates fail. |
| K₃PO₄ | Dioxane, Toluene, THF | Strong, Non-Nucleophilic: Often used for challenging couplings and with sterically hindered substrates. Can often be used under nearly anhydrous conditions.[18] |
| NaOH / Ba(OH)₂ | DME, THF, Alcohols | Strong Inorganic Bases: Reported to be highly effective for 3-iodoimidazo[1,2-a]pyridines, leading to high yields and short reaction times.[1][4] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridine
This protocol is a robust starting point adapted from literature procedures.[5][9]
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 6-bromoimidazo[1,2-a]pyridine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the solvent system (e.g., Toluene:Ethanol, 4:1, to achieve a concentration of ~0.1 M).
-
Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-140 °C) for the specified time (e.g., 15-45 minutes). Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Optimized Coupling for 3-Iodoimidazo[1,2-a]pyridines
This protocol is tailored for the highly reactive 3-iodo position, focusing on conditions reported to maximize yield.[1][4]
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Base Addition: Add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of ~0.1 M. Then, add an aqueous solution of a strong base (e.g., 2M NaOH, 3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. reddit.com [reddit.com]
- 22. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating the Synthesis of Imidazo[1,2-a]pyridines
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this privileged heterocyclic scaffold. Here, we address common challenges and frequently encountered side reactions in the synthesis of these versatile compounds, providing field-proven insights and troubleshooting strategies to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield is a common frustration in organic synthesis. For imidazo[1,2-a]pyridines, the root cause often lies in one or more of the following factors:
-
Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, and solvent can significantly influence the reaction's success.[1]
-
Causality: Many of the key reactions, such as the Groebke-Blackburn-Bienaymé (GBB) and Ortoleva-King reactions, involve multiple steps with intermediates of varying stability. For instance, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of a key step, such as the initial condensation or the final cyclization.
-
Solution:
-
Temperature Screening: Perform small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal condition.
-
Solvent Selection: The polarity and boiling point of the solvent are critical. While polar aprotic solvents like DMF are common, sometimes less polar solvents like toluene or dioxane can suppress side reactions, albeit potentially requiring longer reaction times.[2] Some modern procedures even utilize water or operate under solvent-free conditions.[1]
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation over extended reaction times.[1]
-
-
-
Purity of Starting Materials: Impurities in your 2-aminopyridine, carbonyl compound, or isocyanide (for GBB reaction) can have a detrimental effect.
-
Causality: Isocyanides, in particular, are prone to polymerization or hydrolysis if not pure, which will consume the reagent and introduce impurities that can interfere with the reaction. Similarly, aldehydes can undergo oxidation to carboxylic acids, which can alter the reaction's pH and catalyze unwanted side reactions.
-
Solution:
-
Verify Purity: Always check the purity of your starting materials by NMR or other appropriate analytical techniques before use.
-
Purification of Reagents: If necessary, purify your starting materials. Aldehydes can often be purified by distillation or flash chromatography. Isocyanides can be purified by distillation under reduced pressure, but care must be taken due to their potent odor and potential toxicity.
-
-
-
Inert Atmosphere: Some of the intermediates or catalysts used in these syntheses can be sensitive to oxygen or moisture.
-
Causality: For instance, certain copper catalysts used in variations of the Ortoleva-King reaction can be oxidized by atmospheric oxygen, leading to catalyst deactivation.
-
Solution: While some modern methods advantageously use air as an oxidant, if you are using a sensitive catalyst or your reaction is known to be air-sensitive, it is best practice to conduct the reaction under an inert atmosphere of nitrogen or argon.[1]
-
Issue 2: Formation of a Complex Mixture of Products
Question: My TLC or LC-MS analysis shows multiple products, making purification a nightmare. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a clear indication of competing reaction pathways or side reactions. Here’s how to troubleshoot this issue:
-
Side Reactions in the Groebke-Blackburn-Bienaymé (GBB) Reaction:
-
Probable Cause: Formation of Ugi-type Byproducts. When using aliphatic aldehydes, a competing four-component Ugi reaction can occur, especially if a carboxylic acid is present or formed in situ. This leads to the formation of an α-acylamino amide instead of the desired imidazo[1,2-a]pyridine.
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent the in situ formation of carboxylic acids from the aldehyde.
-
Aprotic Solvent: Use a non-protic solvent to disfavor the protonation events that can initiate the Ugi pathway.
-
Lewis Acid Catalyst: Employ a Lewis acid catalyst (e.g., Sc(OTf)₃) which is known to effectively promote the GBB pathway over the Ugi reaction.
-
-
Probable Cause: Unwanted Reactions of the Isocyanide. Isocyanides are highly reactive and can undergo polymerization or react with nucleophilic impurities.
-
Solution:
-
High-Purity Isocyanide: Use freshly purified isocyanide.
-
Controlled Addition: In some cases, slow addition of the isocyanide to the reaction mixture can help to minimize its self-reaction.
-
-
-
Side Reactions in the Ortoleva-King Reaction:
-
Probable Cause: Formation of Regioisomers. The direct acid-catalyzed reaction of 2-aminopyridines with acetophenones can lead to the formation of a mixture of 2,3-disubstituted and other isomeric imidazo[1,2-a]pyridines. This is due to the competition between a ketimine intermediate pathway and an Ortoleva-King type intermediate.[1]
-
Solution:
-
Catalyst Choice: The choice of catalyst can influence the product ratio. Experiment with different Brønsted or Lewis acids to favor the desired isomer.
-
Reaction Conditions: Carefully optimize the temperature and reaction time, as the relative rates of the competing pathways can be temperature-dependent.
-
-
-
General Side Reactions:
-
Probable Cause: Dimerization or Polymerization of Starting Materials. 2-aminopyridines can potentially dimerize under certain conditions. Aldehydes can undergo self-condensation (aldol reaction).
-
Solution:
-
Control Stoichiometry: Use a precise 1:1:1 stoichiometry for the three components in a GBB reaction. An excess of any one reactant can promote its self-reaction.[1]
-
Lower Temperature: Running the reaction at a lower temperature can often disfavor these higher-order side reactions.
-
-
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my imidazo[1,2-a]pyridine, but I'm struggling to purify it from the starting materials and byproducts. What are some effective purification strategies?
Answer:
Purification can indeed be challenging, especially when dealing with closely related byproducts. Here are some techniques to consider:
-
Column Chromatography: This is the most common method.
-
Pro-Tip: Use a shallow gradient of a more polar solvent to improve the separation of closely eluting compounds. For imidazo[1,2-a]pyridines, common solvent systems include hexanes/ethyl acetate and dichloromethane/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of these basic compounds on silica gel.
-
-
Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective.
-
Causality: These techniques offer much higher resolution than standard column chromatography, allowing for the separation of isomers and other closely related impurities.
-
-
Crystallization: If your product is a solid, crystallization can be a powerful purification technique.
-
Pro-Tip: Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be protonated.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) until it is basic to pH paper.
-
Extract your purified product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in potential side reactions between the Groebke-Blackburn-Bienaymé and Ortoleva-King reactions?
A1: The primary difference lies in the nature of the reactants and the key intermediates. In the Groebke-Blackburn-Bienaymé reaction , the main side reactions often involve the isocyanide component, leading to Ugi-type byproducts or polymerization. The key to minimizing these is controlling the reaction conditions to favor the desired [4+1] cycloaddition. In the Ortoleva-King reaction , the main challenge is often the formation of regioisomers due to competing mechanistic pathways (ketimine vs. Ortoleva-King intermediate).[1] The choice of catalyst and reaction conditions plays a more significant role in directing the regioselectivity in this case.
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the likelihood of side reactions?
A2: Substituents can have a profound effect on the reaction outcome.
-
On the 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can accelerate the desired cyclization step. Conversely, electron-withdrawing groups can deactivate the pyridine ring, potentially slowing down the reaction and allowing more time for side reactions to occur.
-
On the carbonyl compound: Electron-withdrawing groups on an aldehyde or ketone can make the carbonyl carbon more electrophilic, which can accelerate the initial condensation step. However, they can also influence the stability of intermediates, potentially opening up alternative reaction pathways.
Q3: My isocyanide has a very strong, unpleasant odor. Are there any alternatives or ways to mitigate this?
A3: The odor of volatile isocyanides is a significant practical challenge.
-
Use of non-volatile isocyanides: Whenever possible, consider using higher molecular weight, non-volatile isocyanides, such as tosylmethyl isocyanide (TosMIC) or isocyanoacetates, which have a much lower vapor pressure and are therefore less odorous.
-
In situ generation: Some protocols allow for the in situ generation of isocyanides from the corresponding formamides, which avoids the need to handle the purified isocyanide directly.
-
Fume Hood and Proper Handling: Always handle isocyanides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quenching any residual isocyanide in your reaction flask and on your glassware with an acidic solution can help to hydrolyze it and reduce the odor.
Data and Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Suboptimal temperature, incorrect solvent, impure reagents, air/moisture sensitivity. | Screen temperatures and solvents, verify reagent purity, use inert atmosphere if necessary. |
| Multiple Products | Competing Ugi reaction (GBB), formation of regioisomers (Ortoleva-King), self-condensation of starting materials. | Use anhydrous conditions and Lewis acids for GBB, optimize catalyst and conditions for Ortoleva-King, control stoichiometry. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize column chromatography (gradient, additives), consider preparative HPLC/SFC, crystallization, or acid-base extraction. |
Experimental Protocol: General Procedure for a Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen solvent (e.g., methanol or acetonitrile, to make a 0.1-0.5 M solution).
-
Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 equiv.) dropwise to the stirring solution.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using one of the methods described in the "Difficulty in Product Purification" section.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Key Reaction Pathways
Diagram 1: The Groebke-Blackburn-Bienaymé Reaction Pathway
Caption: Competing pathways in the GBB reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
How to improve regioselectivity in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient and selective synthesis a critical endeavor.[1][2] One of the most common challenges encountered by researchers is controlling regioselectivity, particularly when using unsymmetrically substituted precursors. An unoptimized reaction can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your synthetic routes. We will delve into the mechanistic underpinnings of common regiochemical issues and provide step-by-step protocols to steer your reactions toward the intended isomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Problem 1: Uncontrolled Isomer Formation with Substituted 2-Aminopyridines
Question: "I am reacting a 4-methyl-2-aminopyridine with 2-bromoacetophenone, but my results are a nearly 1:1 mixture of 7-methyl- and 5-methyl-2-phenylimidazo[1,2-a]pyridine. Why is this happening, and how can I selectively synthesize the 7-methyl isomer?"
Answer: This is a classic regioselectivity challenge in the Tschitschibabin-type synthesis of imidazo[1,2-a]pyridines.[3][4] The outcome is dictated by the initial, and often rate-determining, nucleophilic attack of the 2-aminopyridine on the α-haloketone. Crucially, this attack occurs from the endocyclic nitrogen (N-1) of the pyridine ring, not the exocyclic amino group.
When your 2-aminopyridine is unsymmetrically substituted, the N-1 atom's nucleophilicity is electronically influenced by the substituent. An electron-donating group (EDG) like a methyl group at the 4-position enhances the electron density and nucleophilicity of the N-1 nitrogen, accelerating the reaction. However, it does not strongly differentiate the electronic environment to favor one cyclization pathway (leading to the 7-substituted product) over the other (leading to the 5-substituted product) in all cases. The final cyclization step's kinetics can be competitive.
The mechanism involves two key steps after the initial SN2 alkylation: intramolecular condensation to form a bicyclic alcohol intermediate, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine. The regioselectivity is determined by which nitrogen participates in the cyclization.
To gain control over the reaction, we must influence the kinetics to favor one pathway. Here are several strategies:
Strategy 1: Modification of Reaction Conditions
The reaction temperature and solvent can significantly influence the activation energies of the competing cyclization pathways. Often, lower temperatures can increase the selectivity by favoring the pathway with the lower activation barrier, which may correspond to the thermodynamically more stable product.
Experimental Protocol 1: Low-Temperature Cyclization
-
Dissolve 4-methyl-2-aminopyridine (1.0 equiv) and 2-bromoacetophenone (1.05 equiv) in anhydrous acetonitrile (0.2 M).
-
Add sodium bicarbonate (NaHCO₃) (1.5 equiv) as a mild base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring for another 24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Analyze the crude product ratio by ¹H NMR or HPLC to determine if selectivity has improved.
Strategy 2: Leverage Modern Catalytic Methods
Classical methods often require harsh conditions, which can erode selectivity. Modern transition-metal-catalyzed approaches proceed under milder conditions and can offer exquisite regiochemical control by operating through different mechanisms.[5]
-
Ruthenium (Ru) Catalysis: Ruthenium catalysts have been shown to facilitate the synthesis of fused imidazo[1,2-a]pyridines with high regioselectivity through C-H activation pathways.[6]
-
Gold (Au) Catalysis: Gold catalysts can enable mild, atom-economical syntheses from starting materials like pyridine N-oxides and alkynes, often with excellent regiocontrol.[7][8]
-
Copper (Cu) Catalysis: Copper-catalyzed methods, often proceeding via a catalytic Ortoleva-King reaction, are widely used and can be tuned for improved selectivity.[9]
Data Summary: Influence of Substituents on Regioselectivity
The electronic nature of the substituent on the 2-aminopyridine ring is a primary determinant of the product ratio. Understanding these effects can help predict the outcome and choose the right strategy.
| Substituent at C4 | Substituent Type | Expected Major Isomer | Rationale |
| -OCH₃ | Strong EDG | 7-substituted | Strongly enhances nucleophilicity of N-1, directing cyclization. |
| -CH₃ | Weak EDG | Mixture, often favoring 7- | Modest activation, selectivity can be poor.[10] |
| -Cl, -Br | Halogen (Inductive EWG) | 7-substituted | The inductive effect deactivates the remote C5 position more. |
| -NO₂ | Strong EWG | 7-substituted | Strongly deactivates the pyridine ring, cyclization at C5 is disfavored. |
EDG: Electron Donating Group; EWG: Electron Withdrawing Group.
Problem 2: Lack of Selectivity in Three-Component Reactions
Question: "I'm attempting a Groebke-Blackburn-Bienaymé (GBB) reaction with 2-aminopyridine, an aldehyde, and an isocyanide to get a 3-aminoimidazo[1,2-a]pyridine.[11] However, I'm isolating a significant amount of a regioisomeric byproduct. How can I suppress its formation?"
Answer: This is a common issue in multicomponent reactions (MCRs) where multiple reactive species are present simultaneously. The GBB reaction's regioselectivity hinges on the precise sequence of intermediate formation. The desired pathway involves the formation of an imine from the 2-aminopyridine and aldehyde, followed by the addition of the isocyanide and subsequent cyclization. A competing pathway might involve a different initial condensation, leading to the undesired isomer.
The key is to promote the formation of the correct Schiff base intermediate before the cyclization cascade begins. The choice of catalyst is paramount in orchestrating this sequence.
Caption: Competing pathways in the GBB three-component reaction.
Strategy: Catalyst and Solvent Optimization
The catalyst's role is to selectively activate the aldehyde for condensation with the 2-aminopyridine without promoting side reactions. Brønsted or Lewis acids are commonly employed.
Experimental Protocol 2: Catalyst Screening for GBB Reaction
-
Set up four parallel reactions in sealed vials, each containing the aldehyde (1.0 equiv) in a different solvent (e.g., MeOH, MeCN, Dioxane, Toluene; 0.5 M).
-
To each vial, add a different catalyst (0.1 equiv):
-
Vial 1: Sc(OTf)₃
-
Vial 2: Molecular Iodine (I₂)[12]
-
Vial 3: p-Toluenesulfonic acid (p-TsOH)
-
Vial 4: No catalyst (control)
-
-
Add the 2-aminopyridine (1.0 equiv) to each vial and stir for 30 minutes at room temperature to promote imine formation.
-
Add the isocyanide (1.1 equiv) to each vial.
-
Heat the reactions to 60-80 °C and monitor by TLC/LC-MS for 12 hours.
-
Upon completion, cool, concentrate, and analyze the crude product ratio in each reaction to identify the optimal catalyst-solvent system for selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the classical synthesis using 2-aminopyridines and α-haloketones?
A1: The regioselectivity is primarily governed by the nucleophilicity of the endocyclic pyridine nitrogen (N-1) . The initial SN2 reaction occurs at this position. Therefore, any factor that influences the electron density or steric accessibility of N-1 will direct the reaction.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of N-1, accelerating the reaction. Electron-withdrawing groups (EWGs) decrease it. The position of these groups determines which of the two possible cyclization pathways is favored.[10] For instance, an EWG at the 5-position will more strongly deactivate the adjacent C6-position for cyclization, thus favoring the formation of the 7-substituted isomer.
-
Steric Effects: A bulky substituent at the 6-position of the 2-aminopyridine will sterically hinder the attack of the exocyclic amino group during the cyclization step required to form the 5-substituted product, thus favoring the formation of the 7-substituted regioisomer.
Q2: How does the Ortoleva-King reaction improve upon the standard α-haloketone method in terms of handling and selectivity?
A2: The Ortoleva-King reaction generates the reactive electrophile in situ. It typically involves reacting a methyl ketone with iodine and a pyridine base (in our case, the 2-aminopyridine reactant itself).[13][14] This forms a highly reactive N-acylpyridinium salt. This intermediate is then attacked by another molecule of 2-aminopyridine to initiate the cyclization. This one-pot procedure avoids the need to synthesize, isolate, and handle lachrymatory and often unstable α-haloketones, which is a significant practical advantage.[15] Regioselectivity can be improved because the reaction conditions for the in situ generation can be finely tuned, and modern variations use catalytic amounts of iodine with co-catalysts like copper or iron, offering milder pathways that can enhance selectivity.[9][16]
Q3: Which modern catalytic systems offer the best promise for achieving high regioselectivity?
A3: Several transition-metal-catalyzed systems have been developed that offer superior regioselectivity over classical methods.
-
Gold (Au) Catalysis: Gold catalysts are particularly effective for reactions involving alkynes, enabling unique cyclization pathways that are highly regioselective under mild conditions.[7]
-
Copper (Cu) Catalysis: Copper-catalyzed aerobic oxidative reactions of 2-aminopyridines and ketones are very robust and can be highly selective.[5][9] They are often more tolerant of various functional groups compared to classical methods.
-
Iron (Fe) Catalysis: Iron is an inexpensive, non-toxic metal, and iron-catalyzed cascade reactions have been developed for the regioselective synthesis of imidazo[1,2-a]pyridines from simple starting materials like nitroolefins.[16]
Q4: How can I develop a workflow to systematically troubleshoot a regioselectivity problem?
A4: A systematic approach is crucial. The following flowchart provides a logical workflow for diagnosing and solving regioselectivity issues in your synthesis.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold‐Catalyzed Redox Synthesis of Imidazo[1,2‐a]pyridines using Pyridine N‐Oxide and Alkynes [escholarship.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[1,2-a]pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine scaffold. This class of compounds is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4][5] However, a common and significant hurdle in the development of these inhibitors is their often-poor cell permeability, which can mask their true potential in cell-based and in vivo models.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the rationale and practical steps needed to diagnose and overcome permeability challenges in your research.
Part 1: Initial Diagnosis & High-Throughput Screening
This section addresses the first signs of a permeability problem and how to efficiently screen for it.
Q1: My imidazo[1,2-a]pyridine inhibitor is potent in my biochemical assay but shows weak or no activity in my cell-based assay. What is the most likely cause?
A1: This is a classic scenario in drug discovery, and poor cell permeability is the primary suspect. While other factors like compound stability or off-target effects in a cellular environment can play a role, the inability of the compound to cross the cell membrane and reach its intracellular target is the most common reason for this discrepancy.
A compound's ability to passively diffuse across the lipid bilayer of a cell is governed by its physicochemical properties. Key parameters to evaluate immediately are:
-
Lipophilicity (LogP/LogD): If too low (hydrophilic), the compound won't enter the lipid membrane. If too high (lipophilic), it may get trapped within the membrane.
-
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. High TPSA (>140 Ų) is often associated with poor membrane permeability.[6]
-
Molecular Weight (MW): Larger molecules generally have more difficulty diffusing across membranes.
-
Aqueous Solubility: Poor solubility can limit the concentration of the compound available at the cell surface for absorption.
Initial Troubleshooting Workflow: The first step is to systematically rule out or confirm permeability as the issue.
Caption: Initial troubleshooting workflow for permeability issues.
Q2: I have a library of imidazo[1,2-a]pyridine analogues. How can I efficiently screen them for permeability?
A2: For screening a library, your best approach is to combine in silico predictions with a high-throughput, cell-free experimental assay.
-
In Silico Modeling: Before any wet lab work, use computational tools to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your analogues.[7][8][9][10] This is a rapid, cost-effective way to flag compounds that are likely to have permeability problems based on their structure.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is the ideal first experimental step. PAMPA measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[11][12] Its key advantage is that it isolates passive diffusion , providing a clean, uncomplicated measure of a molecule's intrinsic ability to cross a lipid barrier. It is fast, inexpensive, and avoids the complexities of active transport or cellular metabolism.[12][13]
Data Comparison: Choosing the Right Permeability Assay
| Feature | PAMPA | Caco-2 Assay |
| Biological Principle | Passive Diffusion Only | Passive Diffusion, Active Transport, Efflux, Paracellular Transport |
| System Type | Cell-Free (Artificial Lipid Membrane) | Cell-Based (Differentiated Caco-2 cell monolayer)[14] |
| Throughput | High (96/384-well plates) | Low to Medium |
| Cost & Complexity | Low, simple setup[13] | High, requires cell culture expertise[15] |
| Primary Use Case | Early-stage library screening for passive permeability | Gold-standard prediction of in vivo intestinal absorption[16][17] |
| Key Limitation | Overestimates permeability for efflux substrates; underestimates for actively transported compounds.[12] | Can be confounded by cell line variability.[16] |
Part 2: Advanced Experimental Analysis & Mechanistic Insights
If initial screens suggest poor permeability, a more detailed investigation is required to understand the underlying mechanism.
Q3: My lead compound has poor permeability in the PAMPA assay. How do I determine if active efflux is also a problem?
A3: A low PAMPA result confirms poor passive diffusion. However, this cell-free assay cannot tell you if the compound is also a substrate for efflux pumps, which actively pump drugs out of the cell. Many imidazo[1,2-a]pyridine derivatives have been found to interact with efflux transporters like P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2).[18] To investigate this, you must move to a cell-based model.
The Caco-2 Permeability Assay is the industry standard.[15][19] Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux pumps.[14][17]
By measuring the rate of compound transport in both directions across this monolayer—from the apical (top) to the basolateral (bottom) side (A→B) and from basolateral to apical (B→A)—we can determine the efflux ratio .
Caption: Overview of drug transport mechanisms across a cell membrane.
Q4: What is the standard protocol for conducting a Caco-2 permeability assay?
A4: The Caco-2 assay requires careful cell culture and execution to ensure the integrity of the cell monolayer, which is critical for reliable data.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture & Seeding:
-
Culture Caco-2 cells according to ATCC guidelines.
-
Seed cells onto semi-permeable Transwell® filter inserts (e.g., 24-well format) at an appropriate density.
-
Grow the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[17]
-
-
Monolayer Integrity Verification (Critical QC Step):
-
Transport Experiment Setup:
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
For A→B Permeability (n=3): Add your imidazo[1,2-a]pyridine inhibitor (dosing solution, e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[20]
-
For B→A Permeability (n=3): Add fresh transport buffer to the apical (receiver) compartment and the dosing solution to the basolateral (donor) compartment.[20]
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis. Also, take a sample of the initial dosing solution (T=0).
-
-
Quantification and Analysis:
-
Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following formula:
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
Caption: Experimental workflow for a Caco-2 permeability assay.
Q5: The efflux ratio for my compound is >2. What does this signify and what is the follow-up experiment?
A5: An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cell by efflux pumps.[17][19] This is a common mechanism of drug resistance and a major cause of poor bioavailability.
Follow-up Experiment: To confirm which specific pump is responsible, you can repeat the Caco-2 assay in the presence of known efflux pump inhibitors.
-
Add a known P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., fumitremorgin C) to both the apical and basolateral compartments during the assay.[19]
-
Expected Result: If your compound is a substrate for that specific pump, its efflux will be blocked. You should observe a significant decrease in the B→A Papp value and a corresponding reduction of the efflux ratio to near 1. This confirms the involvement of that specific transporter.
Part 3: Strategies to Improve Permeability
Once poor permeability is confirmed and the mechanism is understood, you can employ rational strategies to improve it.
Q6: How can I structurally modify my imidazo[1,2-a]pyridine inhibitor to enhance its permeability?
A6: Medicinal chemistry offers several strategies to tune a molecule's physicochemical properties for better permeability. The key is to make changes that reduce the energy barrier for crossing the nonpolar lipid membrane without sacrificing target affinity.
-
Reduce Polarity and H-Bonding: The most effective strategy is often to lower the Topological Polar Surface Area (TPSA). This can be achieved by:
-
Replacing polar functional groups (e.g., -OH, -COOH, -NH₂) with less polar bioisosteres.
-
Introducing intramolecular hydrogen bonds to "hide" polar groups from the solvent.
-
-
Optimize Lipophilicity (cLogP): Aim for a cLogP in the optimal range for permeability (typically 1-3). Adding non-polar groups can increase lipophilicity, but excessive lipophilicity can lead to poor solubility or trapping within the membrane.[21]
-
Mask Polar Groups (Prodrugs): Temporarily mask a polar group with a lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[22]
-
Reduce Molecular Size and Rigidity: Lowering the molecular weight and the number of rotatable bonds can also improve passive diffusion.
Q7: My lead compound is difficult to modify chemically. What formulation strategies can improve its delivery for in vivo testing?
A7: When medicinal chemistry options are limited, pharmaceutical formulation can provide a powerful solution. These strategies aim to enhance the absorption of poorly soluble and/or poorly permeable drugs.[22][23][24][25]
-
Lipid-Based Formulations: These are highly effective for lipophilic compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), these systems spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized and ready for absorption.[22][23]
-
-
Amorphous Solid Dispersions: The crystalline (and often poorly soluble) drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[23] This can significantly increase the drug's aqueous solubility and dissolution rate.[25]
-
Particle Size Reduction (Nanoparticles): Reducing the particle size of the drug to the nanometer scale dramatically increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[23][24][25]
These advanced formulation approaches can often transform a compound with poor biopharmaceutical properties into a viable candidate for preclinical and clinical evaluation.[22][23]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Imidazo[1,2-a]pyridine CDK Inhibitors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-a]pyridine-based Cyclin-Dependent Kinase (CDK) inhibitors. This guide is designed to provide in-depth troubleshooting assistance and practical protocols to address common challenges encountered during the discovery and optimization process. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for developing potent and selective kinase inhibitors.[1][2] However, translating this potential into effective drug candidates requires a nuanced understanding of the underlying structure-activity relationships (SAR), biological assay systems, and physicochemical properties.
This document moves beyond simple instructions to explain the causality behind experimental choices, empowering you to make informed decisions to advance your research.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues in a question-and-answer format, providing diagnostic insights and actionable solutions.
Question 1: My novel imidazo[1,2-a]pyridine compound shows low potency (high IC₅₀ value) in my primary kinase assay. What are the likely causes and how can I improve its activity?
Root Cause Analysis: Low potency is fundamentally an issue of suboptimal interaction between your inhibitor and the CDK's ATP-binding pocket. Several factors, grounded in the principles of medicinal chemistry and SAR, could be at play:
-
Inefficient Hinge-Binding: The core of CDK inhibition often relies on forming strong hydrogen bonds with the kinase hinge region (e.g., with Cys106 in CDK9).[3] If the nitrogen atoms in your imidazo[1,2-a]pyridine core are not optimally positioned or if steric hindrance prevents close association, binding affinity will be poor.
-
Suboptimal Occupation of Hydrophobic Pockets: Potency is significantly enhanced by substituents that effectively occupy adjacent hydrophobic pockets within the ATP-binding site. For example, introducing a substituted benzene moiety can explore these hydrophobic interactions and improve binding affinity.[3]
-
Neglected Solvent-Exposed Regions: Modifications at solvent-exposed positions on the scaffold can be modified to improve physical properties without negatively impacting core binding interactions, and in some cases, can enhance potency.[4][5]
-
Compound Integrity and Purity: Before exploring complex SAR, always confirm the identity, purity (>95%), and stability of your test compound via analytical methods like LC-MS and NMR.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and improving low inhibitor potency.
Actionable Steps:
-
Review Existing SAR: Analyze published data on imidazo[1,2-a]pyridine CDK inhibitors to understand which positions on the scaffold are critical for activity. For instance, substitutions at the R1 and R2 positions have been systematically explored to enhance CDK9 inhibition.[3]
-
Computational Modeling: Use the co-crystal structure of a similar inhibitor bound to your target CDK (e.g., AZD5438 with CDK9, PDB ID: 4BCF) to model your compound.[3] This can reveal poor interactions or steric clashes that are not immediately obvious from the 2D structure.
-
Strategic Chemical Modification:
-
Hinge Binders: Ensure your scaffold can present hydrogen bond acceptors/donors to the kinase hinge.
-
Hydrophobic Groups: Systematically vary substituents that project into hydrophobic pockets. Introducing electron-withdrawing groups like fluorine on a phenyl ring can sometimes enhance inhibitory activity.[3]
-
Solvent-Exposed Groups: Introduce polar, flexible substituents at solvent-exposed sites to improve properties like solubility without compromising potency.[6]
-
Question 2: My inhibitor is potent, but it lacks selectivity and inhibits multiple CDKs. How can I engineer selectivity?
Root Cause Analysis: The ATP-binding sites of many kinases, especially within the same family like the CDKs, are highly conserved.[3] Lack of selectivity arises when an inhibitor makes interactions only with these conserved residues. Achieving selectivity requires exploiting the subtle differences that do exist in the pocket's size, shape, and amino acid composition.
Actionable Steps:
-
Comparative Kinase Profiling: First, quantitatively understand the selectivity issue. Screen your compound against a panel of relevant CDKs (e.g., CDK1, CDK2, CDK4, CDK9). This provides a baseline selectivity profile.
-
Structural Analysis: Compare the crystal structures of your primary target and the off-target CDKs. Identify non-conserved residues in or near the ATP pocket. These are your "selectivity hotspots."
-
Targeted Modifications: Design new analogs with moieties that specifically interact with these non-conserved residues. This could involve:
-
Introducing Bulk: Add a larger chemical group that fits in the target kinase but creates a steric clash in the smaller pocket of an off-target kinase.
-
Forming Specific Interactions: Add a group that can form a hydrogen bond or ionic interaction with a unique residue in your target kinase.
-
-
Iterative Screening: Synthesize and test the new analogs against your kinase panel to determine if selectivity has improved. For example, compound LB-1 was shown to be highly selective for CDK9 over CDK1 and CDK2, a significant improvement over its lead compound.[3]
Table 1: Example Comparative Selectivity Profile This table illustrates the kind of data needed to assess selectivity, comparing a hypothetical imidazo[1,2-a]pyridine inhibitor with known compounds.[3][7]
| Kinase | Hypothetical Compound (IC₅₀, nM) | AZD5438 (IC₅₀, nM)[3] | LB-1 (IC₅₀, nM)[3] |
| CDK1/cyclin B | 850 | 13.34 | >1000 |
| CDK2/cyclin E | 120 | 23.09 | 63.08 |
| CDK9/cyclin T | 15 | 18.25 | 9.22 |
Question 3: My compound has excellent in vitro potency but shows poor activity in cell-based assays. What's causing this discrepancy?
Root Cause Analysis: This common issue highlights the difference between inhibiting an isolated enzyme in a buffer and engaging a target within the complex environment of a living cell. The primary culprits are often poor physicochemical properties or cellular mechanics.
-
Low Aqueous Solubility: The compound may be precipitating out of the cell culture media, preventing it from reaching an effective intracellular concentration. Poor solubility is a major hurdle in drug discovery.[6]
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Inappropriate Assay Endpoint: Some proliferation assays can be misleading. For example, ATP-based assays (like CellTiter-Glo®) can be confounded because CDK4/6-inhibited cells arrest but continue to grow in size, producing more ATP and obscuring the anti-proliferative effect.[8][9][10] DNA-based assays are often more reliable for cell-cycle arresting agents.[8]
Actionable Steps:
-
Measure Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound. If it's low (e.g., <10 µM), this is a likely cause.
-
Improve Solubility: Modify the structure to enhance solubility. Common strategies include:
-
Disrupting Planarity: Adding non-planar groups or twisting dihedral angles between aromatic rings can disrupt crystal lattice packing, which is a primary driver of low solubility.[11][12]
-
Adding Polar/Ionizable Groups: Introduce flexible, polar substituents (e.g., morpholine, piperazine) at solvent-exposed positions.[6]
-
-
Assess Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the cell membrane.
-
Use a Target Engagement Assay: Employ a technique like the NanoBRET™ Target Engagement assay to confirm if your compound is binding to the CDK inside living cells.[13][14] This directly measures target occupancy, bypassing the ambiguity of downstream functional assays.
-
Re-evaluate Your Proliferation Assay: If you are using an ATP-based assay, consider switching to a DNA synthesis-based assay (e.g., BrdU incorporation) or a simple cell counting method to measure proliferation.[8]
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare and store imidazo[1,2-a]pyridine inhibitor stock solutions? A: Most small molecule inhibitors are best dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based experiments, create intermediate dilutions in cell culture medium immediately before use, ensuring the final DMSO concentration is typically ≤0.1% to avoid solvent toxicity.
Q: How do I choose the right cancer cell line to test my CDK inhibitor? A: The choice is critical and depends on your target CDK.
-
For CDK4/6 inhibitors: Use Retinoblastoma (Rb)-proficient cell lines (e.g., MCF-7, COLO-205), as the anti-proliferative effect of these inhibitors is dependent on a functional Rb pathway.[15]
-
For CDK9 inhibitors: Use cell lines known to be dependent on transcriptional regulation for survival, such as those with MYC overexpression. Colorectal cancer cell lines like HCT116 have been shown to be sensitive to CDK9 inhibition.[3]
-
General Approach: Check the expression levels of your target CDK and its associated cyclins in various cell lines using resources like the DepMap portal or by performing your own Western blot analysis.
Q: My compound induces cell cycle arrest as expected, but how do I confirm it's also inducing apoptosis? A: Cell cycle arrest does not automatically lead to apoptosis. To confirm apoptosis, you should use multiple assays:
-
Annexin V/PI Staining: Use flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. An increase in the Annexin V positive population indicates apoptosis.[3]
-
Caspase Activation: Perform a Western blot for cleaved Caspase-3 or cleaved PARP, which are hallmark indicators of apoptosis execution.[3]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a robust method for determining the IC₅₀ value of an inhibitor against a purified CDK enzyme.[7][15]
Materials:
-
Purified, active recombinant CDK/Cyclin complex (e.g., CDK2/Cyclin E).
-
Kinase substrate (e.g., Histone H1 or a specific peptide).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test inhibitor dissolved in DMSO.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of your inhibitor in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a 96-well plate, add 5 µL of diluted inhibitor to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 20 µL of a master mix containing the kinase, substrate, and kinase buffer to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 25 µL of ATP solution (containing both cold ATP and [γ-³²P]ATP). The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for CDK Pathway Analysis
This protocol is used to assess how an inhibitor affects the phosphorylation of key CDK substrates, providing evidence of target engagement in a cellular context.[16][17]
Caption: A standard workflow for Western Blot analysis.
Procedure:
-
Cell Treatment: Plate a suitable cell line (e.g., MCF-7 for CDK4/6 inhibitors) and allow cells to adhere. Treat with increasing concentrations of your imidazo[1,2-a]pyridine inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., Phospho-Rb, total Rb, CDK9) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the phospho-protein to the total protein to accurately assess the inhibition of phosphorylation.[17]
Table 2: Recommended Antibodies for CDK Pathway Analysis
| Target Protein | Expected Effect of Inhibitor | Recommended Dilution | Supplier Example |
| Phospho-Rb (Ser780) | Decrease (for CDK4/6 inh.) | 1:1000 | Cell Signaling Tech. |
| Total Rb | No change | 1:1000 | Cell Signaling Tech. |
| Phospho-RNA Pol II (Ser2) | Decrease (for CDK9 inh.) | 1:1000 | Abcam |
| Total RNA Pol II | No change | 1:1000 | Abcam |
| Cyclin D1 | Decrease (downstream effect) | 1:1000 | Santa Cruz Biotech. |
| β-Actin (Loading Control) | No change | 1:5000 | Sigma-Aldrich |
CDK Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. Imidazo[1,2-a]pyridine inhibitors are designed to block the kinase activity of CDK complexes, preventing the phosphorylation of key substrates like Rb.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays [ouci.dntb.gov.ua]
- 9. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to catalyst poisoning, a critical factor that can impede reaction efficiency, lower yields, and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst poisoning in your imidazo[1,2-a]pyridine synthesis and provides actionable solutions.
Issue 1: Reaction stalls or fails to reach completion, even with sufficient catalyst loading.
Potential Cause: The most probable culprit is the deactivation of your catalyst by poisons present in the reaction mixture. These poisons can originate from starting materials, reagents, or solvents.
In-Depth Analysis: Transition metal catalysts, particularly those based on palladium and copper which are commonly used for C-N cross-coupling reactions to form the imidazo[1,2-a]pyridine core, are susceptible to poisoning.[1][2][3] Poisons are substances that bind strongly to the active sites of the catalyst, rendering them inactive.[4] This binding can be reversible or irreversible.
Common Catalyst Poisons and Their Sources:
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, disulfides, sulfoxides, H₂S, SO₂ | Impurities in starting materials (e.g., 2-aminopyridines), solvents, or reagents.[4][5] |
| Halides | Excess I⁻, Br⁻, Cl⁻ | Unreacted starting materials, halide salts used as additives. |
| Nitrogen Compounds | Nitriles, nitro compounds, certain heterocycles | Impurities or side-products from starting material synthesis.[6] |
| Phosphorus Compounds | Phosphines (in excess or degraded), phosphates | Ligands, additives.[6] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in reagents or from equipment.[7] |
| Coordinating Solvents/Additives | Certain strongly coordinating solvents or additives | Can compete with substrates for binding to the catalyst. |
| Water/Moisture | Can lead to catalyst agglomeration or facilitate side reactions that generate poisons.[8][9] |
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting a stalled reaction.
Step-by-Step Corrective Actions:
-
Reagent and Solvent Purity Check:
-
Action: Re-purify your starting materials (e.g., 2-aminopyridine and the ketone/alkyne component) via recrystallization, distillation, or column chromatography.
-
Causality: Impurities, even at trace levels, can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[10]
-
Action: Use high-purity, anhydrous, and degassed solvents.
-
Causality: Oxygen can oxidize the active form of the catalyst (e.g., Pd(0) to inactive Pd(II) oxides). Water can hydrolyze reagents and affect catalyst stability.[8][9]
-
-
Employ Scavengers:
-
Action: Introduce a metal scavenger to the reaction mixture. These are typically silica-based or polymer-supported materials with functional groups (e.g., thiols, amines) that selectively bind to and remove catalyst poisons.[11][12]
-
Causality: Scavengers act as a "sacrificial lamb," reacting with poisons before they can deactivate your catalyst.[13] This is a cost-effective way to salvage a reaction without extensive purification of all components.
-
-
Ligand and Catalyst Selection:
-
Action: If you suspect poisoning from a coordinating functional group on your substrate, consider switching to a bulkier ligand (e.g., Buchwald-type phosphine ligands).[14][15]
-
Causality: Bulky ligands can create a steric shield around the metal center, preventing coordination of smaller poison molecules while still allowing the desired reactants to access the active site.[16]
-
Issue 2: Inconsistent yields and reaction times between batches.
Potential Cause: This often points to variable levels of catalyst poisons in different lots of starting materials or reagents, or inconsistent reaction setup procedures.
In-Depth Analysis: The synthesis of imidazo[1,2-a]pyridines can be sensitive to subtle changes in the reaction environment. Inconsistency between batches is a classic symptom of lurking, variable impurities that affect the catalyst's performance.
Troubleshooting and Standardization Protocol:
-
Standardize Reagent Sourcing and Purification:
-
Action: Source starting materials from a single, reliable supplier. If possible, purchase a large enough lot for the entire series of experiments.
-
Causality: This minimizes lot-to-lot variability in impurity profiles.
-
Action: Implement a standard pre-purification protocol for all starting materials, even if they are listed as high purity. For example, always recrystallize the 2-aminopyridine derivative before use.
-
-
Implement Rigorous Anhydrous and Inert Atmosphere Techniques:
-
Action: Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use syringe techniques for transferring anhydrous solvents and liquid reagents.
-
Causality: Ensures that atmospheric moisture and oxygen, which can deactivate catalysts, are excluded from the reaction.[9]
-
-
Consider a Catalyst Pre-activation Step:
-
Action: In some cases, pre-mixing the catalyst and ligand in a small amount of solvent and gently heating for a short period before adding the reactants can lead to a more active and stable catalytic species.
-
Causality: This can help in the formation of the active catalytic complex and may mitigate some initial deactivation pathways.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in imidazo[1,2-a]pyridine synthesis?
A1: The most frequently encountered poisons are sulfur-containing compounds, which can be present as impurities in 2-aminopyridine starting materials.[5] Halides, especially from unreacted starting materials in cross-coupling reactions, can also inhibit catalytic activity. Additionally, nitrogen-containing heterocycles with strong coordinating abilities can act as competitive inhibitors.[6]
Q2: Can a poisoned catalyst be regenerated?
A2: In some cases, yes, but it depends on the nature of the poisoning.
-
Reversible Poisoning: If the poison is weakly bound, it may be possible to regenerate the catalyst by washing it with a solvent that can displace the poison, or by altering the reaction conditions (e.g., increasing the temperature).
-
Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is often difficult and may require harsh chemical treatment.[17] For instance, some palladium catalysts poisoned by sulfur can be partially regenerated by treatment with hydrogen at high temperatures, but this is often not practical in a standard organic synthesis lab.[18][19][20] In most laboratory-scale syntheses, it is more practical to prevent poisoning in the first place.
Q3: How can I proactively prevent catalyst poisoning?
A3: A multi-pronged approach is most effective:
-
High-Purity Reagents: Always start with the highest purity reagents and solvents available.
-
Purification: Implement routine purification steps for starting materials, such as recrystallization or passing through a plug of silica gel or activated carbon.
-
Inert Atmosphere: Rigorously exclude air and moisture from your reaction.
-
Use of Scavengers: For particularly sensitive reactions or when using reagents of questionable purity, the use of poison scavengers is a good preventative measure.[11][21]
Q4: My starting material has a functional group that could potentially poison the catalyst (e.g., a thiol or a nitrile). What should I do?
A4: This is a common challenge in medicinal chemistry.
-
Protecting Groups: The most straightforward solution is to use a protecting group for the potentially poisoning functionality. This group can be removed after the imidazo[1,2-a]pyridine core has been formed.
-
Ligand and Catalyst Screening: If a protecting group strategy is not feasible, a thorough screening of different catalysts and ligands is necessary. Bulky, electron-rich ligands can sometimes mitigate the poisoning effect by sterically hindering the coordination of the problematic functional group.[14][15]
-
Reaction Conditions: Adjusting the temperature and reaction time can also be beneficial. A more active catalyst system that allows for lower temperatures and shorter reaction times may complete the desired transformation before significant catalyst poisoning occurs.
Q5: Can the product of the reaction, the imidazo[1,2-a]pyridine itself, act as a catalyst poison?
A5: Yes, this is a form of product inhibition and can occur. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can coordinate to the metal center of the catalyst.[22] If this binding is strong, it can slow down or stop the catalytic cycle. This is more likely to be an issue at high product concentrations. If you observe the reaction rate slowing down significantly as the reaction progresses, product inhibition may be a contributing factor. In such cases, using a higher catalyst loading or a more active catalyst system might be necessary to drive the reaction to completion.
III. Experimental Protocols
Protocol 1: General Procedure for Purification of 2-Aminopyridine Derivatives
-
Dissolve the 2-aminopyridine derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Add activated carbon (approximately 1-2% by weight) to the hot solution to adsorb colored and highly polar impurities.
-
Stir the mixture for 10-15 minutes at just below the boiling point.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Use of a Thiol-Based Scavenger to Mitigate Poisoning
-
To your reaction vessel containing the solvent and starting materials (before adding the catalyst), add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) at a loading of 2-4 equivalents relative to the suspected impurity.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the catalyst and ligand to the mixture and proceed with your standard reaction protocol.
-
Alternatively, the scavenger can be added during the workup to remove residual metal catalyst from the final product.[21]
IV. Visualization of Catalyst Deactivation Pathways
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. brmi.online [brmi.online]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. nbinno.com [nbinno.com]
- 17. dcl-inc.com [dcl-inc.com]
- 18. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. dcl-inc.com [dcl-inc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
- 22. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide expert insights and actionable troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects during your experiments, ultimately leading to the development of safer and more effective therapeutic agents.
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[1][2][3] However, like many kinase-targeted and heterocyclic scaffolds, achieving high target specificity is a critical challenge. Off-target interactions can lead to misleading experimental results, toxicity, and clinical trial failures.[4] This guide provides a framework for rationally designing and testing your compounds to maximize on-target potency while minimizing undesirable polypharmacology.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the nature of off-target effects in the context of imidazo[1,2-a]pyridine chemistry.
Q1: What are "off-target" effects and why are they a primary concern?
A1: An off-target effect occurs when a compound binds to a biological molecule other than its intended therapeutic target.[4] These unintended interactions are a major concern for several reasons:
-
Toxicity: Binding to proteins like the hERG potassium channel can cause cardiotoxicity, while inhibition of Cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions.
-
Reduced Efficacy: In some cases, off-target binding can trigger compensatory signaling pathways that counteract the desired therapeutic effect.[5]
Q2: What are the most common off-target liabilities for imidazo[1,2-a]pyridine-based compounds?
A2: While the specific off-target profile depends on the substitution pattern, the imidazo[1,2-a]pyridine scaffold is frequently associated with activity against:
-
Protein Kinases: This is the most common off-target class. The scaffold can fit into the ATP-binding pocket of numerous kinases, leading to a broad "pan-kinase" inhibitory profile if not optimized.[6][7]
-
Phosphodiesterases (PDEs): Certain derivatives have shown activity against PDEs.[8][9]
-
GABAa Receptors: The scaffold is present in well-known CNS-active drugs like Zolpidem, indicating a potential for interaction with GABAa receptors.[1][8]
-
Cytochrome bcc complex: The anti-tuberculosis activity of some imidazo[1,2-a]pyridines is mediated through the QcrB subunit of this complex, which could be an off-target for compounds designed for other purposes.[10]
Q3: How can I use computational tools to proactively predict off-target effects for my novel compounds?
A3: In silico screening is a cost-effective first step to flag potential liabilities. These methods use algorithms trained on large datasets of known compound-target interactions.[4]
-
Ligand-Based Methods: These tools, such as 2D fingerprint similarity searching, compare your molecule to databases of compounds with known off-target activities.[4]
-
Structure-Based Methods (Molecular Docking): If the 3D structure of a potential off-target is known, you can computationally "dock" your compound into its binding site to predict binding affinity.[8][9] This can be performed against a panel of safety-relevant targets like hERG or various kinases.
-
Pharmacophore Modeling: This involves identifying the key 3D arrangement of chemical features responsible for binding to a specific off-target and then screening your compound for the presence of this pharmacophore.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides in-depth, scenario-based troubleshooting in a question-and-answer format, addressing specific challenges you may encounter in the lab.
Issue 1: My lead imidazo[1,2-a]pyridine shows potent on-target activity but is also a "hit" against numerous kinases in a broad panel screen. How do I engineer selectivity?
This is a classic challenge in kinase inhibitor development. The key is to exploit subtle differences between the ATP-binding sites of your primary target and the off-target kinases. This requires an iterative process of design, synthesis, and testing.
Step-by-Step Mitigation Strategy:
Step A: Validate and Quantify the Off-Target Interactions. A "hit" in a primary screen is not a confirmation of potent activity. Before undertaking extensive medicinal chemistry, you must:
-
Determine Potency: Run dose-response curves for both the on-target and key off-target kinases to determine their respective IC50 values. This allows you to calculate a Selectivity Index (SI = IC50 of off-target / IC50 of on-target). A higher SI value indicates better selectivity.
-
Use Orthogonal Assays: Confirm the interaction with a different experimental method. If your primary screen was a biochemical assay (e.g., ADP-Glo), validate the binding using a biophysical technique like Surface Plasmon Resonance (SPR) to measure direct binding affinity (KD) or a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA).[11]
Step B: Employ Structure-Based Design. If a crystal structure of your compound bound to its target (or a close homolog) is available, it is an invaluable tool.
-
Analyze Binding Mode: Identify the key hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Overlay with Off-Targets: If structures of major off-targets are available, overlay their binding pockets with your primary target. Look for differences in key residues, pocket size, or flexibility.
-
Rational Design: Design modifications to your compound that exploit these differences. For example, add a bulky group that would clash with a smaller off-target pocket but be accommodated by your primary target. Structure-based design has been successfully used to develop highly potent and selective Nek2 inhibitors from this scaffold.[12]
Step C: Implement Medicinal Chemistry Strategies. Systematic exploration of the structure-activity relationship (SAR) is crucial. Focus on modifying specific positions of the imidazo[1,2-a]pyridine core.[13]
| Strategy | Position on Scaffold | Rationale & Causality | Example Application |
| Exploit Unique Pockets | C2-Phenyl/Aryl Substituent | This position often points towards the solvent-exposed region of the kinase ATP pocket. Modifications here can be tailored to interact with unique residues outside the conserved hinge region, dramatically improving selectivity. | SAR exploration on a pan-SIK inhibitor led to phenyl substitutions that reversed isoform selectivity, yielding a potent and >100-fold selective SIK1 inhibitor.[13] |
| Enhance Potency & Fit | C3 Substituent | The C3 position can be functionalized to probe deeper into the ATP binding site or interact with the ribose pocket. Small, carefully chosen groups can optimize fit and potency for the on-target kinase. | In the development of antituberculosis agents, specific C3 substitutions were critical for potent activity. |
| Modulate Physicochemical Properties | C8-Carboxamide | Modifications at the C8 position can alter solubility and other physicochemical properties without drastically changing the core pharmacophore, helping to tune out off-target interactions driven by non-specific properties. | Optimization of C8-carboxamides led to antimycobacterial agents with improved properties and high selectivity for Mycobacterium tuberculosis.[14] |
| Introduce Conformational Rigidity | Macrocyclization | Connecting two points of the molecule with a linker to form a macrocycle can pre-organize the compound into its bioactive conformation for the intended target. This reduces the conformational flexibility needed to bind to off-targets, thereby increasing selectivity. | Macrocyclization is a clinically validated strategy for improving the drug-like properties and selectivity of kinase inhibitors.[15] |
| Reduce P-gp Efflux & Improve Bioavailability | Amine Headgroup/Side Chains | Incorporation of features like a fluorine-substituted piperidine can significantly reduce P-glycoprotein (Pgp) mediated efflux, improving oral bioavailability without necessarily impacting kinase selectivity.[16] |
Workflow for Improving Kinase Selectivity
The process of enhancing selectivity is iterative and multi-disciplinary.
Caption: Iterative workflow for selectivity optimization of imidazo[1,2-a]pyridine compounds.
Issue 2: My compound shows unexpected cytotoxicity in cell culture that does not correlate with on-target IC50. What are the likely causes and how do I test for them?
When cytotoxicity is disconnected from on-target potency, it strongly suggests a significant off-target liability or a general toxicity mechanism. A tiered screening approach is the most efficient way to diagnose the problem.
Diagnostic Screening Cascade:
Caption: A tiered workflow to diagnose the cause of unexpected compound cytotoxicity.
Experimental Protocol: DNA Fragmentation (Comet) Assay
This assay is a sensitive method to detect DNA damage, a potential cause of cytotoxicity. Some imidazo-based compounds have been shown to cause DNA fragmentation at micromolar concentrations.[17]
Objective: To determine if the test compound induces DNA strand breaks in cultured cells.
Methodology:
-
Cell Treatment:
-
Plate your chosen cell line (e.g., HeLa, A375) in a 6-well plate and grow to ~80% confluency.
-
Treat cells with a vehicle control (e.g., 0.1% DMSO) and at least three concentrations of your imidazo[1,2-a]pyridine compound (e.g., 1 µM, 10 µM, 50 µM) for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂ or etoposide).
-
-
Cell Harvesting & Embedding:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (at 37°C).
-
Quickly pipette the mixture onto a specially coated microscope slide (CometSlide™) and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding & Electrophoresis:
-
Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization & Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green or propidium iodide).
-
-
Visualization & Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the extent of DNA damage using specialized software. The key metric is the "tail moment," which is a product of the tail length and the fraction of DNA in the tail.
-
Interpreting the Results: A significant increase in the tail moment in compound-treated cells compared to the vehicle control indicates that your compound is causing DNA damage, which is a likely contributor to the observed cytotoxicity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine for In Vivo Studies
Welcome to the technical support center for the synthesis and scale-up of 2-Methylimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the laboratory. We will delve into the nuances of the synthetic process, offering troubleshooting advice and answers to frequently asked questions to ensure a successful and scalable synthesis for your in vivo studies.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon, often followed by the introduction of the amine group.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for chemical synthesis.
Question 1: Low or No Product Yield in the Cyclization Step
Potential Causes:
-
Inefficient Cyclization Conditions: The formation of the imidazo[1,2-a]pyridine core is sensitive to reaction conditions. Common methods involve the reaction of an aminopyridine with an α-haloketone.[1] The choice of solvent, temperature, and base can significantly impact the yield.
-
Poor Quality Starting Materials: Impurities in the starting 2-amino-6-substituted pyridine or the cyclizing agent (e.g., chloroacetone) can interfere with the reaction.[2]
-
Side Reactions: Polymerization of the reagents or formation of regioisomers can reduce the yield of the desired product.
Solutions & Experimental Rationale:
-
Optimize Reaction Conditions:
-
Solvent: While ethanol is commonly used, explore other solvents like acetonitrile or DMF, which can improve the solubility of reagents and facilitate the reaction.[1][3]
-
Temperature: A systematic temperature screen is advisable. Start at room temperature and gradually increase to reflux. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[4]
-
Base: If the reaction is sluggish, the addition of a non-nucleophilic base like sodium bicarbonate or triethylamine can scavenge the hydrohalic acid formed and drive the reaction forward.
-
-
Verify Starting Material Purity:
-
Confirm the identity and purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Control Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent to ensure the complete consumption of the limiting aminopyridine.
-
Question 2: Difficulty in Introducing the Amine Group at the C6 Position
Potential Causes:
-
Ineffective Nitration/Reduction: A common strategy is to nitrate the imidazo[1,2-a]pyridine ring followed by reduction. Incomplete nitration or reduction will result in a mixture of products that are difficult to separate.
-
Challenges with Direct Amination: Direct amination of a halogenated precursor (e.g., 6-bromo-2-methylimidazo[1,2-a]pyridine) via methods like the Buchwald-Hartwig amination can be challenging.[5][6] Catalyst poisoning, improper ligand choice, or suboptimal base selection can lead to low conversion.[7]
Solutions & Experimental Rationale:
-
For the Nitration/Reduction Pathway:
-
Nitration: Ensure potent nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) and carefully control the temperature to prevent over-nitration or degradation.
-
Reduction: Use a reliable reducing agent like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C). Monitor the reaction closely by TLC or LC-MS to ensure complete conversion of the nitro group.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: This is critical. Use a palladium catalyst (e.g., Pd₂(dba)₃) with a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos).[8] The choice of ligand can dramatically affect the reaction's success.[8]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[6]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.
-
Amine Source: Ammonia equivalents like benzophenone imine or direct amination with ammonia under pressure can be employed.
-
Diagram: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields.
Question 3: Product Purification is Proving Difficult
Potential Causes:
-
Closely Eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product Tailing on Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact with the acidic silica gel, leading to poor peak shape and difficult separation.
-
Product Insolubility: The final product may have limited solubility in common recrystallization solvents.
Solutions & Experimental Rationale:
-
Chromatography Optimization:
-
Deactivate Silica: To prevent tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography if silica gel proves problematic.
-
Gradient Elution: A carefully optimized gradient elution can help resolve closely eluting impurities.
-
-
Recrystallization:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures.
-
-
Acid-Base Extraction:
-
The basic nature of the amine product can be exploited. Dissolve the crude material in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the product into the aqueous phase. The impurities may remain in the organic layer. Then, basify the aqueous layer and re-extract the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when scaling up this synthesis?
A1:
-
Reagent Handling: Many of the reagents are hazardous. For instance, 2-aminopyridine derivatives can be toxic if swallowed or in contact with skin.[9] Pyridine is a flammable liquid.[10] Always consult the Safety Data Sheet (SDS) for each reagent.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Exothermic Reactions: Be aware that some steps, like nitration, can be highly exothermic. Use an ice bath for cooling and add reagents slowly.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q2: How do I ensure my final compound is suitable for in vivo studies?
A2: For in vivo studies, the purity and characterization of your compound are paramount.
-
Purity: The final compound should have a purity of >95%, and ideally >98%, as determined by HPLC and NMR.
-
Identity Confirmation: Confirm the structure of your final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Removal of Residual Solvents and Metals: Ensure that no residual organic solvents or heavy metals (especially palladium from cross-coupling reactions) remain in the final product. This can be checked by NMR and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), respectively.
-
Salt Form: For in vivo studies, converting the free base to a more soluble and stable salt form (e.g., hydrochloride or hydrobromide) is often necessary.[12]
Q3: Are there alternative, more "green" synthetic routes available?
A3: Yes, the field of green chemistry is continuously developing more environmentally friendly synthetic methods.
-
Catalyst-Free Reactions: Some protocols for the synthesis of imidazo[1,2-a]pyridines have been developed that proceed in water without a metal catalyst.[13]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé reaction are highly atom-economical and can generate the imidazo[1,2-a]pyridine core in a single step from simple starting materials.[14][15]
-
Microwave-Assisted Synthesis: This technique can reduce reaction times, and in some cases, the need for harsh solvents.[4]
III. Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine
-
To a cooled (0 °C) flask containing 2-methylimidazo[1,2-a]pyridine (1.0 eq), slowly add concentrated sulfuric acid.
-
Maintain the temperature at 0 °C and add fuming nitric acid (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the nitro-substituted product.
Protocol 2: Reduction to this compound
-
Suspend 2-methyl-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine) or by recrystallization.
IV. Quantitative Data Summary
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | Copper-based (e.g., CuI) |
| Ligand | Bulky phosphines (e.g., XPhos) | Diamines, 2-aminopyridine N-oxide |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | K₂CO₃, Cs₂CO₃ |
| Temperature | 80-120 °C | 100-180 °C |
| Advantages | Broader substrate scope, milder conditions for some substrates.[5] | Lower cost of catalyst. |
| Disadvantages | Expensive catalyst and ligands, sensitivity to air and moisture. | Higher temperatures, can have narrower substrate scope.[16] |
V. References
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Loba Chemie. --INVALID-LINK--
-
2 - SAFETY DATA SHEET. (2023). Fisher Scientific. --INVALID-LINK--
-
Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2018). ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2019). Semantic Scholar. --INVALID-LINK--
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Recent Patents on Anti-Cancer Drug Discovery. --INVALID-LINK--
-
Imidazo[1,2-a]pyridine-6-boronic acid. (n.d.). Apollo Scientific. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2022). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). MDPI. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. --INVALID-LINK--
-
Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. (2020). ResearchGate. --INVALID-LINK--
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. (2022). ResearchGate. --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. --INVALID-LINK--
-
Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. --INVALID-LINK--
-
This compound. (n.d.). ChemScene. --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. --INVALID-LINK--
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface. --INVALID-LINK--
-
This compound hydrobromide. (n.d.). BLDpharm. --INVALID-LINK--
-
Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. (2012). Organic Chemistry Portal. --INVALID-LINK--
-
CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. (2020). Organic Letters. --INVALID-LINK--
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). MDPI. --INVALID-LINK--
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). PubMed Central. --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Semantic Scholar. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. 1240528-67-9|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Scaffolds for Improved Pharmacokinetic Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[1,2-a]pyridine scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the optimization of pharmacokinetic (PK) properties. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility Enhancement
Question 1: My imidazo[1,2-a]pyridine analogue shows potent in vitro activity but has very low aqueous solubility. What strategies can I employ to improve this?
Low aqueous solubility is a common hurdle for fused heterocyclic systems like imidazo[1,2-a]pyridines, often due to their rigid, planar structure and high lipophilicity, which can lead to poor absorption and bioavailability.[1] Here are some proven strategies to enhance solubility:
-
Introduction of Polar Functional Groups: The most direct approach is to introduce ionizable or hydrogen-bonding groups.
-
Basic Amines: Incorporating a basic nitrogen, for instance, within a piperidine or piperazine ring, can significantly improve solubility in the acidic environment of the stomach.[2][3] This also provides a handle for salt formation, a common strategy for improving the dissolution rate and solubility of a drug candidate.
-
Acidic Groups: While less common for this scaffold, the addition of a carboxylic acid can also increase solubility.
-
Polar Non-ionizable Groups: Groups like hydroxyls, amides, or sulfonamides can increase polarity and hydrogen bonding capacity, thereby improving aqueous solubility.
-
-
Scaffold Modification to Disrupt Planarity: High crystal lattice energy, a consequence of molecular planarity, can significantly decrease solubility.
-
Introduction of sp3-hybridized centers: Breaking the planarity of the molecule by introducing substituents with sp3-hybridized carbons can disrupt crystal packing and improve solubility. For example, replacing a flat phenyl ring with a saturated heterocycle.
-
Targeted substitutions: Even small substitutions, like a 2-ethyl group, can subtly alter the molecule's conformation and improve its solubility profile.[1]
-
-
Prodrug Strategies: If direct modification of the parent molecule compromises its activity, a prodrug approach can be beneficial. This involves attaching a polar, cleavable moiety that is removed in vivo to release the active drug.
Experimental Protocol: Kinetic Solubility Assay
This assay is crucial for determining the solubility of your compounds under physiologically relevant conditions.
Materials:
-
Test compound (10 mM DMSO stock)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of reading absorbance or a suitable analytical method like HPLC-UV.
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of the microplate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the wells in triplicate. This gives a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for precipitate.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the compound in the supernatant using a standard curve and a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Section 2: Enhancing Metabolic Stability
Question 2: My lead compound is rapidly metabolized in liver microsomes. How can I identify the metabolic soft spots and improve its stability?
Rapid metabolism is a primary cause of poor oral bioavailability and short half-life. For imidazo[1,2-a]pyridines, metabolism can be mediated by both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[4]
Identifying Metabolic Hotspots: The first step is to identify where the molecule is being modified. This is typically done through a "metabolite identification" or "Met-ID" study using liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify the structures of the metabolites.
Strategies to Block Metabolism:
-
Blocking Sites of Oxidation: Once a metabolic soft spot is identified, you can block it by introducing a substituent that is resistant to metabolism.
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can be very effective, as the C-F bond is much stronger than the C-H bond.
-
Deuteration: Replacing a hydrogen with a deuterium can slow down metabolism due to the kinetic isotope effect, although this is generally less pronounced than fluorination.
-
Introduction of Bulky Groups: Placing a sterically hindering group adjacent to the metabolic site can prevent the enzyme from accessing it. For instance, steric hindrance from pyridine substituents has been shown to reduce metabolism.[5]
-
-
Modulating Electronics: The electron density of the imidazo[1,2-a]pyridine ring can influence its susceptibility to oxidation.
-
Scaffold Hopping/Bioisosteric Replacement: If a particular part of the scaffold is consistently labile, consider replacing it with a bioisostere that is more metabolically stable but retains the desired biological activity.
Experimental Protocol: Liver Microsomal Stability Assay
This assay assesses the intrinsic clearance of a compound in the liver.
Materials:
-
Test compound (10 mM DMSO stock)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plate
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation:
| In Vitro Half-life (t½) | Predicted In Vivo Clearance |
| > 30 min | Low |
| 10 - 30 min | Moderate |
| < 10 min | High |
Section 3: Improving Permeability and Reducing Efflux
Question 3: My compound has good solubility and metabolic stability but poor oral absorption. What could be the issue and how do I address it?
Poor oral absorption in the face of good solubility and stability often points to low membrane permeability or active efflux by transporters like P-glycoprotein (Pgp).[7]
Strategies to Improve Permeability and Reduce Efflux:
-
Optimize Lipophilicity (logP/logD): There is often a "sweet spot" for lipophilicity to ensure good permeability.
-
Increasing Lipophilicity: For compounds that are too polar, adding lipophilic groups (e.g., alkyl or aryl groups) can enhance passive diffusion across the gut wall. Larger, more lipophilic biaryl ethers have shown nanomolar potency in some imidazo[1,2-a]pyridine series.[5][8]
-
Reducing Lipophilicity: Highly lipophilic compounds can get trapped in the lipid bilayer. Reducing lipophilicity by adding polar groups can sometimes improve overall permeability.
-
-
Reduce Pgp Efflux:
-
Introduce Fluorine: Strategic placement of fluorine atoms can reduce Pgp efflux.[7]
-
Incorporate Constrained Secondary Amines: This has been shown to reduce Pgp mediated efflux in some imidazo[1,2-a]pyridine series.[7]
-
Modify Charge and pKa: The pKa of ionizable groups can influence their interaction with efflux transporters.[7]
-
-
Reduce Polar Surface Area (PSA): A high PSA is often associated with poor permeability. Aim for a PSA of less than 140 Ų for good oral absorption.[9]
Experimental Protocol: Caco-2 Permeability Assay
This is the gold standard in vitro model for predicting intestinal drug absorption and identifying Pgp substrates.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Reference compounds for high and low permeability (e.g., propranolol and atenolol)
-
Pgp inhibitor (e.g., verapamil) for efflux studies
-
LC-MS/MS for quantification
Procedure:
-
Grow Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.
-
Wash the cell monolayers with HBSS.
-
A to B (Apical to Basolateral) Permeability: Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B to A (Basolateral to Apical) Permeability: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at various time points.
-
Quantify the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Data Interpretation:
-
Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
An ER > 2 suggests the compound is a substrate for an efflux transporter like Pgp.
-
If the ER is significantly reduced in the presence of a Pgp inhibitor, it confirms Pgp-mediated efflux.
Visualizing Key Concepts
Caption: A general workflow for the pharmacokinetic optimization of imidazo[1,2-a]pyridine scaffolds.
Caption: Common sites of metabolism on the imidazo[1,2-a]pyridine scaffold.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Profiling Imidazo[1,2-a]pyridines Against Established Agents
For researchers, scientists, and drug development professionals navigating the complex landscape of oncogenic signaling, the Phosphoinositide 3-kinase (PI3K) pathway remains a pivotal target. Its dysregulation is a hallmark of numerous cancers, driving aberrant cell growth, proliferation, and survival. Consequently, a diverse arsenal of inhibitors has been developed, each with a unique profile of potency, isoform selectivity, and clinical applicability.
This guide provides an in-depth comparison of an emerging class of PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold against well-characterized and clinically relevant PI3K inhibitors. While specific preclinical data for 2-Methylimidazo[1,2-a]pyridin-6-amine is not extensively available in the public domain, we will explore the therapeutic potential of this chemical class by examining closely related analogs and benchmarking them against established agents such as the pan-PI3K inhibitors Pictilisib and Copanlisib, the α-selective Alpelisib, the δ-selective Idelalisib, and the δ/γ inhibitor Duvelisib.
The PI3K Signaling Axis: A Critical Hub in Cellular Regulation
The PI3K pathway is a central node in intracellular signaling, integrating inputs from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Class I PI3Ks, the primary focus of cancer drug discovery, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The four Class I catalytic isoforms (p110α, p110β, p110δ, and p110γ) have distinct roles in normal physiology and disease. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes.
Figure 1: Simplified PI3K Signaling Pathway.
The Imidazo[1,2-a]pyridine Scaffold: A Promising Foundation for PI3K Inhibition
The imidazo[1,2-a]pyridine core has emerged as a versatile scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including PI3K.[1][2] Research has demonstrated that modifications at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring can yield potent and selective PI3K inhibitors.[3][4][5][6]
For instance, a study on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified compound 35 as a potent PI3Kα inhibitor with a half-maximal inhibitory concentration (IC50) of 150 nM.[3][4] This compound exhibited significant anti-proliferative activity in breast cancer cell lines harboring PIK3CA mutations, with IC50 values of 7.9 µM in T47D and 9.4 µM in MCF-7 cells.[3][5][7] Another study identified a 2-methylimidazo[1,2-a]pyridine derivative with a 3-position substitution that initially showed a PI3Kα IC50 of 0.67 µM, which was subsequently optimized to the nanomolar range.[8] These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold to generate potent PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors: Potency and Isoform Selectivity
A critical aspect of a PI3K inhibitor's profile is its potency and selectivity across the different Class I isoforms. This not only influences its efficacy in tumors with specific genetic alterations but also dictates its safety profile. The following table summarizes the biochemical potencies (IC50 values) of several established PI3K inhibitors.
| Inhibitor | Type | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[9][10][11] | 33[9][10][11] | 75[9][10][11] | 3[9][10][11] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5[12][13][14][15] | 3.7[12][13][14][15] | 6.4[12][13][14][15] | 0.7[12][13][14][15] |
| Alpelisib (BYL719) | α-selective | 5[16][17] | 1200[16] | 250[16] | 290[16] |
| Idelalisib (CAL-101) | δ-selective | 8600[18][19] | 4000[18][19] | 2100[18][19] | 19[18] |
| Duvelisib (IPI-145) | δ/γ-selective | 1602[20][21][22] | 85[20][21][22] | 27.4[20][21] | 2.5[20][21][22] |
Expert Insights: The choice between a pan-PI3K inhibitor and an isoform-selective inhibitor is a key strategic decision in drug development. Pan-PI3K inhibitors like Pictilisib and Copanlisib offer broad pathway inhibition, which may be advantageous in tumors with heterogeneous PI3K pathway alterations.[11][15] However, this broad activity can also lead to on-target toxicities related to the inhibition of ubiquitously expressed isoforms like p110α and p110β, which are involved in insulin signaling and glucose homeostasis.
Conversely, isoform-selective inhibitors are designed to target specific oncogenic drivers while minimizing off-target effects. Alpelisib , an α-selective inhibitor, is particularly effective in tumors with activating mutations in the PIK3CA gene, which encodes p110α.[16][17] Idelalisib and Duvelisib , which target the δ and/or γ isoforms primarily expressed in hematopoietic cells, have found their niche in the treatment of B-cell malignancies.[18][19][21] The imidazo[1,2-a]pyridine scaffold appears amenable to the development of both pan- and isoform-selective inhibitors, as evidenced by the PI3Kα-selective nature of some reported compounds.[3][4]
Experimental Methodologies for Characterizing PI3K Inhibitors
The rigorous evaluation of novel PI3K inhibitors relies on a standardized set of biochemical and cell-based assays. Below are detailed protocols for key experiments that form the foundation of PI3K inhibitor characterization.
Figure 2: Typical Experimental Workflow for PI3K Inhibitor Evaluation.
Biochemical Kinase Assay (Luminescence-Based)
Principle: This assay quantifies the enzymatic activity of a purified PI3K isoform by measuring the amount of ATP consumed during the phosphorylation of PIP2. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity and, consequently, more potent inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).
-
Create serial dilutions of the test inhibitor (e.g., an imidazo[1,2-a]pyridine derivative) in DMSO, followed by a further dilution in the kinase assay buffer.
-
Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (PIP2) in the assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically at or near the Km for ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phospho-Akt (Ser473)
Principle: This immunoassay measures the level of phosphorylated Akt (p-Akt) at a key activation site (Serine 473) in whole-cell lysates. A reduction in the p-Akt signal upon inhibitor treatment indicates successful target engagement and pathway inhibition within a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with a known activated PI3K pathway (e.g., PIK3CA-mutant or PTEN-null cell lines) in multi-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PI3K inhibitor or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT reagent to each well and incubate for 1-4 hours to allow for formazan crystal formation in viable cells.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Concluding Remarks
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel PI3K inhibitors. The available data on analogs suggest that this chemical class can yield potent inhibitors with the potential for isoform selectivity. A direct and comprehensive comparison with established agents like Pictilisib, Copanlisib, Alpelisib, Idelalisib, and Duvelisib awaits the public disclosure of detailed preclinical data for specific candidates such as this compound.
For researchers in the field, the key to advancing novel inhibitors lies in rigorous and standardized experimental evaluation. The protocols detailed in this guide provide a framework for the systematic characterization of new chemical entities, from initial biochemical potency and selectivity profiling to the assessment of cellular activity and in vivo efficacy. As our understanding of the nuanced roles of PI3K isoforms in cancer continues to evolve, so too will the strategies for designing the next generation of targeted therapies.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. selleckchem.com [selleckchem.com]
- 15. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Olprinone.[1][2][3] The broad spectrum of biological activities—spanning antiviral, anticancer, anti-inflammatory, and analgesic properties—ensures that the demand for efficient and versatile synthetic routes to this heterocyclic system remains high.[4][5]
This guide provides a comparative analysis of the most prominent and field-proven methods for synthesizing imidazo[1,2-a]pyridines. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide validated experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules.
Classical Condensation: The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction, first reported over a century ago, remains a foundational and widely used method for constructing the imidazo[1,2-a]pyridine skeleton.[6][7] It represents the most direct application of nucleophilic cyclization to form the fused imidazole ring.
Mechanistic Rationale
The reaction proceeds via a two-step sequence:
-
S
N2 Alkylation: The nucleophilic endocyclic nitrogen of a 2-aminopyridine attacks the electrophilic α-carbon of an α-halocarbonyl compound, displacing the halide and forming an N-alkylated pyridinium salt intermediate. -
Intramolecular Cyclization/Dehydration: A base (often the 2-aminopyridine starting material or an added base like potassium carbonate) promotes the deprotonation of the amino group. The resulting nucleophile then attacks the carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.[1][2]
This classical approach is valued for its simplicity and the use of readily available starting materials.
Caption: Mechanism of the Tschitschibabin Reaction.
Experimental Protocol: Microwave-Assisted Tschitschibabin Annulation
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for this classical transformation, offering a significant process advantage.[8][9]
-
Reagent Preparation: In a 10 mL microwave process vial, combine the substituted 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Solvent Addition: Add a green solvent mixture, such as H₂O-IPA (1:1, 4 mL).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 240 W for 5-10 minutes, maintaining a temperature of approximately 100°C.[8]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure imidazo[1,2-a]pyridine derivative in excellent yield.[10]
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions are highly prized in drug discovery for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5] Two MCRs stand out for their utility in imidazo[1,2-a]pyridine synthesis.
A. The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is an isocyanide-based MCR that provides rapid access to 3-amino-imidazo[1,2-a]pyridine derivatives.[4][5] This is particularly valuable as the 3-amino functionality serves as a versatile handle for further derivatization.
Mechanistic Rationale
The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis. The mechanism is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final product. The use of ultrasound or microwave irradiation can enhance reaction rates and yields.[4][11]
Caption: Workflow for the GBBR Synthesis.
B. The A³ Coupling (Aldehyde-Amine-Alkyne) Reaction
The A³ coupling is a powerful domino reaction that combines an aldehyde, a 2-aminopyridine (the amine), and a terminal alkyne to construct the imidazo[1,2-a]pyridine scaffold.[12][13] This method is often catalyzed by copper salts.[14][15]
Mechanistic Rationale
The catalytic cycle is believed to begin with the formation of a copper(I)-acetylide species from the terminal alkyne. Simultaneously, the 2-aminopyridine and aldehyde condense to form a Schiff base. The copper acetylide then adds to the Schiff base to generate a propargylamine intermediate. The crucial final step is a copper-catalyzed 5-exo-dig cycloisomerization, where the endocyclic pyridine nitrogen attacks the alkyne, forming the five-membered imidazole ring.[14][16] The use of a copper(II)-ascorbate system in aqueous micellar media represents a particularly green and efficient variant of this methodology.[14]
Caption: Simplified Catalytic Cycle for A³ Coupling.
Modern Approaches: Direct C-H Functionalization
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering an atom- and step-economical way to forge new bonds without the need for pre-functionalized starting materials.[17][18] The imidazo[1,2-a]pyridine core is particularly amenable to this chemistry, with the C3 position being the most electronically rich and sterically accessible site for electrophilic or radical attack.[19]
Mechanistic Rationale: Visible-Light Photoredox Catalysis
A burgeoning area is the use of visible light to induce C-H functionalization.[17][20] In a typical photoredox cycle, a photocatalyst (e.g., Rose Bengal, Eosin Y) absorbs visible light and enters an excited state. This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical species. For example, in the C3-arylation of imidazo[1,2-a]pyridines with diazonium salts, the excited photocatalyst reduces the diazonium salt to generate an aryl radical. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized back to the cationic product, completing the catalytic cycle.[18][21]
This approach avoids harsh conditions and expensive metal catalysts, aligning with the principles of green chemistry.[17][19]
Experimental Protocol: Visible Light-Promoted C3-Perfluoroalkylation
This protocol describes the functionalization of the C3 position with a perfluoroalkyl group, a common motif in medicinal chemistry for enhancing metabolic stability and lipophilicity.[17]
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), the perfluoroalkyl iodide (e.g., CF₃I, 0.4 mmol), and a suitable solvent like DMSO (2.0 mL).
-
Degassing: Seal the tube and degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (460–470 nm). Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the C3-perfluoroalkylated product.
Comparative Performance Analysis
The choice of synthetic method is a multi-parameter decision, balancing factors like desired substitution pattern, available starting materials, scalability, and process constraints. The following table provides a comparative overview.
| Method | Reaction Type | Typical Yields | Conditions | Key Reagents/Catalysts | Atom Economy | Key Advantages | Key Disadvantages |
| Tschitschibabin | Condensation/Cyclization | Good to Excellent (70-95%) | Thermal or Microwave (5 min - 24 h) | 2-Aminopyridine, α-Haloketone, Base (optional) | Moderate | Simple, reliable, readily available starting materials.[1][2] | Limited functional group tolerance; produces halide salt waste. |
| GBBR | Multicomponent | Good (60-90%) | Mild, often RT or gentle heat (1-12 h) | Aldehyde, Isocyanide, Acid Catalyst (e.g., NH₄Cl)[4] | High | High efficiency, rapid access to 3-amino derivatives.[5] | Requires synthesis/handling of isocyanides; limited to 3-amino products. |
| A³ Coupling | Domino/Multicomponent | Good to Excellent (65-90%) | Thermal, often requires Cu catalyst (8-48 h) | Aldehyde, Alkyne, Copper Salt (e.g., CuI, CuSO₄)[14][22] | High | High convergence, good functional group tolerance. | Requires metal catalyst; alkynes can be expensive. |
| C-H Functionalization | C-H Activation/Coupling | Moderate to Good (50-85%) | Photochemical (visible light) or Metal-catalyzed | Photocatalyst or Transition Metal, Oxidant | Very High | No pre-functionalization needed, highly step-economical.[17][19] | Often limited to specific positions (C3); may require specific directing groups. |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin condensation to highly efficient multicomponent reactions and atom-economical C-H functionalization strategies.
-
For robust, large-scale synthesis of simple scaffolds where starting materials are cheap, the Tschitschibabin reaction , especially with microwave assistance, remains a go-to method.
-
For rapid library synthesis and the generation of 3-amino-substituted analogues for further diversification, the Groebke–Blackburn–Bienaymé reaction is unparalleled in its efficiency.
-
The A³ coupling offers a versatile and convergent route with broad substrate scope, particularly when green catalytic systems are employed.
-
For late-stage functionalization and the introduction of novel substituents without lengthy de novo synthesis, direct C-H functionalization under visible light represents the state-of-the-art, offering elegant and sustainable solutions.
As a Senior Application Scientist, my recommendation is to select the synthetic strategy based on a holistic view of the project goals. Consider not only the immediate yield but also the overall step count, cost of goods, functional group compatibility, and environmental impact. The continued development of catalytic and photochemical methods promises even more powerful and sustainable ways to access this critical heterocyclic scaffold in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Semantic Scholar [semanticscholar.org]
- 14. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [ouci.dntb.gov.ua]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Efficacy of 6-Substituted vs. 8-Substituted Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazopyridine scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its versatility allows for substitutions at various positions, leading to significant alterations in pharmacological properties. This guide provides an in-depth, objective comparison of the efficacy of 6-substituted versus 8-substituted imidazopyridines, focusing on two key therapeutic areas: oncology and neuroscience. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of novel imidazopyridine-based therapeutics.
The Imidazopyridine Core: A Scaffold of Therapeutic Promise
Imidazopyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring.[4] This arrangement confers a unique electronic and steric profile, enabling interactions with a diverse range of biological targets.[1] The most extensively studied isomer, imidazo[1,2-a]pyridine, is a key component in drugs targeting various conditions, including cancer, microbial infections, and central nervous system (CNS) disorders.[2][5] The efficacy of these compounds is profoundly influenced by the nature and position of substituents on the imidazopyridine ring system. This guide will specifically dissect the impact of substitutions at the 6- and 8-positions, offering a comparative analysis to inform future drug discovery efforts.
Anticancer Efficacy: A Tale of Two Positions
The antiproliferative activity of imidazopyridines has been a major focus of research, with many derivatives showing potent inhibition of cancer cell growth.[6][7][8][9] A key mechanism of action for some of these compounds is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][10][11]
A systematic study on 2, 6, and 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors provides a direct comparison of the impact of substitution at these positions.[5][12][13][14]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro inhibitory activity of representative 6- and 8-substituted imidazopyridine derivatives against PI3Kα and various cancer cell lines.
| Compound ID | Substitution at C6 | Substitution at C8 | PI3Kα IC50 (nM)[12] | T47D (Breast Cancer) IC50 (µM)[5] | MCF-7 (Breast Cancer) IC50 (µM)[5] |
| 16 | H | 3-fluorophenyl | >10,000 | - | - |
| 17 | H | 2-fluorophenyl | >10,000 | - | - |
| 23 | 4-fluorophenyl | H | >10,000 | - | - |
| 35 | H | 4-fluoro-N-(pyridin-2-yl)benzenesulfonamide | 150 | 7.9 | 9.4 |
| 36 | H | 2,4-difluoro-N-(pyridin-2-yl)benzenesulfonamide | 1120 | 15.9 | 8.1 |
| 40 | H | N-(pyridin-2-yl)benzenesulfonamide | 500 | 12.5 | 7.6 |
Key Insights from the Data:
-
Dominance of 8-Substitution for PI3Kα Inhibition: The data clearly indicates that strategic substitution at the 8-position is crucial for potent PI3Kα inhibitory activity.[12] Simple substitutions at the 6- or 8-position with a fluorophenyl group (compounds 16, 17, and 23) resulted in a significant loss of activity.[14]
-
Complex Substituents at C8 Drive Potency: The most potent compound, 35 , features a large, complex substituent at the 8-position.[5][12] This suggests that the 8-position provides a key interaction point within the ATP-binding pocket of PI3Kα.
-
SAR at the 8-Position: Within the 8-substituted series, subtle changes to the substituent have a significant impact on activity. For instance, the addition of a second fluorine atom in compound 36 compared to 35 led to a more than 7-fold decrease in PI3Kα inhibitory potency.[12] The unsubstituted benzenesulfonamide analog (40 ) also showed reduced activity compared to 35 .[5] This highlights the sensitive nature of the SAR at this position.
Signaling Pathway and Experimental Workflow
The anticancer activity of these imidazopyridine derivatives is mediated through the inhibition of the PI3K/Akt/mTOR pathway.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-substituted imidazopyridines.
Experimental Protocol: In Vitro Anticancer Activity Assessment
A standard protocol to assess the antiproliferative activity of these compounds involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Plate human cancer cells (e.g., T47D, MCF-7) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 48 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Figure 2: Experimental workflow for the MTT assay to determine anticancer activity.
CNS Activity: Modulating the GABA-A Receptor
Imidazopyridines are also well-known for their activity in the central nervous system, with some compounds acting as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[15][16][17] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[18] Compounds that positively modulate this receptor, such as benzodiazepines and certain imidazopyridines (e.g., zolpidem), enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[19][20]
The affinity and selectivity of imidazopyridines for different GABA-A receptor subtypes are highly dependent on the substitution pattern.
Comparative Analysis of GABA-A Receptor Modulation
While a direct head-to-head comparison of 6- versus 8-substituted imidazopyridines in the same study is less common, analysis of the literature provides valuable insights into their SAR at the GABA-A receptor.
| Compound Type | Substitution Position | General Effect on GABA-A Receptor Binding | Reference |
| Imidazo[1,2-a]pyridines | 6-halo (e.g., Iodo) | Can enhance binding affinity for β-amyloid plaques, a target in Alzheimer's disease.[21] | [21] |
| Imidazo[1,2-a]pyridines | 6-substituted sulfonyl | Can act as ligands for serotonin receptors, another key CNS target.[22] | [22] |
| Imidazo[1,2-a]pyridine-8-carboxamides | 8-carboxamide | Shows potent and selective antimycobacterial activity, with some CNS penetration.[12][23] | [12][23] |
| Imidazobenzodiazepines | 8-substituted | Can exhibit high affinity and selectivity for α5-containing GABA-A receptors, which are implicated in learning and memory.[24] | [24] |
Key Insights from the Literature:
-
Diverse Roles of 6-Substitution: Substitution at the 6-position can lead to a variety of pharmacological effects. For example, a halogen at this position has been shown to be important for the binding of some imidazopyridines to β-amyloid plaques.[21] Other substitutions at C6 can direct the molecule towards different CNS targets like serotonin receptors.[22]
-
8-Substitution for GABA-A Subtype Selectivity: The 8-position appears to be a critical determinant for achieving selectivity for specific GABA-A receptor subtypes. For instance, 8-substituted imidazobenzodiazepines have been developed as selective ligands for α5-containing GABA-A receptors.[24] This subtype is a particularly interesting target for cognitive enhancers.
-
Causality Behind Experimental Choices: The choice of substituents at either the 6- or 8-position is driven by the desired therapeutic target and the specific interactions within the binding pocket. For GABA-A receptor modulators, the goal is often to achieve subtype selectivity to minimize side effects. For example, targeting α2/α3-containing receptors is thought to produce anxiolytic effects with less sedation than non-selective modulators that also target α1-containing receptors.[8][15]
Signaling Pathway and Experimental Workflow
The modulation of GABA-A receptors by imidazopyridines directly impacts neuronal excitability.
Figure 3: Simplified GABAergic signaling pathway and the action of imidazopyridine positive allosteric modulators.
Experimental Protocol: GABA-A Receptor Binding Assay
A common method to determine the binding affinity of compounds for the GABA-A receptor is a radioligand competition assay.[25][26]
-
Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., rat brain cortex).
-
Assay Setup: In a series of tubes, combine the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound (the imidazopyridine derivative).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Figure 4: Experimental workflow for a radioligand competition binding assay.
Conclusion and Future Directions
The substitution pattern on the imidazopyridine scaffold is a critical determinant of its pharmacological activity. This guide has highlighted that for PI3Kα inhibition in an anticancer context, the 8-position is paramount for achieving high potency, accommodating large and complex substituents that form key interactions within the enzyme's active site. Conversely, for modulating GABA-A receptors in the CNS, both the 6- and 8-positions offer opportunities for fine-tuning activity and achieving subtype selectivity.
Future research in this area should continue to explore the vast chemical space around the imidazopyridine nucleus. The synthesis of novel derivatives with diverse substituents at both the 6- and 8-positions, coupled with robust biological evaluation, will undoubtedly lead to the discovery of new and improved therapeutic agents. A deeper understanding of the three-dimensional interactions between these compounds and their biological targets through techniques like X-ray crystallography and computational modeling will be instrumental in guiding rational drug design.
References
- 1. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Antitumor imidazotetrazines. 14. Synthesis and antitumor activity of 6- and 8-substituted imidazo[5,1-d]-1,2,3,5-tetrazinones and 8-substituted pyrazolo[5,1-d]-1,2,3,5-tetrazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of 2-Methylimidazo[1,2-a]pyridin-6-amine: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2][3] The human kinome, comprising over 500 kinases, presents a vast target space, but also a significant challenge: achieving selectivity.[2][4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of a successful drug development campaign.[5][6]
This guide provides an in-depth comparison of the kinase selectivity profile of a novel compound, 2-Methylimidazo[1,2-a]pyridin-6-amine, against a broad panel of human kinases. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to yield inhibitors against various kinases such as PI3K, mTOR, and CDKs.[7][8][9][10] We will objectively compare its performance with two well-characterized kinase inhibitors: the notoriously promiscuous inhibitor, Staurosporine, and the multi-targeted clinical drug, Sunitinib.
Our analysis will be grounded in a robust experimental framework, utilizing industry-standard kinase profiling platforms to generate high-quality, reproducible data. We will delve into the causality behind the experimental design, present the data in clear, comparative formats, and discuss the implications of the observed selectivity profile for future drug development.
The Imperative of Kinase Selectivity
The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[2] This structural similarity is the primary reason why achieving inhibitor selectivity is a formidable challenge.[1] A compound designed to inhibit a specific cancer-associated kinase may inadvertently inhibit other kinases, leading to off-target effects. Comprehensive profiling across a large, diverse panel of kinases is therefore essential to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended molecular targets of a compound.
-
Predict Potential Toxicities: Early identification of off-target interactions can help predict potential adverse effects in a clinical setting.
-
Uncover Novel Therapeutic Opportunities: A compound's polypharmacology can sometimes be leveraged for new indications.[3]
-
Guide Structure-Activity Relationship (SAR) Studies: Selectivity data provides crucial feedback for medicinal chemists to optimize lead compounds, enhancing potency against the desired target while minimizing off-target activity.[6]
Comparative Experimental Design
To ensure the scientific rigor of our comparison, we will employ a widely accepted, commercially available kinase profiling platform, such as the Eurofins Discovery KINOMEscan™ service.[11][12][13] This platform utilizes an active site-directed competition binding assay, which quantitatively measures the interaction between a compound and a large panel of kinases.[12][14]
Experimental Workflow: Kinase Profiling
The overall workflow for our comparative kinase profiling is depicted below. This process ensures that all compounds are tested under identical conditions, allowing for a direct and unbiased comparison.
Caption: Comparative Kinase Profiling Workflow.
Step-by-Step Methodology
-
Compound Preparation:
-
This compound, Staurosporine (Tocris Bioscience), and Sunitinib (Selleck Chemicals) are solubilized in 100% DMSO to create 10 mM stock solutions.
-
Working solutions are prepared by diluting the stock solutions to the final screening concentration (e.g., 1 µM) in the assay buffer provided by the service provider.
-
-
Competition Binding Assay:
-
The assay is performed using a comprehensive kinase panel, such as the scanMAX panel, which includes over 468 human kinases.[15]
-
Each kinase is individually immobilized on a solid support.
-
The test compound is incubated with the kinase in the presence of a proprietary, tagged, ATP-competitive ligand.
-
If the test compound binds to the kinase's active site, it will prevent the binding of the tagged ligand.
-
-
Quantification and Data Analysis:
-
After incubation, unbound components are washed away.
-
The amount of tagged ligand remaining bound to each kinase is quantified.
-
The results are reported as percent inhibition relative to a DMSO vehicle control. A lower amount of bound ligand indicates a stronger interaction between the test compound and the kinase.
-
Results: A Comparative Cross-Reactivity Profile
The following tables summarize the hypothetical, yet plausible, inhibition data for our test compound and the two comparators at a screening concentration of 1 µM. For clarity, only kinases with significant inhibition (>80%) are listed.
Table 1: Kinase Inhibition Profile of this compound (1 µM)
| Kinase Target | Kinase Family | % Inhibition |
| PIK3CA | Lipid, PI3K | 98 |
| PIK3CB | Lipid, PI3K | 95 |
| PIK3CD | Lipid, PI3K | 92 |
| PIK3CG | Lipid, PI3K | 90 |
| MTOR | Atypical, PIKK | 88 |
| DYRK1A | CMGC | 85 |
| GSK3B | CMGC | 82 |
Table 2: Kinase Inhibition Profile of Sunitinib (1 µM) - (Reference)
| Kinase Target | Kinase Family | % Inhibition |
| VEGFR1 | TK | 99 |
| VEGFR2 | TK | 99 |
| PDGFRB | TK | 99 |
| KIT | TK | 98 |
| FLT3 | TK | 97 |
| RET | TK | 95 |
| CSF1R | TK | 94 |
Note: This data is representative of Sunitinib's known multi-targeted profile against receptor tyrosine kinases (RTKs).[16][17][18][19][20]
Table 3: Kinase Inhibition Profile of Staurosporine (1 µM) - (Reference)
| Kinase Target | Kinase Family | % Inhibition |
| Multiple | Multiple | >90% |
Note: Staurosporine is a broad-spectrum inhibitor known to potently bind to the vast majority of the kinome at sub-micromolar concentrations.[21][22][23][24][25] A detailed list would be extensive and is omitted for brevity.
Analysis and Interpretation
The selectivity of a kinase inhibitor can be visualized by mapping the inhibition data onto a kinome tree diagram.[4][26][27] In these diagrams, each dot represents a kinase, and the color and size of the dot can be used to represent the degree of inhibition.
Caption: Kinome map for this compound.
Discussion of Selectivity Profile
-
This compound:
-
Primary Targets: The data strongly suggests that this compound is a potent inhibitor of the Class I PI3K family (PIK3CA, CB, CD, CG) and the related PIKK family member, mTOR. This dual PI3K/mTOR inhibition profile is a well-sought-after therapeutic strategy in oncology.[7][10]
-
Off-Targets: The compound exhibits significant off-target activity against DYRK1A and GSK3B, both members of the CMGC kinase family. While these may be unintended targets, their inhibition could contribute to the compound's overall cellular phenotype and potential toxicities.
-
Selectivity: Compared to Staurosporine, this compound is remarkably selective. It does not exhibit the widespread, pan-kinome inhibition characteristic of Staurosporine. Its profile is more focused than Sunitinib's, which primarily targets the Tyrosine Kinase (TK) family. This suggests a distinct mechanism of action and a potentially more favorable therapeutic window.
-
-
Sunitinib (Comparator):
-
Staurosporine (Comparator):
Implications for Drug Development
The focused, dual PI3K/mTOR inhibition profile of this compound makes it a promising lead candidate for cancers driven by the PI3K/AKT/mTOR signaling pathway. The PI3K pathway is one of the most frequently hyperactivated signaling routes in human cancers.[8]
References
- 1. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 23. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assayquant.com [assayquant.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isosteric Replacement Strategies for 2-Methylimidazo[1,2-a]pyridin-6-amine in Anticancer Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a fertile ground for the development of novel therapeutics. This guide provides an in-depth technical comparison of isosteric replacement strategies for a key derivative, 2-methylimidazo[1,2-a]pyridin-6-amine, with a focus on its potential as an anticancer agent. We will delve into the rationale behind isosteric modifications, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area.
The 6-amino group of the 2-methylimidazo[1,2-a]pyridine core is a critical pharmacophore that often participates in key hydrogen bonding interactions with biological targets. However, the presence of an amino group can also introduce metabolic liabilities or affect physicochemical properties such as solubility and membrane permeability. Isosteric replacement offers a rational approach to fine-tune these properties while maintaining or enhancing biological activity.
The Rationale for Isosteric Replacement
Isosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties. The goal is to modulate the compound's activity, selectivity, and pharmacokinetic profile. For the 6-amino group, both classical and non-classical isosteres can be considered. Classical isosteres, such as hydroxyl (-OH), thiol (-SH), and halogens (e.g., -Cl, -F), share similar valency and size with the amino group. Non-classical isosteres may have different atomic compositions but mimic the spatial arrangement and electronic influence of the original group.
This guide will focus on the comparative analysis of classical isosteres at the 6-position of the 2-methylimidazo[1,2-a]pyridine scaffold, drawing upon data from various studies to provide a comprehensive overview of their potential impact on anticancer activity.
Comparative Analysis of Isosteric Replacements
The following table summarizes the anticancer activity of various 6-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and direct comparison of IC50 values should be made with caution. However, the data provides valuable insights into the influence of the 6-substituent on anticancer potency.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Amine | -CH3 | -NH2 | HT-29 (Colon) | ~15 | [3] |
| Isostere 1 | -CH3 | -OH | HT-29 (Colon) | >50 | [3] |
| Isostere 2 | Varied Aryl | -Cl | HT-29 (Colon) | 1.8 - 10.2 | [3] |
| Isostere 3 | Varied Aryl | -F | MCF-7 (Breast) | 5.68 - 10.45 | [4] |
| Isostere 4 | Quinazoline | Varied | HCC827 (Lung) | 0.09 - 0.43 | [5] |
Analysis of Isosteric Replacements:
-
Amino Group (-NH2): The parent compound with a 6-amino group exhibits moderate activity against the HT-29 colon cancer cell line.[3] The amino group, with its hydrogen bond donating and accepting capabilities, likely plays a significant role in target engagement.
-
Hydroxyl Group (-OH): Replacement of the amino group with a hydroxyl group leads to a significant decrease in activity against HT-29 cells.[3] While the hydroxyl group can also participate in hydrogen bonding, its electronic properties and potential for different metabolic pathways may contribute to the reduced potency.
-
Halogens (-Cl, -F): The introduction of a chloro or fluoro group at the 6-position has shown promising results in various studies.[3][4] Halogens are electron-withdrawing and can alter the electronic distribution of the imidazo[1,2-a]pyridine ring, potentially enhancing interactions with the target protein. They can also improve metabolic stability. The observed activity of 6-halo derivatives suggests that this is a viable isosteric replacement strategy.
-
More Complex Substituents: The study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrates that larger, more complex moieties at the 6-position can lead to highly potent anticancer agents, particularly as PI3Kα inhibitors.[5] This highlights the potential for using the 6-position as an attachment point for pharmacophores that target specific cancer-related pathways.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the parent compound, this compound, and a general protocol for evaluating the anticancer activity of its derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available aminopyridine.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel RAF Inhibitor: A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridin-6-amine Against Established Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of RAF Inhibition in Oncology
The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of the mitogen-activated protein kinase (MAPK) cascade, is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, frequently driven by activating mutations in the BRAF gene, is a hallmark of numerous human cancers, most notably melanoma.[1][4][5][6] The discovery of the recurrent BRAF V600E mutation, which leads to constitutive kinase activity, has revolutionized the treatment landscape for metastatic melanoma and other malignancies.[1][5][6] This has spurred the development of targeted therapies aimed at inhibiting the aberrant RAF kinase activity.
This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-Methylimidazo[1,2-a]pyridin-6-amine, against a panel of well-characterized, clinically approved RAF inhibitors: Vemurafenib, Dabrafenib, and Sorafenib. By presenting a head-to-head comparison of their biochemical potency, cellular activity, and downstream signaling effects, this document aims to equip researchers and drug development professionals with the necessary tools and methodologies to objectively evaluate the therapeutic potential of new chemical entities in this class.
The Competitors: A Snapshot of Known RAF Inhibitors
A critical step in evaluating a new drug candidate is to compare its performance against existing, well-understood compounds.[7][8]
-
Vemurafenib (Zelboraf®): A potent and selective inhibitor of the BRAF V600E mutant kinase.[4][5][9][10][11] Its mechanism of action involves interrupting the B-Raf/MEK step in the MAPK pathway, leading to programmed cell death in melanoma cell lines harboring this mutation.[4][9]
-
Dabrafenib (Tafinlar®): Another selective inhibitor of the BRAF V600E mutation.[12][13][14][15] It acts as an ATP-competitive inhibitor, disrupting the kinase activity of the mutant BRAF and leading to decreased tumor growth.[12][13]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF-1, B-RAF, VEGFR, and PDGFR.[16][17][18][19][20] Its dual mechanism of action involves both direct inhibition of tumor cell proliferation and suppression of tumor angiogenesis.[16][19]
The MAPK/ERK Signaling Pathway and Points of Inhibition
The following diagram illustrates the MAPK/ERK signaling cascade and the points at which the benchmarked inhibitors exert their effects.
Caption: The MAPK/ERK signaling pathway and points of inhibitor action.
Experimental Workflow for Comparative Analysis
A multi-faceted approach is essential for a comprehensive evaluation of a novel RAF inhibitor. This involves a combination of biochemical assays, cell-based assays, and in vivo models.
Caption: A structured workflow for benchmarking a novel RAF inhibitor.
Data Presentation: A Comparative Dashboard
Quantitative data should be summarized in a clear and concise format to facilitate direct comparison.
Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)
| Target Kinase | This compound (Hypothetical IC50) | Vemurafenib (Reference IC50) | Dabrafenib (Reference IC50) | Sorafenib (Reference IC50) |
|---|---|---|---|---|
| BRAF V600E | [Insert experimental value] | 31[21] | 0.6[22] | 22[23] |
| Wild-type BRAF | [Insert experimental value] | [Insert reference value] | 5.0 (for c-RAF)[22] | 20[22] |
| c-RAF (RAF-1) | [Insert experimental value] | 48[21] | 5.0[22] | 6[22] |
| VEGFR2 | [Insert experimental value] | >10,000 | >10,000 | 90[22] |
| PDGFRβ | [Insert experimental value] | >10,000 | >10,000 | 20[22] |
Table 2: Cellular Activity - Inhibition of Cancer Cell Line Proliferation (GI50 in µM)
| Cell Line (BRAF status) | This compound (Hypothetical GI50) | Vemurafenib (Reference GI50) | Dabrafenib (Reference GI50) | Sorafenib (Reference GI50) |
|---|---|---|---|---|
| A375 (V600E) | [Insert experimental value] | [Insert reference value] | [Insert reference value] | [Insert reference value] |
| SK-MEL-28 (V600E) | [Insert experimental value] | [Insert reference value] | [Insert reference value] | [Insert reference value] |
| MeWo (Wild-type) | [Insert experimental value] | [Insert reference value] | [Insert reference value] | [Insert reference value] |
Detailed Experimental Protocols
In Vitro RAF Kinase Assay (IC50 Determination)
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified RAF kinase by measuring the amount of a phosphorylated substrate. A common method is a luminescence-based assay that measures the amount of ADP produced.[24]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[25]
-
Dilute the recombinant human RAF kinase (e.g., BRAF V600E, wild-type BRAF, c-RAF) to the desired concentration in 1x kinase assay buffer.
-
Prepare a solution of the kinase substrate (e.g., recombinant MEK1) and ATP in 1x kinase assay buffer.
-
Prepare serial dilutions of this compound and the reference inhibitors in DMSO, followed by a final dilution in 1x kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitors to the wells of a 96-well or 384-well plate.
-
Add the diluted RAF kinase to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[25][26]
-
Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[24]
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[27][28] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference inhibitors in complete cell culture medium.
-
Replace the existing medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[29]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
-
Western Blot Analysis for Phosphorylated ERK (p-ERK)
Principle: This technique is used to detect the levels of specific proteins in a cell lysate. By probing for phosphorylated ERK (p-ERK), we can assess the downstream effects of RAF inhibition on the MAPK pathway.[3][30][31]
Protocol:
-
Cell Treatment and Lysis:
-
Plate and treat cells with the inhibitors as described for the cell viability assay, but for a shorter duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.[30]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[31]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the levels of p-ERK in treated samples to the vehicle control.
-
In Vivo Tumor Xenograft Model
Principle: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valued for preclinical evaluation as they better recapitulate the heterogeneity of human tumors.[32][33][34]
Protocol:
-
Model Establishment:
-
Implant human melanoma cells (e.g., A375) or patient-derived tumor fragments subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).[35]
-
Monitor the mice for tumor growth.
-
-
Compound Administration:
-
Once the tumors reach a specified size, randomize the mice into treatment groups (vehicle control, this compound, and a reference inhibitor like Vemurafenib).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess the tolerability of the compounds by monitoring body weight changes.
-
Conclusion
The comprehensive benchmarking of a novel RAF inhibitor such as this compound requires a systematic and multi-pronged approach. By employing a combination of in vitro biochemical assays, cell-based functional assays, and in vivo efficacy studies, and by directly comparing the results to established clinical compounds, researchers can gain a clear and objective understanding of the compound's potency, selectivity, and potential as a therapeutic agent. This rigorous, data-driven evaluation is fundamental to the successful translation of promising new molecules from the laboratory to the clinic.
References
- 1. medschool.co [medschool.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vemurafenib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. youtube.com [youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 15. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Sorafenib - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Raf (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. texaschildrens.org [texaschildrens.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. crownbio.com [crownbio.com]
- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 34. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement: A Case Study with 2-Methylimidazo[1,2-a]pyridin-6-amine and PDE10A
For: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including oncology and infectious diseases.[4][5][6] A critical step in advancing any potential therapeutic, such as our compound of interest, 2-Methylimidazo[1,2-a]pyridin-6-amine, is the unambiguous confirmation of its binding to the intended biological target.
This guide provides an in-depth, comparative analysis of robust biophysical and biochemical methods to confirm and characterize the binding of small molecules to their protein targets. For this purpose, we will use a compelling and therapeutically relevant target for the imidazo[1,2-a]pyridine class: Phosphodiesterase 10A (PDE10A) .[7][8][9] PDE10A is a key enzyme in regulating cyclic nucleotide signaling, primarily in the medium spiny neurons of the striatum, making it a significant target for neurological and psychiatric disorders.[10][11][12]
The Imperative of Orthogonal Validation
Relying on a single assay to confirm target engagement is a precarious strategy in drug discovery. Experimental artifacts, compound interference, and assay-specific limitations can lead to misleading results. A scientifically sound approach involves employing multiple, distinct methods (orthogonal validation) that measure the binding event through different physical principles. A convergence of evidence from these disparate techniques provides high confidence in the protein-ligand interaction.
Comparative Analysis of Primary Binding Confirmation Assays
The initial confirmation of a direct binding event is the foundation upon which all further characterization is built. Here, we compare three industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA).
| Assay | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[13] | Binding Affinity (KD), Kinetic Rate Constants (kon, koff), Stoichiometry | Real-time, label-free kinetic data.[14] High sensitivity. Can distinguish between compounds with similar affinities but different kinetic profiles.[14][15] | Requires protein immobilization, which can potentially affect its native conformation.[16] Requires specialized instrumentation. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[17][18] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamic characterization. Label-free, in-solution measurement.[19][20] Provides a complete thermodynamic profile of the interaction.[17] | Requires relatively large amounts of pure protein and compound. Lower throughput than other methods. |
| Thermal Shift Assay (TSA) | Monitors the thermal denaturation of a protein in the presence and absence of a ligand.[21][22] Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).[23] | Change in Melting Temperature (ΔTm) | High-throughput and cost-effective.[24] Requires minimal protein. Excellent for initial hit identification and screening campaigns.[22] | An indirect measure of binding; does not provide affinity or kinetic data. Susceptible to false positives/negatives. |
Workflow for Binding Confirmation and Characterization
A logical and efficient workflow ensures that resources are used judiciously, starting with high-throughput screening and progressing to more detailed, lower-throughput characterization of the most promising candidates.
Caption: A phased approach to binding confirmation.
Experimental Protocols: A Step-by-Step Guide
Thermal Shift Assay (TSA) for Initial Screening
Causality: TSA is an ideal first-pass assay due to its high throughput and low sample consumption.[22] It rapidly identifies compounds that directly engage the target protein by measuring an increase in its thermal stability. A positive "shift" is a strong indicator of a binding event that warrants further investigation.
Protocol:
-
Protein & Dye Preparation: Dilute purified human PDE10A protein to a final concentration of 2-5 µM in the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂). Add a fluorescent dye, such as SYPRO Orange, to a final concentration of 5x.[25]
-
Compound Plating: Dispense 1 µL of each test compound (from a 10 mM DMSO stock) into a 96-well or 384-well PCR plate. Include a DMSO-only control.
-
Assay Mix Addition: Add 19 µL of the protein/dye mixture to each well, for a final compound concentration of 50 µM. Seal the plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument.[23] Set a temperature gradient to ramp from 25°C to 95°C at a rate of 1°C per minute.[21]
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A ΔTm of >2°C is typically considered a significant hit.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Causality: Following a positive TSA result, SPR is employed to confirm direct binding and, crucially, to provide detailed kinetic information.[16] Understanding the association (kon) and dissociation (koff) rates provides a much deeper insight into the structure-activity relationship than affinity (KD) alone.[15] For instance, a long residence time (slow koff) can often correlate with improved in vivo efficacy.
Protocol:
-
Chip Preparation and Protein Immobilization:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize recombinant human PDE10A onto the sensor chip surface to a target density of ~10,000 Response Units (RU) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., from 1 nM to 1 µM).
-
Binding Measurement:
-
Inject the compound dilutions over the immobilized PDE10A surface at a constant flow rate (e.g., 30 µL/min).
-
Include a "zero concentration" (buffer only) injection for double referencing.
-
Monitor the change in response units (RU) in real-time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Functional Confirmation: PDE10A Enzymatic Assay
Causality: Biophysical assays confirm binding, but a functional assay confirms that this binding translates to a modulation of the protein's activity. For an enzyme like PDE10A, an inhibition assay is critical to validate the compound's intended biological effect.
Protocol:
-
Reagents: Use a commercially available PDE10A assay kit, which typically includes purified PDE10A enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and a binding agent.[26][27][28]
-
Compound Plating: Prepare a serial dilution of this compound and known inhibitors (e.g., Papaverine, a non-selective inhibitor, and a selective inhibitor like MP-10) in a 96-well plate.[10][29]
-
Enzyme Reaction:
-
Detection: Stop the reaction and add the binding agent. This agent binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Data Analysis: Measure fluorescence polarization using a suitable plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Performance Comparison: Interpreting the Data
Let's consider a hypothetical dataset for our compound of interest and compare it with known standards.
| Compound | Assay Type | Metric | Value | Interpretation |
| This compound | TSA | ΔTm | + 5.2 °C | Strong stabilization, indicating direct binding. |
| SPR | KD | 25 nM | High-affinity binder. | |
| SPR | koff | 1.5 x 10⁻³ s⁻¹ | Moderately slow off-rate, suggesting a durable interaction. | |
| Enzymatic | IC₅₀ | 40 nM | Potent functional inhibition of PDE10A activity. | |
| Papaverine (Control) | Enzymatic | IC₅₀ | ~36 nM[12] | Potent, but non-selective PDE inhibitor. |
| MP-10 (Selective Control) | Enzymatic | IC₅₀ | ~0.18 nM[29] | Example of a highly potent and selective PDE10A inhibitor. |
The convergence of a significant thermal shift, a nanomolar affinity confirmed by SPR, and potent functional inhibition in the enzymatic assay provides a high degree of confidence that this compound is a bona fide, direct inhibitor of PDE10A.
Conclusion
Confirming that a compound binds to its intended target is a foundational pillar of drug discovery. A superficial approach can lead to wasted resources and misinterpreted results. By employing a strategic, multi-assay workflow—beginning with high-throughput methods like TSA for initial screening, followed by detailed kinetic analysis with SPR, and culminating in functional validation with an enzymatic assay—researchers can build a robust and reliable data package. This orthogonal approach, grounded in different physical principles, provides the necessary confidence to advance a compound like this compound from a mere hit to a qualified lead, paving the way for further development.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 12. 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. drughunter.com [drughunter.com]
- 15. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Khan Academy [khanacademy.org]
- 21. proteos.com [proteos.com]
- 22. axxam.com [axxam.com]
- 23. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad.com [bio-rad.com]
- 26. westbioscience.com [westbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. PDE10A Assay Kit - Creative BioMart [creativebiomart.net]
- 29. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 30. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Kinase Selectivity Profile of Novel Imidazo[1,2-a]pyridine Analogs
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain one of the most intensively pursued classes of drug targets.[1] The human kinome, comprising over 500 members, orchestrates a vast network of signaling pathways that govern cellular processes. Dysregulation of these enzymes is a hallmark of numerous diseases. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of inhibitors targeting a diverse range of kinases, including PI3K, Akt, CDKs, and Axl/Mer.[2][3][4][5][6][7]
However, the therapeutic success of a kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire kinome. A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, a carefully defined polypharmacology can be beneficial. Therefore, rigorously establishing a compound's selectivity profile is a cornerstone of any kinase inhibitor development program.
This guide provides a comprehensive framework for researchers on how to approach the selectivity profiling of a novel chemical entity, using the hypothetical starting scaffold, 2-Methylimidazo[1,2-a]pyridin-6-amine , as a case study. We will explore the strategic choices behind assay selection, provide detailed experimental protocols, and discuss the interpretation of the resulting data.
The Strategic Imperative: Why Kinase Selectivity Profiling is Non-Negotiable
Before delving into experimental specifics, it's crucial to understand the strategic goals of selectivity profiling. The primary objectives are:
-
Target Validation: To confirm that the compound engages the intended kinase target(s) with high affinity.
-
Off-Target Liability Identification: To uncover potential off-target interactions that could lead to toxicity or undesirable side effects.
-
Uncovering Novel Therapeutic Potential: To identify unexpected, potent off-target activities that might open new therapeutic avenues (polypharmacology).
-
Guiding Structure-Activity Relationship (SAR): To inform medicinal chemists on how structural modifications impact both on-target potency and off-target selectivity, enabling the rational design of more specific compounds.[8]
Phase 1: Initial Broad Kinome Screening
The first step is to get a panoramic view of your compound's activity across the kinome. A broad screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) is the most efficient method. This "kinome scan" serves to identify the primary targets and any significant off-target hits that warrant further investigation.
Several robust commercial platforms are available for this purpose, each with distinct methodologies. Understanding the technology is key to interpreting the data correctly.
Commonly Employed Technologies for Broad Screening:
| Technology Platform | Assay Principle | Typical Output | Key Considerations |
| Competition Binding Assay (e.g., KINOMEscan®) | An ATP-independent, active-site-directed competition binding assay. The test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase remaining bound to the solid support is quantified via qPCR.[9][10] | Percent of Control (%Ctrl) or Dissociation Constant (Kd). A lower %Ctrl indicates stronger binding.[11] | ATP-independent nature provides a true measure of binding affinity (Kd). Less susceptible to interference from colored or fluorescent compounds.[9] |
| Radiometric Activity Assay (e.g., HotSpot™) | A classic activity-based assay that measures the transfer of a radiolabeled phosphate (³³P) from ATP to a protein or peptide substrate. Inhibition is measured by a reduction in substrate phosphorylation.[12] | Percent Inhibition (% Inhibition) or IC₅₀. | Considered a gold standard for functional activity. The ATP concentration is a critical parameter; assays are often run at or near the Kₘ for ATP for each kinase to better reflect inhibitor affinity.[13] |
| Luminescence-Based Activity Assay (e.g., ADP-Glo™) | An activity-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A proprietary enzyme/substrate system converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.[14] | Percent Inhibition (% Inhibition) or IC₅₀. | High-throughput, non-radioactive format. The signal is proportional to ADP production, directly correlating with kinase activity.[14] |
Experimental Protocol: Single-Dose KINOMEscan® Profiling
This protocol outlines a typical workflow for submitting a compound like this compound for a broad kinome screen.
Objective: To identify the primary kinase targets and significant off-targets of this compound by screening against a large panel of kinases at a 10 µM concentration.
Methodology: KINOMEscan® Competition Binding Assay[9]
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Submit the required volume and concentration as specified by the service provider (e.g., 50 µL of a 10 mM stock).
-
-
Assay Execution (Performed by Service Provider):
-
The test compound is incubated with a panel of DNA-tagged kinases (typically >400) in the presence of an immobilized, active-site directed ligand.
-
The reaction is allowed to reach equilibrium.
-
The solid support (beads) is washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control.
-
Results are expressed as "Percent of Control" (%Ctrl), calculated as: (Signal_compound / Signal_DMSO) * 100
-
A %Ctrl of 100 means no binding, while a %Ctrl of 0 indicates complete displacement of the reference ligand. A lower %Ctrl signifies a stronger interaction.
-
Visualizing the Initial Screen: The Kinome Scan Workflow
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chayon.co.kr [chayon.co.kr]
- 10. vghtc.gov.tw [vghtc.gov.tw]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Bridging the Bench and the Bedside: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 2-Methylimidazo[1,2-a]pyridin-6-amine
Introduction: The Promise and Challenge of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds, including approved drugs.[1][2] Its unique structure allows for versatile interactions with various biological targets, making it a fertile ground for novel therapeutic discovery.[3] 2-Methylimidazo[1,2-a]pyridin-6-amine, hereafter referred to as Compound X , is a representative of this promising class. While its synthesis is well-documented, the critical journey from demonstrated activity in a lab dish (in vitro) to predictable efficacy in a living organism (in vivo) is fraught with challenges common to many small molecule inhibitors, such as variable bioavailability and complex metabolism.[4][5]
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for Compound X . An IVIVC is a predictive mathematical model that describes the relationship between a compound's in vitro properties and its in vivo response.[6][7] Establishing such a correlation is a cornerstone of modern drug development, as it streamlines the optimization process, reduces reliance on extensive animal studies, and provides a stronger basis for advancing a candidate to clinical trials.[8][9][10]
To provide a practical and comparative context, we will benchmark the performance of Compound X against a hypothetical, well-characterized competitor, Competitor A , which targets the same putative biological pathway. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Part 1: Foundational In Vitro Characterization: From Target to Cell
The initial goal is to quantify the biological activity of Compound X at the molecular and cellular levels. This phase establishes the baseline potency and provides the in vitro data points for our correlation. For this guide, we will hypothesize that Compound X is a novel inhibitor of a critical oncology target, Polo-like Kinase 1 (PLK1), a serine/threonine kinase often dysregulated in cancer.
Causality: Why Start with Biochemical and Cellular Assays?
-
Biochemical Assay (Target Potency): The first step is to confirm direct interaction and inhibition of the purified target enzyme. This isolates the compound's effect to a single variable—the kinase—and provides a fundamental measure of potency, the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[11] This proves the compound works as intended at a molecular level.
-
Cell-Based Assay (Cellular Efficacy): A compound's biochemical potency does not guarantee it will work in a complex cellular environment.[12] The molecule must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the presence of high intracellular ATP concentrations. Therefore, a cell-based assay is essential to determine the EC50 value (the concentration required to achieve 50% of the maximum biological effect), which is a more physiologically relevant measure of potency.
Experimental Workflow: In Vitro Profiling
Caption: Workflow for in vitro characterization of Compound X.
Protocol 1: Biochemical Kinase Inhibition Assay (PLK1)
This protocol determines the direct inhibitory effect of Compound X on purified PLK1 enzyme.
-
Reagents & Materials: Recombinant human PLK1 enzyme, appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit, kinase buffer, test compounds (Compound X , Competitor A ) serially diluted in DMSO.
-
Procedure:
-
Prepare a reaction plate by adding 2.5 µL of 4x test compound dilution to appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of 4x PLK1 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol measures the effect of Compound X on the proliferation of a relevant human cancer cell line (e.g., A549 lung carcinoma, which expresses PLK1).
-
Reagents & Materials: A549 cells, appropriate culture medium (e.g., F-12K with 10% FBS), 96-well opaque-walled plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, test compounds.
-
Procedure:
-
Seed 5,000 A549 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of Compound X and Competitor A .
-
Add 10 µL of the 10x compound dilutions to the cells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize luminescence data to the vehicle control to determine percent viability. Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50 value.
Comparative In Vitro Data Summary
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (nM) |
| Compound X | PLK1 | 15 | A549 | 85 |
| Competitor A | PLK1 | 5 | A549 | 40 |
This table presents hypothetical data for illustrative purposes. Based on this, Competitor A shows higher potency both biochemically and in cells. However, the ~5-6 fold shift from IC50 to EC50 for Compound X is reasonable and indicates good cell permeability and activity.
Part 2: In Vivo Evaluation: From Animal Models to Efficacy
With in vitro potency established, the next critical phase is to evaluate how Compound X behaves in a living system. This involves assessing its pharmacokinetic profile (what the body does to the drug) and its pharmacodynamic/efficacy profile (what the drug does to the body).[14][15]
Causality: The Rationale for PK and Xenograft Studies
-
Pharmacokinetics (PK): A compound is useless if it cannot reach its target in the body at sufficient concentrations. Oral bioavailability is a major hurdle for many kinase inhibitors.[4][16] A PK study is essential to determine key parameters like plasma concentration over time (AUC), maximum concentration (Cmax), and oral bioavailability (%F). This data tells us if and how much of the drug is absorbed and available to act on the tumor.
-
Xenograft Efficacy Model: To test anti-cancer activity, we need a tumor model. A cell line-derived xenograft (CDX) model, where human cancer cells (A549 in this case) are implanted into immunodeficient mice, is a standard and robust preclinical model.[17][18][19] It allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo, which is the ultimate goal.[20]
Experimental Workflow: In Vivo Assessment
Caption: Workflow for pharmacokinetic and efficacy evaluation.
Protocol 3: Mouse Pharmacokinetic (PK) Study
-
Animals: Male BALB/c mice (n=3 per group).
-
Formulation: Prepare Compound X for intravenous (IV) administration in a solution (e.g., 5% DMSO, 10% Solutol, 85% Saline) and for oral (PO) administration in a suspension (e.g., 0.5% methylcellulose).
-
Procedure:
-
Administer Compound X at 2 mg/kg via IV (tail vein injection) and 10 mg/kg via PO (oral gavage).
-
Collect sparse blood samples (approx. 25 µL) via tail nick or saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
-
Analysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 4: A549 Xenograft Efficacy Study
-
Animals: Female NOD/SCID mice (Severe Combined Immunodeficient).
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ A549 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[21]
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (oral gavage, daily)
-
Group 2: Compound X (e.g., 30 mg/kg, oral gavage, daily)
-
Group 3: Competitor A (e.g., 30 mg/kg, oral gavage, daily)
-
-
Measure tumor volumes and body weights 2-3 times per week for 21-28 days.
-
At the end of the study, euthanize mice and excise tumors for optional pharmacodynamic analysis (e.g., Western blot for downstream PLK1 markers).
-
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle group using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Comparative In Vivo Data Summary
| Compound | Dose (mg/kg, PO) | Oral Bioavailability (%F) | Tumor Growth Inhibition (TGI, %) |
| Compound X | 30 | 45 | 65 |
| Competitor A | 30 | 15 | 50 |
This table presents hypothetical data for illustrative purposes. Here, an interesting picture emerges. Although Competitor A was more potent in vitro, Compound X demonstrates significantly better oral bioavailability. This superior pharmacokinetic property likely allows for greater tumor exposure, leading to more robust efficacy (in vivo) at the same dose. This highlights the critical importance of IVIVC.
Part 3: The Correlation: Connecting In Vitro Potency to In Vivo Efficacy
The final step is to synthesize the data and build the correlation. The goal is to determine if the in vitro cellular potency can predict the in vivo anti-tumor response, considering the pharmacokinetic behavior of the compound.
Conceptual Framework for IVIVC
Caption: Logical flow for establishing an IVIVC.
Analysis and Interpretation
-
Determine Target Exposure: From the PK data for Compound X at the 30 mg/kg efficacious dose, we can determine the average plasma concentration (C_avg) over the 24-hour dosing interval. Let's assume this is calculated to be 250 nM.
-
Compare Exposure to Potency: We now compare the in vivo C_avg (250 nM) to the in vitro cellular EC50 (85 nM). The ratio of C_avg / EC50 is approximately 3. This is a crucial finding. It suggests that to achieve significant tumor growth inhibition (65% TGI), we need to maintain an average plasma concentration that is about three times higher than the concentration that inhibited 50% of cell growth in a dish.
-
Synthesize the Correlation:
-
A strong IVIVC exists when a clear relationship is observed between the required in vivo exposure and the in vitro potency across multiple compounds or dose levels.
-
For Compound X , the superior bioavailability allowed it to achieve and maintain plasma concentrations well above its EC50, leading to good efficacy.
-
For Competitor A , its poor bioavailability (15%) means that at the same 30 mg/kg dose, its C_avg might only reach ~80 nM. This concentration is only twice its EC50 (40 nM), resulting in less robust tumor growth inhibition. Despite its higher in vitro potency, its poor drug-like properties limited its in vivo performance.
-
-
Explaining the Discrepancy (C_avg > EC50): The need for in vivo concentrations to be a multiple of the in vitro EC50 is common and can be attributed to several factors not present in a simple 2D cell culture plate:
-
Plasma Protein Binding: A significant fraction of the drug in plasma may be bound to proteins like albumin, rendering it inactive. Only the "free" fraction can engage the tumor target.
-
Tumor Penetration: The compound must not only be in the plasma but also effectively penetrate the tumor tissue to reach the cancer cells.
-
Metabolic Stability: The compound may be metabolized in the liver or other tissues, reducing the concentration of the active parent drug.
-
Conclusion
This guide outlines a systematic, hypothesis-driven approach to establishing an in vitro to in vivo correlation for a novel compound like this compound. Through our comparative case study, we demonstrated that while in vitro potency is a critical starting point, it is not the sole predictor of in vivo success. Compound X , despite being less potent in initial assays, proved more effective in the animal model due to superior pharmacokinetic properties.
By integrating biochemical assays, cellular profiling, pharmacokinetics, and efficacy studies, researchers can build a comprehensive understanding of a compound's behavior. This IVIVC model is an invaluable tool, enabling more informed decisions, optimizing lead candidates, and ultimately accelerating the translation of promising molecules from the laboratory to the clinic.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 9. premier-research.com [premier-research.com]
- 10. wjarr.com [wjarr.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 15. probiocdmo.com [probiocdmo.com]
- 16. Bioavailability of tyrosine kinase inhibitors: an added component of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ichorlifesciences.com [ichorlifesciences.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. theraindx.com [theraindx.com]
- 21. meliordiscovery.com [meliordiscovery.com]
A Researcher's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis of Reproducibility in Key Protocols
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a range of clinically used drugs such as zolpidem and alpidem.[1] The inherent value of this bicyclic heteroaromatic system has driven the development of numerous synthetic methodologies. For researchers, scientists, and professionals in drug development, the ability to reliably reproduce these published syntheses is paramount. This guide provides an in-depth, comparative analysis of two of the most prominent and mechanistically distinct methods for synthesizing imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the Ortoleva-King reaction. We will delve into the mechanistic underpinnings of each protocol, present detailed experimental procedures, and critically evaluate the reproducibility of these methods through a comparative analysis of published data.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach to 3-Amino-Imidazo[1,2-a]pyridines
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that provides access to 3-amino-substituted imidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[2] Its appeal lies in its operational simplicity and the ability to generate molecular diversity in a single step.
Mechanistic Pathway of the GBB Reaction
The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The acid catalyst activates the imine for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via the endocyclic nitrogen of the pyridine ring onto the nitrilium ion furnishes the final imidazo[1,2-a]pyridine product.[3]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylimidazo[1,2-a]pyridin-6-amine
This document provides a detailed protocol for the safe and compliant disposal of 2-Methylimidazo[1,2-a]pyridin-6-amine. As a research chemical, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide is intended for laboratory personnel, including researchers, scientists, and technicians, who work with this compound. The procedures outlined below are designed to ensure personal safety and environmental protection, reflecting best practices in laboratory chemical management.
Hazard Assessment and Identification
Table 1: Hazard Profile of Imidazopyridine Derivatives
| Hazard Classification | GHS Hazard Code | Description | Primary Reference |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [4] |
Due to these hazards, this compound must be managed as a hazardous chemical waste.[2][3] Under no circumstances should this compound be disposed of in standard trash or via sink drains.[2][3][5] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container or initiating any disposal-related tasks, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing contact with the chemical prevents irritation and potential absorption.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Always inspect gloves for tears or punctures before use.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting, storing, and preparing this compound for final disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be treated as hazardous.
-
Segregate at the Source: Collect waste this compound in a designated container. Do not mix it with other waste streams.[6]
-
Incompatible Materials: It is crucial to store this waste away from strong oxidizing agents, strong bases, and reducing agents to prevent potentially hazardous reactions.[2][3][4]
Step 2: Proper Containerization
The integrity of the waste container is fundamental to safe storage and transport.
-
Use a Compatible Container: The best practice is to use the original container. If that is not feasible, use a container made of compatible material (e.g., glass or polyethylene) that is in good condition and has a secure, tight-fitting lid.[7][8]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste. This minimizes the risk of spills and exposure to vapors or dust.[8]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
Label Immediately: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[8]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8]
-
An accurate estimation of the concentration and total quantity.
-
The date accumulation started.
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][8][9]
-
Secondary Containment: It is advisable to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Safe Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
Step 5: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[7][8] They are responsible for ensuring the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.[2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control the Spill: Wearing appropriate PPE, contain the spill. For a solid, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2][3] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container for disposal.[7]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to this comprehensive guide, which emphasizes hazard awareness, the use of proper PPE, and strict adherence to established waste management protocols, researchers can ensure they are handling this chemical in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and contact your EHS department with any questions.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. aksci.com [aksci.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Navigating the Unseen: A Guide to Safely Handling 2-Methylimidazo[1,2-a]pyridin-6-amine
For the pioneering researchers and drug development professionals navigating the frontiers of novel small molecules, the promise of discovery is intrinsically linked with the responsibility of safety. 2-Methylimidazo[1,2-a]pyridin-6-amine, a heterocyclic amine of interest in medicinal chemistry, is one such compound where a thorough understanding of its handling requirements is paramount. While comprehensive toxicological data for this specific molecule is not yet fully established, its structural alerts—namely the imidazo[1,2-a]pyridine core and an aromatic amine functional group—necessitate a cautious and well-documented approach. This guide synthesizes available data with established principles for handling hazardous chemicals to provide a robust framework for your laboratory operations.
Hazard Profile: A Synthesis of Knowns and Prudent Unknowns
Immediate, Documented Hazards:
Information from chemical suppliers and databases for this compound and its parent structure, imidazo[1,2-a]pyridin-6-amine, consistently indicates the following[1][2]:
-
Causes serious eye irritation.
-
Causes skin irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed. [2]
Inferred and Potential Long-Term Hazards:
The presence of a primary aromatic amine is a significant structural alert. Aromatic amines as a class of compounds are associated with more severe, long-term health effects.[3][4] It is therefore imperative to handle this compound with the assumption that it may also possess these characteristics:
-
Potential for Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens.[3][4][5] They can be bioactivated to form DNA adducts, leading to genetic damage.[6]
-
Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, contributing to systemic toxicity.[4]
-
Organ Toxicity: Chronic exposure to aromatic amines has been linked to damage to the liver and kidneys.[6]
Due to these potential hazards, an "As Low As Reasonably Achievable" (ALARA) approach to exposure is mandatory.[6]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 860258-05-5 | ChemScene[4] |
| Molecular Formula | C₈H₉N₃ | ChemScene[4] |
| Molecular Weight | 147.18 g/mol | ChemScene[4] |
| Physical State | Solid (presumed) | General chemical knowledge |
| Melting/Boiling Point | No data available | CATO Research Chemical Inc.[7] |
| Solubility | No data available | CATO Research Chemical Inc.[7] |
| Storage | 4°C, protect from light | ChemScene[4] |
The Core of Safety: Personal Protective Equipment (PPE)
Given the known irritant effects and the potential for high toxicity via skin absorption, a robust PPE protocol is your first and most critical line of defense. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is a minimum requirement.[8]
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. [9] Standard safety glasses are insufficient. The face shield is crucial when handling the solid powder or preparing solutions, where splashing is a risk. |
| Hand Protection | Double-gloving with appropriate chemical-resistant gloves. Standard nitrile gloves offer poor resistance to amines and are not recommended for primary protection.[6][10] Recommended combination: An inner nitrile glove for dexterity, overlaid with a heavier-duty glove such as Butyl rubber or Viton® . Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[3][11] |
| Body Protection | A buttoned, long-sleeved laboratory coat. For operations with a higher risk of contamination (e.g., large-scale weighing, potential for spills), a disposable chemical-resistant apron or coverall should be worn over the lab coat. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary. A full-face respirator also provides superior eye protection. |
Operational Protocol: From Receipt to Reaction
A systematic workflow is essential to minimize exposure at every step.
Step-by-Step Guidance:
-
Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood has a current certification and is functioning properly (check airflow monitor). Prepare your workspace by lining it with absorbent, disposable bench paper. Have a spill kit readily accessible.
-
Weighing (Solid):
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a dedicated set of spatulas and weighing vessels.
-
To minimize dust, do not pour the powder directly. Use a spatula to carefully transfer the solid.
-
Tare your balance with the weighing vessel inside the hood if possible. If not, carefully cap the vessel before moving it to the balance and immediately return it to the hood.
-
-
Solution Preparation:
-
Add the solid this compound slowly to the solvent in your reaction vessel.
-
Never add solvent to the bulk solid, as this can cause splashing.
-
Ensure the vessel is appropriately sized to prevent splashes during mixing.
-
Spill and Disposal Management: A Closed-Loop System
Spill Response:
-
Small Spills (in fume hood): If a small amount of solid or solution is spilled inside the fume hood, absorb it with an inert material like vermiculite or sand.[4] Carefully sweep the absorbed material into a designated waste container. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Large Spills / Spills Outside Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. Prevent entry to the contaminated area. If you are trained and it is safe to do so, contain the spill using a spill kit, but do not attempt cleanup without appropriate respiratory protection.
Waste Disposal:
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with the compound (gloves, bench paper, weighing dishes, contaminated absorbent material) must be considered hazardous waste. Place them in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Decontamination: Glassware should be rinsed with a solvent to remove residual compound, with the rinsate collected as hazardous waste. Following this, glassware can be washed with soap and water.
Consult your institution's EHS guidelines for specific procedures on hazardous waste pickup and disposal.[1] Never discharge waste containing this compound down the drain.[11]
By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. The value of your work is built upon a foundation of responsible practice.
References
- 1. 860258-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Imidazo[1,2-a]pyridin-6-amine | C7H7N3 | CID 11344042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 860258-05-5 [sigmaaldrich.com]
- 6. gloves.com [gloves.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. newpig.scene7.com [newpig.scene7.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
